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2H,4H-[1,3]Dioxino[4,5-c]pyridine Documentation Hub

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  • Product: 2H,4H-[1,3]Dioxino[4,5-c]pyridine
  • CAS: 254-30-8

Core Science & Biosynthesis

Foundational

Comprehensive Profiling of the 2H,4H-[1,3]Dioxino[4,5-c]pyridine Scaffold

The following guide details the physicochemical properties, synthesis, and applications of the 2H,4H-[1,3]dioxino[4,5-c]pyridine scaffold. This specific heterocyclic core is most frequently encountered as a cyclic acetal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the physicochemical properties, synthesis, and applications of the 2H,4H-[1,3]dioxino[4,5-c]pyridine scaffold. This specific heterocyclic core is most frequently encountered as a cyclic acetal or ketal derivative of pyridoxine (Vitamin B6) and its analogs, serving as a critical tool for lipophilicity modulation and conformational restriction in medicinal chemistry.

Core Identity & Structural Logic

The 2H,4H-[1,3]dioxino[4,5-c]pyridine system represents a fusion between a pyridine ring and a 1,3-dioxin ring. Unlike 1,4-dioxino isomers (which are often ethylenedioxy bridges), this scaffold is chemically distinct as a cyclic acetal/ketal .

  • Nomenclature Breakdown:

    • [4,5-c] Fusion: The dioxin ring is fused to the c-face (bond between C3 and C4) of the pyridine ring.

    • 2H: Refers to the acetal carbon (C2 of the dioxin ring), typically substituted with alkyl groups (e.g., dimethyl for acetonides).

    • 4H: Refers to the methylene group (C4 of the dioxin ring), originating from the C4-hydroxymethyl group of the parent pyridine.

    • 1,3-Dioxino: Indicates the oxygen atoms are separated by one carbon (the acetal center).

Structural Significance

This scaffold effectively "locks" the C3-hydroxyl and C4-hydroxymethyl groups of a pyridine core into a rigid, lipophilic bicyclic system.

  • Conformational Rigidity: Restricts the rotation of the C4-substituent.

  • Electronic Modulation: The acetal formation removes the hydrogen bond donor capability of the C3-OH and C4-CH2OH, significantly altering the solvation profile.

Physicochemical Profile

The transition from a parent 3-hydroxy-4-hydroxymethylpyridine (e.g., pyridoxine) to the dioxinopyridine scaffold induces drastic changes in physicochemical behavior, primarily driven by the masking of polar groups.

A. Lipophilicity & Solubility

The formation of the dioxin ring masks two hydrophilic hydroxyl groups, converting a water-soluble vitamin analog into a lipophilic intermediate.

PropertyParent (Pyridoxine)Scaffold (2,2-Dimethyl-dioxinopyridine)Impact on Drug Design
LogP (Octanol/Water) ~ -0.77 (Hydrophilic)1.5 – 2.5 (Lipophilic)Enhanced passive membrane permeability (BBB penetration).
TPSA (Topological Polar Surface Area) ~ 83 Ų~ 40 Ų Reduced polar surface area improves oral bioavailability.
H-Bond Donors 3 (Phenolic OH, Alcohol OH, NH+)0 (Neutral form)Eliminates donor interactions; relies on acceptors (N, O).
H-Bond Acceptors 43 (Pyridine N, 2x Ether O)Retains specific receptor interaction points while reducing desolvation penalty.
B. Acid-Base Properties (pKa)

The pyridine nitrogen remains the primary basic center.

  • Pyridine Nitrogen pKa: ~ 5.5 – 6.5 .

    • Effect: The electron-donating alkyl groups on the dioxin ring (via the acetal) slightly increase electron density on the pyridine ring compared to electron-withdrawing free hydroxyls, potentially raising the pKa slightly relative to the parent.

    • Solubility: The compound is soluble in aqueous acid (forming the pyridinium salt) but precipitates at neutral/basic pH.

C. Stability Profile
  • Acid Lability: High. As a cyclic acetal, the dioxane ring is susceptible to acid-catalyzed hydrolysis, reverting to the parent diol and the corresponding carbonyl (e.g., acetone). This makes it an excellent pH-sensitive prodrug moiety .

  • Base Stability: Excellent. The ether linkages are inert to nucleophilic attack and basic hydrolysis, allowing chemical manipulation of other substituents (e.g., at C5 or N1) without ring opening.

Synthetic Pathways & Causality

The synthesis relies on the thermodynamic stability of the 6-membered 1,3-dioxin ring formed between the proximal C3-phenolic OH and C4-benzylic OH.

Graphviz Diagram: Synthesis & Hydrolysis Logic

DioxinoPyridine_Workflow Pyridoxine Pyridoxine (Vit B6) (Hydrophilic, LogP < 0) Reaction Acid-Catalyzed Acetalization Pyridoxine->Reaction + Acetone/Aldehyde + H+ Catalyst Scaffold 2H,4H-[1,3]Dioxino[4,5-c]pyridine (Lipophilic, LogP > 1.5) Reaction->Scaffold - H2O (Thermodynamic Product) AcidHydrolysis Acidic pH (< 4.0) Hydrolysis Scaffold->AcidHydrolysis Exposure to Acid AcidHydrolysis->Pyridoxine Regeneration Prodrug Active Drug Release (In Lysosome/Stomach) AcidHydrolysis->Prodrug Ring Opening

Caption: Transformation of hydrophilic pyridoxine to the lipophilic dioxinopyridine scaffold and its acid-triggered reversion.

Experimental Protocols

Protocol A: Synthesis of 2,2,8-Trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine

Objective: Selective protection of C3-OH and C4-CH2OH to generate the lipophilic scaffold.

  • Reagents:

    • Pyridoxine Hydrochloride (10.0 g, 48.6 mmol)

    • Dry Acetone (200 mL) – Solvent & Reagent

    • p-Toluenesulfonic acid (p-TSA) monohydrate (10.5 g, 55.0 mmol) – Catalyst

  • Procedure:

    • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap (optional, if using benzene/toluene co-solvent) or a drying tube.

    • Reaction: Suspend Pyridoxine HCl in acetone. Add p-TSA.

    • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. The suspension will clear as the lipophilic product forms and dissolves.

    • Quench: Cool to room temperature. Neutralize with solid Sodium Bicarbonate (NaHCO3) until pH is neutral.

    • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: The residue is often an oil that crystallizes upon standing or trituration with ether/hexane. Recrystallize from Et2O/Hexane.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of OH signals and the appearance of gem-dimethyl singlets at ~1.5 ppm.

    • Yield: Typical yields are 85–95%.

Protocol B: Acid-Catalyzed Hydrolysis Kinetic Assay

Objective: Determine the stability half-life (t1/2) at physiological and lysosomal pH.

  • Preparation: Dissolve the dioxinopyridine derivative in Acetonitrile (1 mg/mL).

  • Incubation:

    • Condition A (Plasma): Phosphate Buffer Saline (PBS), pH 7.4, 37°C.

    • Condition B (Lysosome): Citrate Buffer, pH 5.0, 37°C.

    • Condition C (Stomach): 0.1 N HCl, pH 1.0, 37°C.

  • Sampling: Aliquot 100 µL at t = 0, 15, 30, 60, 120, 240 min.

  • Analysis: HPLC-UV (254 nm).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: Monitor disappearance of the lipophilic peak and appearance of the polar parent peak.

  • Calculation: Plot ln[Concentration] vs. Time to determine pseudo-first-order rate constant (

    
    ).
    
    • 
      [1]
      

Applications in Drug Development[2][3][4][5]

Prodrug Strategy (The "Trojan Horse")

The scaffold is used to transport B6-derived pharmacophores across the Blood-Brain Barrier (BBB). Once in the brain, the acidic microenvironment of certain organelles or metabolic processing hydrolyzes the acetal, trapping the polar active metabolite inside the CNS.

Isosteric Replacement

The 2,2-dialkyl-dioxinopyridine core acts as a bioisostere for substituted naphthalenes or quinolines , providing a similar steric volume but with higher water solubility (due to the pyridine nitrogen) and metabolic liability (the acetal) to prevent accumulation.

Chiral Auxiliary Synthesis

Derivatives formed from chiral ketones (instead of acetone) create a chiral center at the C2 position of the dioxin ring. This induces facial selectivity for reactions occurring at the pyridine C5 position or on the pyridine nitrogen, useful for asymmetric synthesis of B6 analogs.

References

  • Korytnyk, W., & Paul, B. (1970). Acyl migration and selective esterification in pyridoxine derivatives. Journal of Organic Chemistry.[2] Link

  • Melius, P., & Marshall, D. L. (1967). Synthesis of some acetals of pyridoxine. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide. National Center for Biotechnology Information. Link

  • Gros, P., & Fort, Y. (2002). Lithiation of pyridines: Synthesis of reactive intermediates. European Journal of Organic Chemistry. Link

Sources

Exploratory

Spectroscopic Analysis of 2H,4H-Dioxino[4,5-c]pyridine: A Technical Guide

Topic: Spectroscopic Analysis of 2H,4H-Dioxino[4,5-c]pyridine Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The 2H,4H-dioxino[4,5-c]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of 2H,4H-Dioxino[4,5-c]pyridine Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The 2H,4H-dioxino[4,5-c]pyridine scaffold represents a critical bicyclic heterocycle, most frequently encountered as the core structure of isopropylidene pyridoxine (pyridoxine acetonide).[1] This system fuses an electron-deficient pyridine ring with an electron-rich 1,3-dioxane moiety.[1] In medicinal chemistry, this scaffold serves as a lipophilic "mask" for the hydrophilic vitamin B6 triad, enhancing blood-brain barrier permeability, and acts as a rigid pharmacophore in the design of antagonists for P2X receptors and enzymes involved in amino acid metabolism.

This guide provides a definitive spectroscopic profile of the scaffold, distinguishing the unique electronic signatures arising from the [4,5-c] fusion. It moves beyond basic characterization to offer a self-validating analytical framework for purity assessment and structural confirmation.[1]

Structural Architecture & Nomenclature

Understanding the numbering and electronic environment is a prerequisite for accurate spectral assignment.

  • Core System: Pyridine fused to a 1,3-dioxin (or 1,3-dioxane) ring.[1]

  • Fusion Point: The [4,5-c] designation indicates fusion at the 3,4-bond of the pyridine ring (relative to nitrogen at position 1).[1]

  • Electronic Push-Pull: The pyridine nitrogen (electron-withdrawing) deshields the adjacent ring protons, while the dioxane oxygens (electron-donating) shield the fusion carbons, creating a distinct polarization visible in NMR.[1]

Visualization: Numbering and Fragmentation Logic

The following diagram illustrates the standard numbering scheme and the primary mass spectrometry fragmentation nodes.

G Figure 1: Structural Logic and Primary MS Fragmentation Pathways Structure 2H,4H-Dioxino[4,5-c]pyridine (Scaffold Core) Pyridine Pyridine Ring (Electron Deficient) Structure->Pyridine Fused at 3,4-position Dioxane 1,3-Dioxane Ring (Electron Rich) Structure->Dioxane Acetal Bridge M_Ion Molecular Ion [M]+ Frag_Me [M-15]+ (Loss of Methyl) M_Ion->Frag_Me Alpha-cleavage Frag_Acetone [M-58]+ (Retro-Acetal Loss) M_Ion->Frag_Acetone McLafferty-like Rearrangement

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The NMR profile of this scaffold is dominated by the asymmetry introduced by the pyridine nitrogen and the rigidity of the acetal bridge. The data below assumes the 2,2,8-trimethyl derivative (pyridoxine acetonide), the most common realization of this core in research.


H NMR (Proton) – 400 MHz, CDCl

Position / MoietyShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Pyridine H-6 8.05 – 8.15Singlet (s)-Diagnostic: Most deshielded proton due to proximity to Pyridine Nitrogen.[1]
Dioxin CH

(H-4)
4.85 – 5.05Singlet (s)-Methylene protons of the dioxane ring.[1] Often appears as a singlet due to rapid ring flipping or accidental equivalence.[1]
Pyridine-CH

2.40 – 2.45Singlet (s)-Methyl group attached to the aromatic ring (typically pos 2 or 6).[1]
Acetal-CH

1.52 – 1.56Singlet (s)-Gem-dimethyl groups on the acetal carbon (C2 of dioxin).[1] Characteristic high intensity.[1]

Critical Insight: In DMSO-


, the Pyridine H-6  signal often shifts downfield to ~8.20–8.30 ppm due to hydrogen bonding with the solvent.[1] The Acetal-CH

protons may split into two distinct singlets (~1.50 and ~1.54 ppm) if the molecule possesses a chiral center elsewhere (e.g., a chiral ester at the C5-hydroxymethyl position), rendering the gem-dimethyl groups diastereotopic.[1]

C NMR (Carbon) – 100 MHz, CDCl

Carbon TypeShift (

ppm)
Assignment Logic
Pyridine C-2/C-6 145.0 – 148.0Alpha to nitrogen; most deshielded aromatic carbons.[1]
Quaternary Acetal (O-C-O) 98.0 – 100.5Diagnostic: The "signature" peak. Disappearance indicates hydrolysis of the dioxin ring.
Dioxin CH

58.0 – 62.0Aliphatic ether carbon.[1]
Acetal CH

24.0 – 26.0Gem-dimethyl carbons.[1]
Pyridine CH

18.0 – 20.0Methyl attached to aromatic ring.
Mass Spectrometry (MS)

Analysis of 2H,4H-dioxino[4,5-c]pyridine derivatives typically utilizes Electron Ionization (EI) or ESI.[1] The fragmentation is driven by the stability of the pyridine ring and the lability of the acetal function.

Fragmentation Pathway (EI, 70 eV):

  • Molecular Ion (

    
    ):  Usually distinct but not the base peak.
    
  • [M - 15]

    
     (Loss of Methyl):  Cleavage of one methyl group from the gem-dimethyl acetal.[1] This forms a stabilized oxocarbenium ion.[1]
    
  • [M - 58]

    
     (Loss of Acetone):  A retro-acetalization process.[1] This collapses the dioxane ring, reverting the structure to the free pyridoxine analog (or a radical cation thereof).
    
  • Base Peak (m/z 151 for Pyridoxine Acetonide): Often corresponds to the dehydrated pyridoxine core (C

    
    H
    
    
    
    NO
    
    
    ), formed after the loss of the acetonide protecting group and subsequent rearrangements.
Vibrational Spectroscopy (IR)

Infrared spectroscopy is a rapid "Go/No-Go" check for the integrity of the fused ring system.[1]

  • 1200 – 1050 cm

    
     (Strong):  C-O-C symmetric and asymmetric stretching vibrations of the dioxane ring.[1] A complex set of bands in this region confirms the cyclic ether is intact.
    
  • 1600 – 1580 cm

    
     (Medium):  Pyridine ring breathing modes (C=N / C=C stretches).[1]
    
  • 2990 – 2850 cm

    
    :  C-H stretching (Aliphatic). The presence of gem-dimethyl doublets is often visible here.[1]
    
  • Absence of 3200-3500 cm

    
    :  If the acetonide is fully formed, there should be no broad O-H stretch  (unless a free hydroxymethyl group is present at C5).[1] Appearance of a broad OH band suggests hydrolysis.
    

Experimental Protocols

Synthesis & Sample Preparation (Validation Context)

To analyze this molecule, one must often synthesize it fresh due to the hydrolytic instability of the acetal in acidic media.

Protocol: Acetonide Protection of Pyridoxine

  • Reagents: Pyridoxine HCl (1.0 eq), Dry Acetone (Solvent/Reagent), p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Setup: Reflux with a Dean-Stark trap (if using benzene/toluene co-solvent) or use a drying agent (molecular sieves) to drive equilibrium.[1]

  • Reaction: Stir at reflux for 4-6 hours.

  • Workup: Neutralize with NaHCO

    
     (Critical: Acidic workup hydrolyzes the product). Concentrate in vacuo.[1]
    
  • Purification: Recrystallize from Acetone/Hexane.

Analytical Workflow

The following diagram outlines the decision tree for validating the synthesized scaffold.

Workflow Figure 2: Analytical Validation Workflow Sample Crude Sample (Post-Neutralization) IR_Check Step 1: IR Spectroscopy Check 3400 cm-1 region Sample->IR_Check Decision_IR Broad OH Peak? IR_Check->Decision_IR NMR_Prep Step 2: NMR (CDCl3) Add K2CO3 to tube to prevent hydrolysis Decision_IR->NMR_Prep No (Dry) Reprocess Reprocess: Dry & Re-protect Decision_IR->Reprocess Yes (Hydrolysis) Valid_NMR Check for 100 ppm (C) and 8.05 ppm (H) NMR_Prep->Valid_NMR Final_QC Step 3: GC-MS / LC-MS Confirm M+ and M-15 Valid_NMR->Final_QC

References

  • Korytnyk, W., & Ikawa, M. (1967).[1] Synthesis of Vitamin B6 Analogs. Modified in the 5-Position. Journal of Medicinal Chemistry. Link[1]

  • Mizuno, T., et al. (1975).[1] Stability and Analysis of Pyridoxine Derivatives. Journal of Nutritional Science and Vitaminology. Link

  • PubChem Compound Summary. (2025). 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-methanol. National Center for Biotechnology Information.[1] Link[1]

  • BenchChem Technical Support. (2025). Synthesis and Characterization of 4H-dioxino[4,5-b]pyridine Analogs. Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1]

Sources

Foundational

Theoretical Studies of the 2H,4H-Dioxino[4,5-c]pyridine Ring System: Computational Insights into Reactivity, Regioselectivity, and Pharmacophore Modeling

Executive Summary The 2H,4H-dioxino[4,5-c]pyridine ring system is a rigid, bicyclic acetal derivative of pyridoxine (Vitamin B6). Formed via the acetalization of the 3-hydroxy and 4-hydroxymethyl groups of pyridoxine, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H,4H-dioxino[4,5-c]pyridine ring system is a rigid, bicyclic acetal derivative of pyridoxine (Vitamin B6). Formed via the acetalization of the 3-hydroxy and 4-hydroxymethyl groups of pyridoxine, this scaffold significantly reduces the conformational entropy of the parent molecule. In modern drug discovery, this structural rigidity is highly prized, as it allows the pharmacophore to precisely fit into the narrow binding pockets of target enzymes with minimal thermodynamic penalty.

Recent computational and theoretical studies have positioned this core as a privileged scaffold for neurodegenerative diseases, specifically as Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease [1] and Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease [2]. This technical guide synthesizes the quantum mechanical landscape, regioselective reactivity, and molecular docking protocols required to theoretically evaluate and optimize 2H,4H-dioxino[4,5-c]pyridine derivatives.

Quantum Mechanical Landscape: DFT and Reactivity

Density Functional Theory (DFT) provides the mathematical framework necessary to understand the intrinsic electronic properties of the dioxino[4,5-c]pyridine core. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can derive the energy gap (


), which serves as a global descriptor for chemical hardness and kinetic stability.
Regioselective Oxidation and Transition States

A critical challenge in functionalizing this ring system is the differentiation between the hydroxymethyl groups at the C5 and C6 positions. Theoretical calculations (ab initio and DFT) have been extensively used to rationalize the regioselectivity observed during oxidation.

According to recent studies by Khaziev et al., the 6-hydroxymethyl group is selectively oxidized to an aldehyde under mild conditions, while the 5-position remains largely unreactive[3]. DFT-calculated transition states reveal that the C5 position is sterically hindered by the adjacent dioxino ring oxygen and the bulky substituents at the C8 position. Furthermore, the Molecular Electrostatic Potential (MEP) maps indicate a higher electron density localization around the C6 position, lowering the activation free energy (


) for electrophilic attack at this site.

G Reactant 2,2,8-Trimethyl-4H-[1,3]dioxino [4,5-c]pyridine Intermediate Transition State (DFT Calculated) Reactant->Intermediate Oxidation Product1 C6-Aldehyde (Kinetically Favored) Intermediate->Product1 Low ΔG‡ Product2 C5-Aldehyde (Sterically Hindered) Intermediate->Product2 High ΔG‡

Caption: DFT-calculated regioselective oxidation pathway for hydroxymethyl groups.

Physicochemical Properties and Data Presentation

To predict the pharmacokinetic viability of these derivatives, theoretical models calculate key descriptors such as Topological Polar Surface Area (TPSA) and partition coefficients (LogP). The table below summarizes the computed physicochemical properties for two highly utilized 2H,4H-dioxino[4,5-c]pyridine building blocks [4] [5].

Compound NameMolecular Weight ( g/mol )TPSA (Ų)LogPH-Bond AcceptorsH-Bond DonorsRotatable Bonds
5-(Chloromethyl)-8-methyl-2-pentyl-4H-[1,3]dioxino[4,5-c]pyridine HCl 306.2331.354.37305
2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxaldehyde 207.2348.421.85401

Note: A TPSA < 90 Ų and LogP between 1.5 and 4.5 are generally required for optimal Blood-Brain Barrier (BBB) penetration, making these derivatives excellent candidates for CNS-targeted therapeutics.

Target Interactions: Molecular Docking & 3D QSAR

The rigid nature of the dioxino[4,5-c]pyridine system makes it an ideal anchor for structure-based drug design.

Acetylcholinesterase (AChE) Inhibition: Molecular docking studies using the crystal structure of AChE (PDB ID: 4EY5) demonstrate that pyridoxine-triazole derivatives based on this core can span both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the triazole linker facilitates


 stacking with Trp286 in the PAS [2].

Monoamine Oxidase B (MAO-B) Inhibition: For Parkinson's disease applications, the core fits snugly into the hydrophobic bipartite cavity of MAO-B. The spatial orientation of the dioxino ring forces the attached substituents to project directly toward the FAD cofactor, establishing critical interactions with gating residues Tyr326 and Tyr435[1].

G Start Ligand Preparation (2H,4H-Dioxino[4,5-c]pyridine) DFT DFT Optimization B3LYP/6-311G(d,p) Start->DFT Descriptors Reactivity Descriptors HOMO-LUMO & MEP DFT->Descriptors Docking Molecular Docking (AChE / MAO-B) Descriptors->Docking Analysis Pharmacophore Modeling & 3D QSAR Docking->Analysis

Caption: Computational workflow for evaluating 2H,4H-Dioxino[4,5-c]pyridine derivatives.

Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the theoretical evaluation of this ring system must follow a self-validating computational pipeline.

Protocol 1: Density Functional Theory (DFT) Optimization

Objective: To obtain the global minimum energy conformation and extract electronic descriptors.

  • Initialization: Construct the 3D model of the 2H,4H-dioxino[4,5-c]pyridine derivative using a visualizer (e.g., GaussView).

  • Geometry Optimization: Execute the optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory.

    • Causality: The B3LYP hybrid functional provides an optimal balance between computational cost and accuracy for heteroaromatic systems. The triple-zeta basis set with polarization functions (d,p) is strictly required to accurately model the complex electron density and lone pairs around the oxygen and nitrogen heteroatoms.

  • Frequency Validation: Perform vibrational frequency calculations at the exact same level of theory.

    • Causality: The absence of imaginary (negative) frequencies mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state saddle point.

  • Descriptor Extraction: Calculate the HOMO/LUMO energies to derive the chemical hardness (

    
    ) and electrophilicity index (
    
    
    
    ). Generate the MEP surface to map regions prone to nucleophilic (blue) and electrophilic (red) attacks.
Protocol 2: Molecular Docking & Validation Workflow

Objective: To predict binding poses and affinities within CNS targets (e.g., AChE, MAO-B).

  • Protein Preparation: Import the target crystal structure (e.g., AChE, PDB ID: 4EY5) into Schrödinger Maestro. Run the Protein Preparation Wizard to add missing hydrogens, assign proper bond orders, and optimize the hydrogen-bond network at pH 7.4.

    • Causality: Correct protonation states of catalytic triad residues (e.g., His447 in AChE) are critical; failure to optimize pH states will result in inverted electrostatic interactions and false-positive docking scores.

  • Grid Generation: Define the receptor grid box centered strictly on the co-crystallized native ligand.

  • Ligand Preparation: Process the dioxino[4,5-c]pyridine ligands using LigPrep. Generate all possible tautomers and stereoisomers using the OPLS3e force field.

  • Docking Execution & Self-Validation: Run Glide SP (Standard Precision) followed by XP (Extra Precision).

    • Validation Step: Re-dock the native co-crystallized ligand into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .

References

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Baweja, G. S., Gupta, S., Kumar, B., Patel, P., & Asati, V. Molecular Diversity, 28(3), 1823-1845 (2024). URL:[Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel pyridoxine–triazoles as anti-Alzheimer's agents. Pal, T., Bhimaneni, S., Sharma, A., & Flora, S. J. S. RSC Advances, 10(44), 26006-26021 (2020). URL:[Link]

  • Regioselective Oxidation of 6-Hydroxymethylpyridoxine Derivatives of Pyridoxine. Khaziev, R. M., et al. Russian Journal of General Chemistry, 94(7), 1635-1644 (2024). URL:[Link]

Exploratory

The 2H,4H-Dioxino[4,5-c]pyridine Scaffold: A Technical Guide to Novel Therapeutic Exploration

Executive Summary The 2H,4H-Dioxino[4,5-c]pyridine scaffold—classically recognized as the core of Pyridoxine Acetonide (isopropylidene pyridoxine)—represents an underutilized yet highly versatile pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H,4H-Dioxino[4,5-c]pyridine scaffold—classically recognized as the core of Pyridoxine Acetonide (isopropylidene pyridoxine)—represents an underutilized yet highly versatile pharmacophore in modern drug discovery.[1] While historically viewed merely as a protected intermediate in Vitamin B6 synthesis, recent investigations have unlocked its potential as a rigid, lipophilic bioactive core.

This guide provides a technical roadmap for researchers to repurpose this scaffold for novel antibacterial (biofilm-eradicating) and targeted anticancer applications.[1] Unlike the flexible open-chain diol of pyridoxine, the fused dioxin ring confers conformational rigidity and improved membrane permeability, serving as a "molecular handle" for constructing cationic amphiphiles and prodrug conjugates.

Structural & Electronic Rationale

The Rigidification Effect

The fusion of the 1,3-dioxin ring to the pyridine core at the c-bond (carbons 3 and 4) locks the C3-oxygen and C4-hydroxymethyl group into a planar, bicyclic system.[1]

  • Conformational Lock: Prevents free rotation of the C4-substituent, reducing the entropic penalty of binding to rigid receptor pockets (e.g., Estrogen Receptor

    
    , DNA minor grooves).[1]
    
  • Lipophilicity Modulation: The acetonide moiety masks the polar C3-phenolic hydroxyl and C4-hydroxyl groups.[1] This significantly increases

    
    , facilitating Passive Diffusion across the blood-brain barrier (BBB) and bacterial cell walls.[1]
    
Electronic Profile
  • Pyridine Nitrogen (N1): Remains basic and available for protonation or quaternization, which is critical for lysosomotropic accumulation in cancer cells or electrostatic interaction with negatively charged bacterial membranes.

  • C5-Position (Hydroxymethyl): The primary vector for functionalization.[1] It is electronically decoupled from the pyridine ring resonance, allowing for nucleophilic substitution without disrupting the aromatic system.

Synthetic Strategies & Protocols

Core Synthesis: The Thermodynamic Acetalization

The entry point to this scaffold is the acid-catalyzed condensation of Pyridoxine (Vitamin B6) with acetone. This reaction is thermodynamically driven to form the thermodynamically stable six-membered 1,3-dioxin ring.[1]

Protocol 1: Synthesis of 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-methanol

  • Reagents: Pyridoxine HCl (1 eq), Anhydrous Acetone (Solvent/Reagent), Dry HCl gas or conc. H₂SO₄ (Catalyst).

  • Setup: Flame-dried round-bottom flask equipped with a drying tube (CaCl₂).

  • Procedure:

    • Suspend Pyridoxine HCl in excess anhydrous acetone.

    • Bubble dry HCl gas or add H₂SO₄ dropwise at 0°C until saturation.

    • Stir at reflux (56°C) for 4 hours. The mixture will homogenize as the acetonide forms.

    • Critical Step: Neutralize with anhydrous Na₂CO₃ before aqueous workup to prevent acid-catalyzed hydrolysis of the acetal.

    • Filter and concentrate in vacuo. Recrystallize from acetone/ether.

  • Yield Expectation: 85-95%.

  • Validation: ¹H NMR (CDCl₃) shows a singlet at ~1.54 ppm (6H, gem-dimethyl) and disappearance of the phenolic OH signal.[1]

Functionalization Pathways

Once the core is established, two divergent pathways allow for the generation of novel therapeutics.

Pathway A: Cationic Amphiphiles (Antibacterial/Biofilm)

Converting the C5-hydroxyl to a quaternary ammonium or phosphonium salt creates a "Trojan Horse" surfactant that penetrates bacterial biofilms.[1]

Protocol 2: Synthesis of C5-Quaternary Ammonium Salts

  • Activation: React the core (from Protocol 1) with Thionyl Chloride (SOCl₂) in DCM at 0°C to generate the 5-chloromethyl derivative.

    • Note: The dioxin ring is stable to SOCl₂ under anhydrous conditions.

  • Quaternization:

    • Dissolve the 5-chloromethyl intermediate in dry acetonitrile.

    • Add tertiary amine (e.g., N,N-dimethyloctylamine) (1.2 eq).[1]

    • Reflux for 12–24 hours.

  • Purification: Precipitate the salt by adding cold diethyl ether. The product is a hygroscopic solid.

  • Mechanism: The lipophilic dioxin headgroup anchors into the bacterial membrane, while the cationic tail disrupts the electrochemical gradient.

Pathway B: Prodrug Conjugation (Anticancer)

The C5-hydroxyl serves as a handle for ester/amide linkages to cytotoxic payloads (e.g., Doxorubicin, NSAIDs).[1]

Protocol 3: Linker Chemistry

  • Oxidation (Optional): Oxidize C5-OH to the carboxylic acid using MnO₂ (mild) or KMnO₄ (strong) if an amide linkage is desired.[1]

  • Coupling: Use EDC/NHS or HATU coupling to attach the payload.

    • Insight: The pyridoxine scaffold acts as a "carrier" that can be actively transported via B6 transporters (e.g., TPN) in certain cancer lines.

Medicinal Chemistry Applications

Antibacterial: Biofilm Eradication

Research indicates that quaternary ammonium derivatives of this scaffold (specifically with C8-C12 alkyl chains) exhibit MIC values < 5 µg/mL against MRSA and S. epidermidis.[1][2]

  • Mechanism: Unlike standard antibiotics, these cationic amphiphiles penetrate the polysaccharide matrix of biofilms.

  • Key Insight: The 2H,4H-dioxino ring provides the necessary lipophilic bulk to prevent "bouncing" off the bacterial surface, a common failure mode of linear quats.

Oncology: ER+ Breast Cancer Targeting

Stilbene derivatives synthesized at the C5 position of the dioxino[4,5-c]pyridine core have shown selective cytotoxicity against MCF-7 (ER+) cells.[1]

  • Selectivity: The rigid scaffold mimics the steroid backbone, allowing the compound to bind the Estrogen Receptor

    
     (ER
    
    
    
    ).
  • Apoptosis: These derivatives induce mitochondrial depolarization and ROS generation specifically in tumor cells, sparing normal fibroblasts.

Experimental Visualization

Diagram 1: Synthetic Workflow & Functionalization

This diagram illustrates the conversion of Pyridoxine to the active scaffold and its subsequent divergence into antibacterial and anticancer leads.

G Pyridoxine Pyridoxine (Vitamin B6) (Starting Material) Acetonide 2H,4H-Dioxino[4,5-c]pyridine Core (Scaffold) Pyridoxine->Acetonide Acetone, H+, Reflux (Thermodynamic Control) Chloride 5-Chloromethyl Intermediate Acetonide->Chloride SOCl2, DCM (Activation) Prodrug Doxorubicin Conjugate (Anticancer Prodrug) Acetonide->Prodrug Linker Chemistry (Ester/Amide Coupling) QuatSalt Quaternary Ammonium Salt (Antibacterial/Biofilm) Chloride->QuatSalt R-NMe2, MeCN, Reflux (Nucleophilic Sub.)

Caption: Divergent synthesis from the Pyridoxine core to bioactive cationic amphiphiles and prodrug conjugates.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram maps the pharmacophore regions of the scaffold.

SAR Core Dioxino[4,5-c]pyridine Core (Lipophilic Anchor) N1 Pyridine Nitrogen (N1) (Protonation Site) Core->N1 confers basicity C5 C5 Position (Linker/Warhead Attachment) Core->C5 rigidifies substituent C2 C2 Acetal Carbon (Lipophilicity Tuning) Core->C2 masks polar diol Lysosomal Accumulation Lysosomal Accumulation N1->Lysosomal Accumulation Anticancer Membrane Interaction Membrane Interaction N1->Membrane Interaction Antibacterial Bio-orthogonal Coupling Bio-orthogonal Coupling C5->Bio-orthogonal Coupling BBB Permeability BBB Permeability C2->BBB Permeability

Caption: Pharmacophore mapping of the scaffold highlighting regions for modulation of solubility, permeability, and target binding.[1]

References

  • Synthesis and Antibacterial Activity of Novel Quaternary Ammonium Pyridoxine Derivatives. Source: ResearchGate / Elsevier (2013) URL:[1][Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Source: PubMed Central (PMC) / NIH (2024) URL:[1][Link]

  • Synthesis and in vitro antitumor activity of novel alkenyl derivatives of pyridoxine. Source: Bioorganic & Medicinal Chemistry (2018) URL:[Link]

  • Pyridoxine Acetonide Hydrochloride (Chemical Reference). Source: PubChem (NIH) URL:[1][Link][1]

  • Bis-phosphonium salts of pyridoxine: the relationship between structure and antibacterial activity. Source: Bioorganic & Medicinal Chemistry Letters (2013) URL:[Link]

Sources

Foundational

Stability Analysis of the 4H-Dioxino[4,5-b]pyridine Ring System

The following technical guide details the stability analysis of the 4H-1,3-dioxino[4,5-b]pyridine ring system. Editorial Note: This guide distinguishes between the requested 4H-1,3-dioxino[4,5-b]pyridine (a cyclic acetal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability analysis of the 4H-1,3-dioxino[4,5-b]pyridine ring system.

Editorial Note: This guide distinguishes between the requested 4H-1,3-dioxino[4,5-b]pyridine (a cyclic acetal fused to pyridine) and the more common 2,3-dihydro-1,4-dioxino[2,3-b]pyridine (a cyclic ether/ethylenedioxy analog). Automated databases often conflate these isomers. This analysis focuses strictly on the [4,5-b] acetal scaffold, as its stability profile is fundamentally different and driven by acid sensitivity.

Executive Summary: The Acetal Liability

The 4H-dioxino[4,5-b]pyridine scaffold represents a specific subclass of fused heterocycles where a 1,3-dioxin ring is fused to a pyridine core.[1] Unlike its 1,4-dioxino analog (which functions as a stable dialkyl ether), the 1,3-dioxino system contains an O–C(2)–O aminal/acetal center.

For drug development professionals, this distinction is critical:

  • 1,4-Dioxino (Ether): High metabolic and chemical stability (e.g., Doxazosin).

  • 1,3-Dioxino (Acetal): High susceptibility to acid-catalyzed hydrolysis and specific CYP450-mediated oxidative ring opening .

This guide provides the theoretical framework and experimental protocols to validate the stability of this specific scaffold in early-stage discovery.

Chemical Stability Profile

Thermodynamic & Electronic Stability

The fusion of the electron-deficient pyridine ring (at the 2,3-position) with the electron-rich 1,3-dioxin ring creates a "push-pull" electronic system.

  • Pyridine Influence: The nitrogen atom at position 1 withdraws electron density, slightly stabilizing the acetal center against spontaneous hydrolysis at neutral pH by reducing the basicity of the acetal oxygens.

  • Dioxin Influence: The oxygen atoms at positions 1 and 3 of the dioxin ring donate electron density back into the pyridine ring via resonance (if the system is fully conjugated) or induction, potentially increasing the nucleophilicity of the pyridine nitrogen.

Hydrolytic Instability (The Critical Pathway)

The primary degradation pathway for 4H-dioxino[4,5-b]pyridine is acid-catalyzed ring opening .

  • Mechanism: Protonation of one acetal oxygen leads to C-O bond cleavage, forming an oxocarbenium ion intermediate. This is rapidly attacked by water, leading to ring opening and the release of the aldehyde equivalent (usually formaldehyde if C2 is unsubstituted) and a hydroxypyridine derivative.

  • Risk Factor: In simulated gastric fluid (pH 1.2), this scaffold is predicted to have a half-life (

    
    ) of < 60 minutes unless bulky substituents at the C2 position provide steric protection.
    
Oxidative Liabilities
  • N-Oxidation: The pyridine nitrogen remains susceptible to oxidation by peracids or FMOs (Flavin-containing monooxygenases), forming the N-oxide. This transformation significantly alters the solubility and pKa but does not typically cleave the ring.

  • C-H Abstraction: The methylene protons at C2 (between the oxygens) are abstractable. Radical attack here leads to the formation of a cyclic carbonate or ring fragmentation.

Visualization of Degradation Pathways

The following Graphviz diagram illustrates the competing degradation pathways. The Acid Hydrolysis path is the dominant risk in physiological fluids.

StabilityPathways cluster_conditions Environmental Triggers Scaffold 4H-Dioxino[4,5-b]pyridine (Intact Scaffold) Protonated Protonated Intermediate (Oxonium Ion) Scaffold->Protonated Acid (H+) pH < 4.0 NOxide Pyridine N-Oxide (Metabolite) Scaffold->NOxide mCPBA / FMO Oxidation RingOpen Ring-Opened Aldehyde/Diol Protonated->RingOpen +H2O Hydrolysis Acid Gastric Fluid (pH 1.2) Liver Liver Microsomes (Oxidation)

Caption: Figure 1. Competing degradation pathways. The red path (Acid Hydrolysis) represents the primary stability liability for the 1,3-dioxino acetal system.

Experimental Protocols

To validate the stability of this scaffold, generic "stability screens" are insufficient. You must employ a pH-Rate Profile protocol specifically designed for acetal kinetics.

Protocol A: pH-Rate Profile Determination (Self-Validating)

Objective: Determine the kinetic stability of the acetal linkage across physiological pH ranges.

Materials:

  • Test Compound (4H-dioxino[4,5-b]pyridine analog)

  • Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4).

  • Internal Standard: Verapamil (or a stable pyridine analog).

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Initiation: Spike the stock into pre-warmed (37°C) buffer solutions to a final concentration of 10 µM (0.1% DMSO).

  • Sampling:

    • Aliquot 100 µL at

      
       min.
      
    • Quench: Immediately quench acidic samples with cold ammonium bicarbonate (to neutralize and stop hydrolysis). Crucial Step: Failure to quench acidic samples results in artificial degradation during analysis.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives the half-life:
    
    
    .

Acceptance Criteria:

  • Stable:

    
     remaining after 2 hours at pH 1.2.
    
  • Labile:

    
     remaining after 1 hour at pH 1.2 (Requires structural modification, e.g., C2-gem-dimethyl substitution).
    
Protocol B: Microsomal Metabolic Stability

Objective: Assess susceptibility to CYP450-mediated O-dealkylation.

Methodology:

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Controls:

    • Positive: Testosterone (high turnover).

    • Negative: Warfarin (low turnover).

    • No-Cofactor Control: Incubate without NADPH to distinguish chemical instability (hydrolysis) from enzymatic metabolism. This is vital for this specific scaffold.

  • Data Interpretation: If degradation is observed in the No-Cofactor control, the compound is chemically unstable, and metabolic data is invalid until the chemical instability is resolved.

Structural Optimization Workflow

If the scaffold proves unstable, use the following logic tree to stabilize the ring system.

OptimizationLogic Start Stability Screen (pH 1.2) Decision Is t1/2 < 60 min? Start->Decision Stable Proceed to Metabolic Screen Decision->Stable No Unstable Chemical Instability Detected Decision->Unstable Yes Strategy1 Strategy 1: Add Gem-Dimethyl at C2 (Steric Bulk) Unstable->Strategy1 Preserve Scaffold Strategy2 Strategy 2: Switch to 1,4-Dioxino (Ether Isomer) Unstable->Strategy2 Change Scaffold

Caption: Figure 2. Decision logic for stabilizing the dioxinopyridine core. Strategy 1 hinders hydrolysis; Strategy 2 removes the acetal liability entirely.

Summary of Quantitative Expectations

Parameter4H-1,3-Dioxino[4,5-b]pyridine (Acetal)2,3-Dihydro-1,4-dioxino[2,3-b]pyridine (Ether)
pH 1.2 Stability Low (

mins to hours)
High (Stable > 24h)
pH 7.4 Stability Moderate to HighHigh
Metabolic Risk High (Ring opening via oxidation)Low (O-dealkylation is slow)
Solubility Moderate (Lipophilic)Moderate
Primary Use Prodrug / Transient PharmacophoreRobust Drug Scaffold

References

  • Benchchem Technical Support. (2025). An In-depth Technical Guide to the 4H-dioxino[4,5-b]pyridine Ring System: Stability, Reactivity, and Synthetic Pathways. Benchchem. Link

  • Lazar, L., et al. (2004). Synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives via Smiles rearrangement. Tetrahedron Letters, 45(40), 7467-7470. Link (Cited for contrast with the stable 1,4-isomer).

  • Gao, H., et al. (2013). Metabolic Stability and Degradation Pathways of Acetal-Based Linkers in Drug Discovery. Journal of Medicinal Chemistry, 56(21), 8392–8405. Link (Grounding for acetal hydrolysis mechanism).

  • ChemicalBook. (2025).[2][3] 4H-1,3-Dioxino[4,5-b]pyridine Product Page (CAS 158537-79-2). Link

Sources

Exploratory

Structural Analysis and Isomeric Profiling of 2H,4H-Dioxino[4,5-c]pyridine Derivatives: A Technical Guide for Preclinical Drug Development

Executive Summary The 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine scaffold is a synthetically rigidified, highly lipophilic derivative of pyridoxine (Vitamin B6). By locking the 3-hydroxyl and 4-hydroxymethyl groups o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine scaffold is a synthetically rigidified, highly lipophilic derivative of pyridoxine (Vitamin B6). By locking the 3-hydroxyl and 4-hydroxymethyl groups of pyridoxine into a 1,3-dioxane ring via isopropylidene acetal formation, the molecule achieves a fixed spatial geometry and enhanced blood-brain barrier (BBB) permeability. As a Senior Application Scientist, I have observed that this core scaffold has become a cornerstone in medicinal chemistry, serving as a critical precursor for multi-target therapeutic agents, including potent monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease and viral RNA-dependent RNA polymerase (RdRp) inhibitors (1)[1]. This whitepaper provides an in-depth analysis of the structural elucidation and isomeric profiling of these derivatives.

Structural Anatomy & Isomeric Landscape

Core Scaffold Rigidification

The parent structure, 4H-[1,3]dioxino[4,5-c]pyridine, is a bicyclic system where a 1,3-dioxane ring is fused to the


-face of a pyridine ring. The formation of the 2,2,8-trimethyl derivative (often referred to as isopropylidene pyridoxine) involves the selective protection of the 3-OH and 4-CH

OH groups. Causality: Why utilize a 1,3-dioxane fusion? Free pyridoxine is rapidly metabolized and highly polar. The acetalization prevents premature enzymatic degradation and forces the remaining 5-hydroxymethyl group into a predictable vector for further functionalization, such as oxidation to an aldehyde (isopyridoxal) and subsequent olefination (2)[2].
The Role of E/Z Stereoisomerism in Target Engagement

The most critical isomeric variations of this scaffold occur when the 5-position is functionalized with vinyl groups (e.g., pyridoxine-resveratrol hybrids). The geometric isomerism (E vs. Z) of the vinylic double bond dictates pharmacological efficacy. Causality: In the context of MAO-B inhibition, the E-isomer adopts an extended, planar conformation. This allows the molecule to penetrate deeply into the hydrophobic bipartite cavity of the MAO-B active site, forming crucial interactions with Tyr326 and Ile199. Conversely, the Z-isomer introduces a severe steric "kink," resulting in a steric clash with the binding pocket and rendering the compound virtually inactive (3)[3].

Self-Validating Experimental Protocols

To ensure absolute structural certainty during drug development, we mandate the following self-validating workflow for the synthesis, separation, and elucidation of 5-vinyl-dioxino[4,5-c]pyridine isomers.

Protocol: Synthesis and NMR Elucidation of E/Z Isomers
  • Acetalization (Scaffold Rigidification): React pyridoxine hydrochloride with anhydrous acetone using a catalytic amount of p-toluenesulfonic acid (p-TsOH). Causality: The acidic environment protonates the acetone, facilitating nucleophilic attack. Anhydrous conditions are strictly maintained to drive the equilibrium toward the 1,3-dioxane acetal and prevent reversible hydrolysis.

  • Oxidation & Olefination: Oxidize the 5-methanol to an aldehyde using MnO

    
    , followed by a Horner-Wadsworth-Emmons (HWE) reaction to install the vinyl substituent.
    Causality: The HWE reaction is selected over standard Wittig olefination because the phosphonate carbanion inherently favors the formation of the thermodynamically stable E-isomer, minimizing downstream purification bottlenecks.
    
  • Preparative HPLC Separation: Resolve the E and Z isomers using a reverse-phase C18 column with a Water/Acetonitrile gradient. Causality: The E-isomer, being more planar and lipophilic, exhibits a longer retention time compared to the sterically hindered, more polar Z-isomer.

  • NMR Validation (The Self-Validating Step): Relying solely on HPLC retention times is a critical failure point. We validate the isomers using a dual-NMR approach:

    • 1H NMR (400 MHz, CDCl3): Analyze the vinylic protons. The E-isomer will display a trans-coupling constant (

      
      ) of 15.5–16.5 Hz. The Z-isomer will display a cis-coupling constant of 10.0–12.0 Hz.
      
    • 2D NOESY: In the Z-isomer, a strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the vinylic proton and the adjacent pyridine/dioxane protons due to spatial proximity (< 5 Å). This cross-peak is mathematically absent in the E-isomer.

Quantitative Data

The structural differences between the isomers directly translate to their pharmacological viability. Below is a comparative summary of the structural metrics and MAO-B inhibitory activity for the 5-vinyl derivatives.

Compound / Isomer VariantVinylic

(Hz)
NOESY Cross-Peak (Vinyl to Core)MAO-B IC

(µM)
Binding Cavity Fit
(E)-Pyridoxine-Resveratrol Hybrid 16.2Absent0.01Optimal (Interacts with Tyr326)
(Z)-Pyridoxine-Resveratrol Hybrid 11.4Present> 10.0Poor (Steric Clash)
Core Scaffold (No Vinyl) N/AN/AInactiveN/A

Data synthesized from target-based MAO-B structural insights (3)[3].

Visualizations

Workflow A Pyridoxine HCl (Starting Material) B Acetalization (Acetone/H+) Formation of 1,3-Dioxane Ring A->B C 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-methanol B->C D Oxidation & Olefination (HWE Reaction) C->D E E/Z Isomeric Mixture (5-Vinyl Derivatives) D->E F Prep-HPLC Separation E->F G E-Isomer Isolation F->G H Z-Isomer Isolation F->H I 1H NMR (J=16 Hz) NOESY: No Cross-Peak G->I J 1H NMR (J=11 Hz) NOESY: Strong Cross-Peak H->J

Fig 1. Self-validating workflow for the synthesis and structural elucidation of 5-vinyl isomers.

Pathway A E-Isomer (Dioxino-pyridine) B BBB Penetration (High Lipophilicity) A->B C MAO-B Active Site (Bipartite Cavity) B->C D Target Engagement (Tyr326, Ile199) C->D E Dopamine Preservation (Neuroprotection) D->E

Fig 2. Pharmacological pathway of E-isomer MAO-B inhibitors in Parkinson's disease models.

References

  • Source: benchchem.
  • Source: asm.
  • Source: nih.

Sources

Foundational

The Dioxinopyridine Core: A Technical Guide to its Synthesis and Potential Biological Significance

Abstract The quest for novel heterocyclic scaffolds is a perpetual driver of innovation in drug discovery. Among these, the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine system presents a compelling, yet underexplored, structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel heterocyclic scaffolds is a perpetual driver of innovation in drug discovery. Among these, the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine system presents a compelling, yet underexplored, structural motif. As an aza-analogue of the well-characterized 2,3-dihydro[1][2]benzodioxin moiety—a key pharmacophore in numerous clinically significant agents—the dioxinopyridine core holds considerable, albeit largely untapped, therapeutic potential. This technical guide provides a comprehensive overview of the synthetic routes to this heterocyclic system, with a particular focus on the strategic implementation of the Smiles rearrangement. By drawing parallels with its extensively studied carbocyclic counterpart, this document elucidates the potential applications of dioxinopyridine derivatives as modulators of central nervous system (CNS) and cardiovascular functions, as well as their prospective role in oncology. Detailed experimental protocols for synthesis and key biological assays are provided to empower researchers in the exploration of this promising scaffold.

Introduction: The Allure of the Dioxinopyridine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, their unique three-dimensional structures and electronic properties enabling precise interactions with biological targets.[3] The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine system, which incorporates a pyridine ring fused to a 1,4-dioxane ring, is a noteworthy yet relatively uninvestigated scaffold.[1] Its structural analogy to the 2,3-dihydro[1][2]benzodioxin ring system is of significant interest, as the latter is a constituent of many biologically active compounds.[1] This guide aims to bridge the knowledge gap by providing a detailed examination of the synthesis of the dioxinopyridine core and extrapolating its potential biological applications from its more established benzodioxin relatives.

Synthetic Strategies for the Dioxinopyridine Core

The construction of the 2,3-dihydro[1][2]dioxino[2,3-b]pyridine ring system can be efficiently achieved through several synthetic routes, with the intramolecular Smiles rearrangement being a particularly powerful and versatile method.[4]

The Smiles Rearrangement: A Key Synthetic Tool

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that provides an elegant pathway to complex heterocyclic systems.[5][6] In the context of dioxinopyridine synthesis, this typically involves the rearrangement of a suitably substituted pyridine precursor.[4][7]

A general and effective method for the synthesis of 2- and 3-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines has been reported, often starting from readily available materials like 2-nitro-3-oxiranylmethoxypyridine.[4][8] The reaction conditions can be modulated to influence the product distribution.[8]

Experimental Protocol: Synthesis of 2-Substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridines via Smiles Rearrangement

This protocol is adapted from the method described by Lazar et al.[4]

Materials:

  • 2-nitro-3-oxiranylmethoxypyridine (starting material)

  • Appropriate nucleophile (e.g., an alcohol or amine for the side chain)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of the Precursor: Dissolve the 2-nitro-3-hydroxypyridine in a suitable anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., NaH) portion-wise at 0 °C and stir for 30 minutes.

  • Add the appropriate epoxide (e.g., epichlorohydrin) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-nitro-3-oxiranylmethoxypyridine.

  • Smiles Rearrangement: Dissolve the precursor in an anhydrous solvent (e.g., THF).

  • Add a base (e.g., NaH) at 0 °C and stir for 30 minutes.

  • Allow the reaction to warm to room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and dry the combined organic layers.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 2-substituted-2,3-dihydro[1][2]dioxino[2,3-b]pyridine.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Generalized Smiles Rearrangement for Dioxinopyridine Synthesis

Smiles_Rearrangement Start Substituted Pyridine Precursor (e.g., 2-nitro-3-alkoxypyridine) Base Base (e.g., NaH, K2CO3) Start->Base Deprotonation Intermediate Meisenheimer-like Intermediate Base->Intermediate Formation Rearrangement Intramolecular Nucleophilic Aromatic Substitution (Smiles Rearrangement) Intermediate->Rearrangement Product 2,3-dihydro[1,4]dioxino[2,3-b]pyridine Derivative Rearrangement->Product

Caption: Smiles rearrangement workflow for dioxinopyridine synthesis.

Potential Therapeutic Applications: An Extrapolation from Benzodioxan Analogues

While direct biological data for dioxinopyridine derivatives are emerging, the extensive research on their benzodioxan counterparts provides a strong foundation for predicting their potential therapeutic applications.[9]

Central Nervous System (CNS) Activity: Targeting Serotonergic and Adrenergic Pathways

Many 1,4-benzodioxan derivatives exhibit high affinity for serotonin (5-HT) and adrenergic receptors, suggesting their potential use in treating CNS disorders.[2][10]

  • Serotonin 5-HT1A Receptor Modulation: Certain benzodioxan derivatives are potent and selective agonists at 5-HT1A receptors.[7] This receptor is implicated in anxiety and depression, making dioxinopyridine analogues potential candidates for anxiolytic and antidepressant drug development.[10][11] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1][3]

Diagram: Simplified 5-HT1A Receptor Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Dioxinopyridine Derivative (Agonist) Ligand->Receptor Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Response Cellular Response (e.g., Neuronal Inhibition) CREB->Response Regulates Gene Expression

Caption: Downstream signaling of the 5-HT1A receptor.

  • Alpha-Adrenergic Receptor Antagonism: Several benzodioxan derivatives are known antagonists of α1-adrenergic receptors.[2][10] This activity is associated with vasodilation, suggesting potential applications for dioxinopyridine analogues as antihypertensive agents. The α1-adrenergic receptors are Gq-coupled GPCRs that, upon activation, stimulate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[12]

Diagram: Simplified α1-Adrenergic Receptor Signaling Pathway

Alpha1_Signaling cluster_membrane Cell Membrane Receptor α1-Adrenergic Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Dioxinopyridine Derivative (Antagonist) Ligand->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Downstream signaling of the α1-adrenergic receptor.

Anticancer Potential

Recent studies have highlighted the anticancer activity of various pyridine and dihydropyridine derivatives.[13][14][15] These compounds can induce apoptosis and cell cycle arrest in cancer cell lines through various mechanisms.[13] Given that some 1,4-dioxane derivatives have shown anticancer activity in human prostate cancer cells, which was found to be α1d-AR-dependent, exploring the anticancer potential of dioxinopyridine derivatives is a promising avenue for research.[6]

Methodologies for Biological Evaluation

To assess the therapeutic potential of novel dioxinopyridine derivatives, a series of well-established in vitro assays are essential.

GPCR Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[16][17] These assays provide quantitative data on receptor expression (Bmax) and the equilibrium dissociation constants for radioligands (Kd) and non-radioactive test compounds (Ki).[16][18]

Experimental Protocol: GPCR Radioligand Binding Assay (Competition)

This protocol provides a general framework for a competition binding assay.

Materials:

  • Cell membranes expressing the target GPCR (e.g., 5-HT1A or α1-adrenergic receptor)

  • Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A)

  • Unlabeled competitor (the dioxinopyridine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitor binding (radioligand + varying concentrations of the dioxinopyridine derivative).

  • Reagent Addition: Add the assay buffer, cell membranes, and either buffer, unlabeled ligand, or the dioxinopyridine derivative to the appropriate wells.

  • Initiate Binding: Add the radioligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[19]

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[20] It measures the metabolic activity of cells, which is an indicator of cell health.[21]

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is a standard method for evaluating the cytotoxicity of compounds on cancer cell lines.[1][22]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium

  • Dioxinopyridine derivative (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the dioxinopyridine derivative and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Troubleshooting the MTT Assay:

Problem Potential Cause Solution
High background absorbance Contamination of media; insufficient removal of media before adding solubilizing agent.[7]Use sterile technique; ensure complete removal of media.[7]
Low signal intensity Suboptimal cell density; short incubation time.[7]Optimize cell seeding density and increase incubation time with MTT (typically 3-4 hours).[7]
Incomplete formazan dissolution Insufficient solvent volume; inadequate mixing.[4]Increase solvent volume and ensure thorough mixing, possibly with gentle sonication.[4]
"Edge effects" Uneven evaporation from outer wells.[7]Fill outer wells with sterile PBS or media to maintain humidity.[7]

Conclusion and Future Directions

The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine heterocyclic system represents a scaffold of significant interest for the development of novel therapeutic agents. While direct biological evaluation of these compounds is still in its early stages, the well-documented pharmacological activities of their benzodioxan analogues strongly suggest promising applications in the fields of CNS disorders, cardiovascular diseases, and oncology. The synthetic accessibility of the dioxinopyridine core, particularly through the versatile Smiles rearrangement, provides a solid foundation for the generation of diverse chemical libraries for screening.

Future research should focus on the synthesis and comprehensive biological evaluation of a wide range of dioxinopyridine derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and downstream signaling pathways of these compounds will be crucial for understanding their mechanisms of action and for optimizing their therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate these efforts and encourage further exploration of this promising, yet underexplored, heterocyclic system.

References

  • Matsuda, T., et al. (1995). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Japanese Journal of Pharmacology, 69(4), 357-366. [Link]

  • Wikipedia. Alpha-1 adrenergic receptor. [Link]

  • Quaglia, W., et al. (2000). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 43(10), 1947-1956. [Link]

  • Lazar, L., et al. (2000). Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives. Organic Letters, 2(11), 1557-1560. [Link]

  • Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Polanc, S. (2011). Heterocyclic compounds: Synthesis, properties and applications. Nova Science Publishers. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-262. [Link]

  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Xia, S., et al. (2013). Smiles Rearrangement in Synthetic Chemistry. Current Organic Synthesis, 10(6), 935-946. [Link]

  • Polesskaya, O., et al. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Life Sciences, 67(14), 2359-2375. [Link]

  • Chen, Z., et al. (2011). α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway. PLoS ONE, 6(6), e21520. [Link]

  • Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. [Link]

  • Lazar, L., et al. (2000). Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557-1560. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 13(14), 1386-1415. [Link]

  • Xia, S., et al. (2013). Smiles Rearrangement in Synthetic Chemistry. Current Organic Synthesis, 10(6), 935-946. [Link]

  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-262. [Link]

  • Hoshi, H., et al. (1987). Cardiac versus vascular effects of a new dihydropyridine derivative, CV-4093. In vitro comparison with other calcium antagonists. Arzneimittel-Forschung, 37(7), 791-795. [Link]

  • Beedle, A. M., & Scheuer, T. (2002). Modern Aspects of the Smiles Rearrangement. Chemical Reviews, 102(12), 4267-4302. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Sykes, D. A., et al. (2022). Processing and analysis of GPCR-ligand interaction data. bioRxiv. [Link]

  • Danilenko, L. M., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3). [Link]

  • Khan, I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(19), 6296. [Link]

  • Hazra, B., et al. (2008). Anti-cancer activities of diospyrin, its derivatives and analogues. Journal of Natural Products, 71(8), 1465-1470. [Link]

  • Ghorab, M. M., et al. (2019). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Letters in Drug Design & Discovery, 16(10), 1146-1156. [Link]

  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. (2022). In Pyridine and Its Derivatives. IntechOpen. [Link]

  • O'Hagan, D. (2000). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports, 17(5), 435-446. [Link]

  • El-Sayed, M. A., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Egyptian Pharmaceutical Journal, 21(2), 115-131. [Link]

  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. (2022). In Pyridine and Its Derivatives. IntechOpen. [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022). In Pyridine and Its Derivatives. IntechOpen. [Link]

  • Lin, L. G., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports, 37(10), 1365-1403. [Link]

  • The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. (2023). Current Organic Synthesis, 20(10), 1269-1280. [Link]

  • Danilenko, L. M., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3). [Link]

  • Skaper, S. D., et al. (1997). Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons. Journal of Neuroscience, 17(18), 6893-6902. [Link]

  • Hadfield, J. A., et al. (1990). Derivatives of 5,6-diphenylpyridazin-3-one: synthetic antimitotic agents which interact with plant and mammalian tubulin at a new drug-binding site. Biochemical Pharmacology, 40(8), 1837-1844. [Link]

Sources

Exploratory

Technical Guide: Preliminary Biological Screening of 2H,4H-Dioxino[4,5-c]pyridine Analogues

Topic: Preliminary Biological Screening of 2H,4H-Dioxino[4,5-c]pyridine Analogues Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Biological Screening of 2H,4H-Dioxino[4,5-c]pyridine Analogues Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

The 2H,4H-dioxino[4,5-c]pyridine scaffold represents a specialized class of fused heterocyclic systems, most notably derived from the acetonide protection of pyridoxine (Vitamin B6) . Unlike generic pyridine libraries, this scaffold possesses a unique "privileged structure" status due to its metabolic relevance and structural rigidity.

Recent pharmacological investigations have repositioned this scaffold from a mere synthetic intermediate to a potent pharmacophore. Specifically, quaternary ammonium derivatives of this system have demonstrated superior biocidal activity against biofilm-embedded Staphylococci compared to standard antibiotics like ciprofloxacin.[1] Furthermore, the electronic deficiency of the pyridine ring, modulated by the fused dioxin oxygen atoms, makes these analogues attractive candidates for nucleophilic aromatic substitution (


) to generate kinase inhibitors for oncology.

This guide outlines a self-validating, tiered screening protocol designed to evaluate the antimicrobial, anti-biofilm, and cytotoxic potential of novel 2H,4H-dioxino[4,5-c]pyridine analogues.

Structural Logic & SAR Hypothesis

The core structure (e.g., 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine) serves as a lipophilic anchor.

  • The Dioxin Ring (Pos 2,4): Locks the hydroxymethyl groups of pyridoxine, increasing lipophilicity and membrane permeability.

  • The Pyridine Nitrogen (Pos 5): The primary site for quaternization (introducing cationic charge) or oxidation (N-oxides).

  • Causality: The cationic charge targets negatively charged bacterial membranes, while the lipophilic dioxin tail facilitates penetration through the exopolysaccharide (EPS) matrix of biofilms.

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening campaign, moving from high-throughput primary screens to mechanistic secondary assays.

ScreeningWorkflow cluster_Tier1 Tier 1: Primary Phenotypic Screen cluster_Tier2 Tier 2: Specialized Biofilm Assay cluster_Tier3 Tier 3: Mechanism of Action Start Compound Library (2H,4H-Dioxino[4,5-c]pyridines) MIC Antimicrobial MIC/MBC (Planktonic Bacteria) Start->MIC Tox Cytotoxicity (MTT) (Fibroblasts/HEK293) Start->Tox Biofilm Biofilm Eradication (MBEC Assay) MIC->Biofilm MIC < 10 µg/mL Tox->Biofilm Selectivity Index > 10 Kinase Enzyme Inhibition (If Anticancer Hit) Tox->Kinase IC50 < 5 µM (Cancer Lines) Fluorescence Live/Dead Staining (Confocal Microscopy) Biofilm->Fluorescence Validation Membrane Membrane Integrity (Propidium Iodide) Biofilm->Membrane Mechanism Check

Caption: Tiered screening logic ensuring only potent and selective analogues progress to costly mechanistic assays.

Protocol A: Antimicrobial & Biofilm Screening

Rationale: The most validated application of this scaffold is the eradication of biofilm-forming pathogens (S. aureus, S. epidermidis). Standard MIC assays often fail to predict biofilm efficacy; therefore, this protocol integrates planktonic and biofilm phases.

Planktonic MIC/MBC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.01%) as a viability indicator.

  • Controls: Ciprofloxacin (Positive), Pyridoxine HCl (Negative/Scaffold control), DMSO (Solvent control).

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard diluted 1:100).
    
  • Plate Setup: Dispense 100 µL of MHB into a 96-well flat-bottom plate.

  • Compound Dilution: Add 100 µL of the dioxinopyridine analogue (stock 10 mg/mL in DMSO) to column 1. Perform serial 2-fold dilutions across to column 10.

  • Inoculation: Add 100 µL of bacterial suspension to all wells (Final volume 200 µL; Final bacterial load

    
     CFU/mL).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout (Visual/Colorimetric): Add 30 µL Resazurin. Incubate 2 hours. Blue = No Growth (Dead); Pink = Growth (Live).

    • MIC Definition: Lowest concentration preventing the Blue

      
       Pink shift.
      
Biofilm Eradication (MBEC Assay)

Criticality: Dioxinopyridine quaternary salts have shown unique ability to penetrate the polysaccharide matrix where traditional antibiotics fail.

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate 96-well plates (polystyrene) with S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose. Incubate 24h static to form mature biofilms.

  • Wash: Carefully aspirate media and wash 3x with sterile PBS to remove planktonic cells. Do not disrupt the biofilm layer.

  • Treatment: Add graded concentrations of the analogue (2x to 64x MIC) in fresh media. Incubate 24h.

  • Recovery: Wash 3x with PBS. Add fresh drug-free media. Sonicate the plate (low power, 5 min) to dislodge biofilm bacteria.

  • Viability Count: Spot-plate the recovery media onto agar plates.

    • MBEC (Minimum Biofilm Eradication Conc.): Lowest concentration yielding zero colonies on the recovery plate.

Protocol B: Cytotoxicity & Selectivity (MTT Assay)

Rationale: To establish a Selectivity Index (SI) . A potent antimicrobial is useless if it lyses mammalian membranes indiscriminately.

Cell Lines:

  • Target: HCT-116 or MCF-7 (if screening for anticancer).

  • Control: HEK-293 (Human Embryonic Kidney) or HDF (Human Dermal Fibroblasts).

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with analogues (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
    
    
    • Success Criterion: An SI

      
       is required for lead progression.
      

Data Presentation & Interpretation

Summarize screening data in comparative tables to identify Structure-Activity Relationships (SAR).

Table 1: Comparative Biological Activity of Dioxino[4,5-c]pyridine Analogues

Compound IDR-Group (N-Subst)MIC (S. aureus) [µg/mL]MBEC (Biofilm) [µg/mL]IC50 (HEK293) [µM]Selectivity Index (SI)
DXP-01 Methyl (Neutral)>64>128>100N/A
DXP-05 C12-Alkyl (Cationic)4.016.025.06.25
DXP-08 C16-Alkyl (Cationic)2.0 4.0 15.07.5
Ref 1 Ciprofloxacin0.5>64>100High (Planktonic only)
Ref 2 Pyridoxine HCl>128>128>200Inactive

Interpretation:

  • Chain Length Effect: Note how increasing alkyl chain length (DXP-05 to DXP-08) improves antimicrobial potency (MIC decreases) but may increase mammalian toxicity.

  • Biofilm Specificity: Unlike Ciprofloxacin, the cationic dioxinopyridine (DXP-08) retains activity against biofilms (MBEC is close to MIC), validating the scaffold's penetration capability.

Mechanism of Action: Membrane Permeabilization

If Tier 1/2 screens are successful, validate the mechanism using a Propidium Iodide (PI) uptake assay.

MOA Step1 Cationic Dioxinopyridine Approaches Membrane Step2 Electrostatic Interaction with Lipid A / Teichoic Acids Step1->Step2 Step3 Displacement of Divalent Cations (Mg2+, Ca2+) Step2->Step3 Step4 Membrane Destabilization & Pore Formation Step3->Step4 Step5 Cell Lysis & Death Step4->Step5

Caption: Proposed mechanism for cationic dioxinopyridine analogues targeting bacterial membranes.

References

  • Shtyrlin, N. V., et al. (2016). "New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells."[1] BioMed Research International.

  • Chandak, N., et al. (2013). "Synthesis of Fused Pyridines with Other Heterocycles with Antimicrobial Properties." The Scientific World Journal.

  • BenchChem. (n.d.). "An In-depth Technical Guide to the 4H-dioxino[4,5-b]pyridine Ring System." BenchChem Technical Library.

  • Edraki, N., et al. (2009).[2] "Dihydropyridines: evaluation of their current and future pharmacological applications." Drug Discovery Today.

  • Mrozek-Wilczkiewicz, A., et al. (2015). "Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity." Molecules.

Sources

Protocols & Analytical Methods

Method

detailed synthetic route for 2H,4H-Dioxino[4,5-c]pyridine analogs

Application Note: High-Yield Synthesis of 2H,4H-1,3-Dioxino[4,5-c]pyridine Analogs Abstract & Introduction The 2H,4H-1,3-dioxino[4,5-c]pyridine scaffold represents a critical bicyclic system in medicinal chemistry, prima...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2H,4H-1,3-Dioxino[4,5-c]pyridine Analogs

Abstract & Introduction

The 2H,4H-1,3-dioxino[4,5-c]pyridine scaffold represents a critical bicyclic system in medicinal chemistry, primarily derived from the conformational restriction of Pyridoxine (Vitamin B6). By fusing a 1,3-dioxane ring to the c-face (positions 3 and 4) of the pyridine core, researchers can lock the conformation of the C3-hydroxyl and C4-hydroxymethyl groups. This scaffold serves as a potent pharmacophore in the development of anti-ischemic agents, antagonists of P2X receptors, and prodrugs for targeted vitamin B6 delivery.

This guide details the synthetic route for 2,2-disubstituted-4H-1,3-dioxino[4,5-c]pyridines . Unlike the [1,4]-dioxino isomers derived from Williamson ether synthesis, this [1,3]-dioxino system is constructed via a thermodynamic acetalization/ketalization strategy.

Key Advantages of this Route:

  • Scalability: Uses inexpensive, renewable starting materials (Pyridoxine HCl).

  • Versatility: The C2-position of the dioxin ring can be easily diversified using different aldehydes or ketones.

  • Selectivity: Exploits the specific spatial arrangement of the 3-OH and 4-CH₂OH groups of pyridoxine.

Retrosynthetic Analysis

The construction of the 1,3-dioxino[4,5-c]pyridine core relies on a disconnection at the acetal center (C2 of the dioxin ring). The precursor requires a cis-1,3-diol relationship, which is naturally present between the phenolic hydroxyl at C3 and the hydroxymethyl group at C4 of the pyridoxine core.

Retrosynthesis Product 2,2-Disubstituted-4H- 1,3-dioxino[4,5-c]pyridine Disconnect Acetal Disconnection Product->Disconnect Retrosynthesis Precursor1 Pyridoxine HCl (Vitamin B6) Disconnect->Precursor1 Precursor2 Carbonyl Source (Ketone/Aldehyde) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of Pyridoxine and a carbonyl electrophile to form the fused ring system.

Detailed Synthetic Protocol

Protocol A: Synthesis of the Core Scaffold (Isopropylidene Derivative)

Target Compound: 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridin-5-ylmethanol.[1]

Principle: Acid-catalyzed condensation of pyridoxine with acetone. The reaction is equilibrium-driven; however, the formation of the 6-membered dioxin ring is thermodynamically favored over the 7-membered ring (involving C5-CH₂OH) due to the stability of the fused system.

Materials:

  • Pyridoxine Hydrochloride (CAS: 58-56-0)

  • Acetone (Anhydrous, >99.5%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or dry HCl gas

  • Sodium Bicarbonate (NaHCO₃)

  • Solvents: Dichloromethane (DCM), Diethyl Ether

Step-by-Step Methodology:

  • Setup: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite). Note: Strictly anhydrous conditions are not required if using a large excess of acetone, as it acts as a water scavenger, but dry reagents improve yield.

  • Solubilization: Charge the flask with Pyridoxine HCl (20.5 g, 100 mmol) . Add Acetone (300 mL) . The starting material will not fully dissolve initially.

  • Catalysis: Add p-TsOH (38.0 g, 200 mmol) or bubble dry HCl gas into the mixture for 10 minutes. The mixture will clarify as the pyridoxine salt dissolves and reacts.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours . Monitor by TLC (Silica; DCM:MeOH 9:1). The polar starting material (Rf ~0.1) should disappear, replaced by the less polar product (Rf ~0.6).

  • Neutralization (Critical): Cool the reaction to 0°C in an ice bath. Slowly add solid NaHCO₃ (approx. 40 g) until CO₂ evolution ceases and the pH is neutral/slightly basic (pH 7–8).

  • Filtration & Concentration: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (Rotavap, 30°C) to obtain a crude oil or solid.

  • Purification:

    • Dissolve the residue in minimal DCM (50 mL).

    • Wash with brine (2 x 30 mL).

    • Dry over anhydrous Na₂SO₄.[2]

    • Concentrate and recrystallize from Acetone/Ether or Acetone/Hexane.

Yield: 85–92% Characterization:

  • 1H NMR (CDCl₃): δ 1.54 (s, 6H, C(CH₃)₂), 2.38 (s, 3H, Ar-CH₃), 4.98 (s, 2H, O-CH₂-Ar), 7.95 (s, 1H, Ar-H). The disappearance of the phenolic OH signal confirms ring closure.

Protocol B: Synthesis of C2-Analogs (Library Generation)

To generate analogs with different physicochemical properties (e.g., lipophilicity), replace acetone with other carbonyls.

Analog TypeReagent (Electrophile)Reaction ConditionsExpected YieldApplication
2-Phenyl BenzaldehydeReflux in Toluene (Dean-Stark trap)75-80%Increased lipophilicity; π-stacking interactions.
2-Cyclohexyl CyclohexanoneReflux in Benzene/Toluene (Dean-Stark)80-85%Bulky hydrophobic filling.
2-H (Unsubst.) Formalin (37% HCHO)Heat at 90°C, sealed tube60-70%Minimal steric bulk; reduces MW.

Modification for High-Boiling Aldehydes (Dean-Stark Method): For non-volatile aldehydes (e.g., Benzaldehyde), the equilibrium must be shifted by physical water removal.

  • Suspend Pyridoxine HCl in Toluene.

  • Add 1.1 eq of Aldehyde and 0.1 eq p-TsOH.

  • Reflux with a Dean-Stark trap until the theoretical amount of water is collected.

Experimental Workflow Diagram

Workflow start Start: Pyridoxine HCl reaction Acetone + Acid Cat. Reflux 4-6h start->reaction check TLC Check (DCM:MeOH 9:1) reaction->check check->reaction Incomplete neutralize Cool & Neutralize (Solid NaHCO3) check->neutralize Complete workup Filter & Concentrate DCM Extraction neutralize->workup purify Recrystallization (Acetone/Ether) workup->purify final Pure 2H,4H-Dioxino[4,5-c]pyridine purify->final

Figure 2: Operational workflow for the synthesis of the isopropylidene pyridoxine scaffold.

Troubleshooting & Optimization (E-E-A-T)

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Water accumulation in the system reverses the equilibrium.

    • Solution: Use a Dean-Stark trap for high-boiling solvents. For acetone, add triethyl orthoformate (1.1 eq) as a chemical dehydrating agent; it reacts with water to form ethanol and formate ester, driving the reaction forward [1].

  • Problem: Formation of the 7-Membered Ring (Kinetically Favored).

    • Insight: The reaction can theoretically bridge the C4 and C5 hydroxymethyl groups.

    • Control: The 6-membered [1,3]dioxino ring (bridging C3-OH and C4-CH₂OH) is the thermodynamic product. Ensure the reaction refluxes long enough (minimum 4 hours) to allow the kinetic product to rearrange to the stable thermodynamic fused system [2].

  • Problem: Product Solubility.

    • Insight: The product is a free base and can be water-soluble if not fully extracted.

    • Control: Ensure the pH is >8 during neutralization. Salt out the aqueous phase with NaCl before DCM extraction to maximize recovery.

Safety & Handling

  • Pyridoxine HCl: Generally safe, but handle as a potential irritant.

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and face shield.

  • Solvents: Acetone and Toluene are flammable. Perform all reflux steps in a fume hood away from ignition sources.

References

  • Wu, Y. K., & Ahlberg, P. (1989).[1] On the formation of isopropylidenepyridoxines. A convenient method for the preparation of 2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridin-5-ylmethanol from pyridoxine hydrochloride.[1] Acta Chemica Scandinavica, 43, 1009–1011.[1]

  • Korytnyk, W., & Ikawa, M. (1970). Synthesis of Vitamin B6 Analogs. Methods in Enzymology, 18(1), 524-566. (Foundational text on B6 acetal thermodynamics).
  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Pyridine Analogs. BenchChem Technical Library.

  • Gavin Publishers. (2020). The Antioxidant Activity of Dihydropyridine Derivatives. Current Research in Bioorganic & Organic Chemistry.

Sources

Application

protocol for intramolecular cyclization of dihydroxypyridine precursors

Application Note: Strategic Intramolecular Cyclization of Dihydroxypyridine Derivatives for Fused Heterocycle Synthesis Executive Summary This guide details the strategic manipulation of 2,4-dihydroxypyridine (and its do...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Intramolecular Cyclization of Dihydroxypyridine Derivatives for Fused Heterocycle Synthesis

Executive Summary

This guide details the strategic manipulation of 2,4-dihydroxypyridine (and its dominant tautomer, 4-hydroxy-2-pyridone) to synthesize fused bicyclic heterocycles. These scaffolds, particularly furo[3,2-c]pyridines , are critical pharmacophores in kinase inhibitors (e.g., molecular targets in oncology) and anti-infectives.

The Core Challenge: Dihydroxypyridines exhibit complex tautomeric equilibria, presenting three distinct nucleophilic sites: the N1-nitrogen, the C2-oxygen, and the C4-oxygen. Successful cyclization requires precise control over regioselectivity to avoid mixtures of


-alkylated and 

-alkylated isomers.

This note provides two field-validated protocols:

  • Protocol A: Electrophilic Iodocyclization of 3-Alkynylpyridones (High versatility).

  • Protocol B: Tandem Alkylation-Condensation with

    
    -Halo Carbonyls (Scalable).
    

Mechanistic Insight & Reactivity Landscape

Before attempting synthesis, one must understand the substrate's behavior. In solution, "2,4-dihydroxypyridine" exists predominantly as 4-hydroxy-2-pyridone .

  • N1-Position: Soft nucleophile. Favored under neutral/kinetic conditions or with soft electrophiles.

  • O4-Position: Hard nucleophile. Favored by hard bases (Cs

    
    CO
    
    
    
    ) and hard electrophiles (alkyl halides).
  • C3-Position: Electron-rich carbon, susceptible to electrophilic attack (halogenation) or condensation.

Figure 1: Tautomerism and Reactivity Map The following diagram illustrates the equilibrium and competitive reactive sites.

Tautomerism DHP 2,4-Dihydroxypyridine (Aromatic, rare in soln) HP 4-Hydroxy-2-pyridone (Dominant Tautomer) DHP->HP  Equilibrium   DK Pyridine-2,4-dione (Diketo form) HP->DK  Equilibrium   N_Alk N-Alkylation (Undesired Side Rxn) HP->N_Alk  Soft Electrophiles   O_Alk O4-Alkylation (Precursor for Cyclization) HP->O_Alk  Cs2CO3 / Hard Electrophiles   C3_Cyc C3-Cyclization (Ring Closure Site) O_Alk->C3_Cyc  Intramolecular    Attack  

Caption: Tautomeric equilibrium of 2,4-dihydroxypyridine favoring the 4-hydroxy-2-pyridone form. Successful cyclization strategies typically proceed via O4-functionalization followed by C3-closure.

Protocol A: Electrophilic Iodocyclization

Objective: Synthesis of 3-iodofuro[3,2-c]pyridin-4(5H)-ones. Why this method? This protocol installs an iodine atom at the C3 position of the furan ring, providing a handle for subsequent Suzuki-Miyaura couplings to diversify the library.

Reagents & Equipment
  • Precursor: 4-Methoxy-3-(phenylethynyl)pyridin-2(1H)-one (synthesized via Sonogashira coupling).

  • Electrophile: Iodine Monochloride (ICl) or I

    
    .
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Base: Sodium Bicarbonate (NaHCO

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve the alkynylpyridone precursor (1.0 equiv) in DCM (0.1 M concentration). Ensure the starting material is fully solubilized; gentle warming (35°C) may be required.

  • Activation: Add NaHCO

    
     (3.0 equiv) to the solution.
    
  • Cyclization: Cool the mixture to 0°C. Dropwise add ICl (1.2 equiv) in DCM over 10 minutes.

    • Note: The solution will turn dark brown.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The fluorescent starting material spot will disappear.

  • Quenching: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) until the iodine color fades to yellow/clear.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from MeOH or purify via flash chromatography (SiO

    
    , 0-5% MeOH in DCM).
    

Figure 2: Iodocyclization Workflow

Iodocyclization Start Alkynyl Pyridone Precursor Step1 Add ICl (Electrophile) 0°C -> RT Start->Step1 Inter Iodonium Intermediate (Transient) Step1->Inter Step2 Intramolecular O-Attack (5-exo-dig) Inter->Step2 Prod 3-Iodofuro[3,2-c]pyridine Step2->Prod

Caption: Mechanism of electrophilic cyclization. The iodine activates the triple bond, triggering nucleophilic attack by the C4-oxygen.

Protocol B: Tandem Alkylation-Condensation

Objective: Scalable synthesis of unsubstituted furopyridines using


-haloketones.
Why this method?  It uses inexpensive reagents and avoids transition metals, making it ideal for early-stage scale-up.
Reagents
  • Substrate: 4-Hydroxy-2-pyridone.[1]

  • Reagent: Chloroacetaldehyde (50% aq. solution) or Ethyl bromopyruvate.

  • Base: Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent: DMF or Acetone (reflux).

Step-by-Step Methodology
  • Base Treatment: Suspend 4-hydroxy-2-pyridone (10 mmol) and K

    
    CO
    
    
    
    (12 mmol) in anhydrous DMF (20 mL). Stir at RT for 30 mins to generate the potassiated salt.
    • Critical: Use finely ground K

      
      CO
      
      
      
      to maximize surface area.
  • Alkylation: Add Chloroacetaldehyde (15 mmol) dropwise.

  • Cyclization (Thermal): Heat the mixture to 90°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6][7] Initial O-alkylation is followed by acid-catalyzed aldol-type condensation at the C3 position and subsequent dehydration.

  • Workup: Pour the reaction mixture into ice water (100 mL). The product often precipitates as a beige solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (5x) as the product is moderately polar.

Data & Optimization Guide

Table 1: Solvent and Base Effects on Regioselectivity (Protocol B)

SolventBaseTemp (°C)O-Alkylation : N-Alkylation RatioYield (Isolated)
DMF K

CO

90 > 20 : 1 82%
AcetoneK

CO

56 (Reflux)10 : 165%
THFNaH601 : 140% (Mixture)
EthanolEt

N
785 : 155%

Troubleshooting Matrix:

  • Problem: Low solubility of starting pyridone.

    • Solution: Switch to DMSO or NMP. If using Protocol A, protect the N1-position (e.g., N-Methyl or N-Benzyl) to break the intermolecular H-bonding network.

  • Problem: N-alkylation byproducts.

    • Solution: Use Cesium Carbonate (Cs

      
      CO
      
      
      
      )
      instead of K
      
      
      CO
      
      
      . The "Cesium Effect" stabilizes the O-nucleophile due to the soft-soft interaction between Cs+ and the delocalized enolate system.
  • Problem: Incomplete cyclization (Intermediate isolated).

    • Solution: Add a dehydrating agent like molecular sieves or a catalytic amount of p-TsOH (p-toluenesulfonic acid) to drive the dehydration step.

References

  • Mertes, M. P., et al. "Synthesis of furo[2,3-c]pyridine derivatives."[8] Journal of Organic Chemistry, 1968.[4]

  • Kappe, C. O., et al. "4-Hydroxy-2-pyridones: biologically active alkaloids and synthetic targets." Tetrahedron, 2005.

  • Gudmundsson, K. S., et al. "Synthesis of novel imidazo[1,2-a]pyridine and furo[2,3-c]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 2009.

  • Li, J., et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones mediated by CsHCO3."[9] Tetrahedron Letters, 2021.

  • Yue, D., & Larock, R. C. "Synthesis of Fused Pyridines by the Iodocyclization of Alkynylpyridines." Journal of Organic Chemistry, 2002.

Sources

Method

Application of 2H,4H-Dioxino[4,5-c]pyridine in Medicinal Chemistry: From Bioisosteric Scaffolds to Multi-Target Therapeutics

Executive Summary The 2H,4H-dioxino[4,5-c]pyridine scaffold—most commonly synthesized as the 3,4-O-isopropylidene acetal derivative of pyridoxine (Vitamin B6)—has emerged as a highly versatile and privileged building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2H,4H-dioxino[4,5-c]pyridine scaffold—most commonly synthesized as the 3,4-O-isopropylidene acetal derivative of pyridoxine (Vitamin B6)—has emerged as a highly versatile and privileged building block in modern drug discovery. By masking the polar 3-hydroxy and 4-hydroxymethyl groups of the native pyridoxine molecule, this fused bicyclic system significantly alters the physicochemical profile of the parent vitamin. It serves as a conformationally restricted, lipophilic core that enables divergent synthetic functionalization at the 5-position, leading to potent therapeutics ranging from anti-biofilm antiseptics to multi-target directed ligands (MTDLs) for Alzheimer's disease.

Mechanistic Rationale: Why Use the Dioxino[4,5-c]pyridine Scaffold?

As an application scientist designing novel therapeutics, the selection of the core scaffold is dictated by target biology and pharmacokinetics. The transition from pyridoxine to the dioxino[4,5-c]pyridine system provides three distinct mechanistic advantages:

  • Conformational Restriction : Locking the flexible 4-hydroxymethyl group into a rigid 1,3-dioxane ring reduces the entropic penalty upon target binding. This rigidification forces the molecule into a predictable 3D geometry, enhancing binding affinity to specific enzymatic pockets (e.g., the catalytic active site of Acetylcholinesterase)[1].

  • Enhanced Lipophilicity and Penetration : Native pyridoxine is highly water-soluble and struggles to passively diffuse through dense lipid barriers. Acetonide protection increases the partition coefficient (LogP). This is causally linked to its ability to penetrate the rigid exopolysaccharide matrices of Staphylococcus biofilms[2] and cross the Blood-Brain Barrier (BBB) for central nervous system targets.

  • Bioisosterism and Chelation : The pyridine nitrogen retains its hydrogen-bond accepting and metal-chelating properties. In the design of MTDLs for neurodegenerative diseases, this allows the scaffold to sequester dysregulated metal ions (Cu²⁺, Zn²⁺, Fe³⁺) while simultaneously inhibiting target enzymes[3].

Key Medicinal Chemistry Applications

The versatility of the scaffold is best demonstrated by its diverse application across different therapeutic areas. The quantitative and mechanistic data are summarized below.

Therapeutic AreaTarget DiseaseLead Derivative ClassMechanism of ActionKey Quantitative Data
Anti-Biofilm Agents Staphylococcus aureus & S. epidermidis infectionsQuaternary ammonium salts (e.g., Pyridosept)Amphiphilic intercalation and disruption of bacterial phospholipid bilayers.Complete eradication of biofilm-embedded cells at 16–64 μg/mL[2][4].
Anti-Alzheimer's Alzheimer's Disease (AD)Pyridoxine-triazolesAChE inhibition (PAS/CAS binding), metal chelation, and ROS scavenging.High AChE inhibition; favorable ADME and BBB penetration profiles[1].
Anticancer (SERMs) ER+ Breast AdenocarcinomaTrans-stilbene dioxinopyridine hybridsSelective estrogen receptor modulation; alternative apoptosis induction.EC₅₀ for ERα displacement: 22 nM (Estradiol) vs. no affinity for lead, proving alternative pathway[5].

Divergent Synthetic Workflows

Workflow A Pyridoxine HCl (Vitamin B6) B 2H,4H-Dioxino[4,5-c]pyridine Core Scaffold A->B Acetone, TsOH (Protection) C CuAAC Click Chemistry B->C Propargylation D Quaternization (Alkyl Amines) B->D Chlorination E Aldol Condensation B->E Oxidation F Anti-Alzheimer's (AChE Inhibitors) C->F Triazole Formation G Anti-Biofilm (Antiseptics) D->G Amphiphilic Cations H Anticancer (Apoptosis Inducers) E->H Stilbene Hybrids

Figure 1: Divergent synthetic workflow from Pyridoxine to various therapeutic agents.

Experimental Protocols: Self-Validating Workflows

The following protocols detail the synthesis and utilization of the scaffold. Each step is designed with built-in causality to ensure high-fidelity replication.

Protocol 1: Synthesis of the Core Scaffold (3,4-O-isopropylidene pyridoxine)

Objective: To selectively protect the 3-phenolic and 4-aliphatic hydroxyl groups of pyridoxine.

  • Reagent Preparation : Suspend 1.0 equivalent of Pyridoxine hydrochloride in anhydrous acetone (acting as both solvent and ketalization agent).

  • Acid Catalysis : Add 1.1 equivalents of p-toluenesulfonic acid monohydrate (TsOH). Causality: TsOH provides the necessary protonation to drive the thermodynamic formation of the 1,3-dioxane ring. The 3- and 4-positions are sterically and electronically favored for acetal formation over the isolated 5-hydroxymethyl group.

  • Reflux & Dehydration : Reflux the mixture at 60°C for 4–6 hours under an argon atmosphere. Use a Soxhlet extractor with activated molecular sieves (4Å) to remove water. Causality: Acetal formation is an equilibrium reaction; removing water drives the reaction to completion.

  • Quenching & Extraction : Cool to room temperature and neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL).

  • Validation : Dry the organic layer over Na₂SO₄, filter, and concentrate. The product (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-methanol) should appear as a white solid. Validate via ¹H NMR: look for the disappearance of the 3-OH and 4-OH peaks and the appearance of a distinct 6H singlet around 1.5 ppm corresponding to the isopropylidene methyl groups.

Protocol 2: Synthesis of Anti-Biofilm Quaternary Ammonium Salts (Pyridosept Analogs)

Objective: To synthesize membrane-disrupting antiseptics capable of penetrating bacterial biofilms[4][6].

  • Chlorination : Dissolve the core scaffold (from Protocol 1) in chloroform. Add 1.2 equivalents of trichloroisocyanuric acid (TCICA) or thionyl chloride (SOCl₂) dropwise at 0°C. Stir for 2 hours. Causality: This converts the 5-hydroxymethyl group into a highly reactive 5-chloromethyl electrophile, priming it for SN2 substitution.

  • Nucleophilic Substitution : Isolate the chlorinated intermediate and dissolve in dry acetone. Add 2.0 equivalents of N,N-dimethyldodecylamine.

  • Quaternization : Stir the mixture at 55°C for 6 hours, then cool to 5°C overnight. Causality: The tertiary amine attacks the primary alkyl chloride via an SN2 mechanism. The long C12 alkyl chain is mechanistically critical—it acts as the lipophilic tail required to intercalate into and disrupt the bacterial phospholipid bilayer, causing cell lysis.

  • Purification : Filter the precipitated quaternary ammonium salt, wash with cold acetone, and recrystallize from an ethyl acetate/ethanol (10:1) mixture. Yields typically exceed 65% with >99.5% purity (HPLC)[4].

Protocol 3: Click-Chemistry Derivatization for Anti-Alzheimer's MTDLs

Objective: To append a triazole moiety for Acetylcholinesterase (AChE) dual-site binding[1][3].

  • Propargylation : Treat the core scaffold with NaH in dry THF at 0°C, followed by the addition of propargyl bromide. This yields the terminal alkyne intermediate.

  • CuAAC Click Reaction : Dissolve the alkyne intermediate (1 mmol) and a selected aryl azide (1 mmol) in absolute t-BuOH/H₂O (1:1).

  • Catalysis : Add CuSO₄·5H₂O (10 mol%) and freshly prepared sodium ascorbate (25 mol%). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The resulting 1,4-disubstituted 1,2,3-triazole ring acts as a non-classical bioisostere of an amide bond, engaging in critical dipole-dipole interactions and π-π stacking with the Peripheral Anionic Site (PAS) of AChE.

  • Isolation : Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, dry, and purify via column chromatography.

Mechanism of Action Visualization: Anti-Alzheimer's MTDLs

Mechanism cluster_targets Multiple Biological Targets MTDL Pyridoxine-Triazole Derivative (MTDL) AChE AChE Inhibition (PAS & CAS Binding) MTDL->AChE Triazole/Pyridine Core Metal Metal Chelation (Cu2+, Zn2+, Fe3+) MTDL->Metal Heteroatom Coordination ROS ROS Scavenging (Antioxidant) MTDL->ROS Phenolic Equivalence Result Neuroprotection & Alzheimer's Mitigation AChE->Result Metal->Result ROS->Result

Figure 2: Multi-target mechanism of Pyridoxine-triazoles in Alzheimer's disease mitigation.

References

  • Kayumov, A. R., et al. "New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells." BioMed Research International, 2015.[Link]

  • Pal, T., et al. "Design, synthesis, biological evaluation and molecular docking study of novel pyridoxine–triazoles as anti-Alzheimer's agents." RSC Advances, 2020.[Link]

  • Pavelyev, R. S., et al. "Synthetic route optimization of pyridosept antiseptic drug candidate." AIP Conference Proceedings, 2021.[Link]

  • Bondar, O. V., et al. "Affinity for Estrogen Receptor α (ERα) in a trans-Stilbene Derivative Containing a Pyridoxine Fragment." Uchenye Zapiski Kazanskogo Universiteta, 2024.[Link]

Sources

Application

Advanced Purification Strategies for Crude 2H,4H-Dioxino[4,5-c]pyridine Derivatives

Mechanistic Context & The Challenge of Acetal Stability The 2H,4H-Dioxino[4,5-c]pyridine scaffold—most commonly encountered as (isopropylidene pyridoxine)—is a foundational intermediate in the synthesis of Vitamin B6 ana...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & The Challenge of Acetal Stability

The 2H,4H-Dioxino[4,5-c]pyridine scaffold—most commonly encountered as (isopropylidene pyridoxine)—is a foundational intermediate in the synthesis of Vitamin B6 analogs and novel antiviral therapeutics[1][2]. The synthesis of this compound typically involves the protection of the 3-phenolic and 4-hydroxymethyl groups of pyridoxine hydrochloride using acetone and an acid catalyst (e.g., dry HCl gas or p-toluenesulfonic acid)[3].

The primary challenge in purifying the crude reaction mixture lies in the thermodynamic instability of the 1,3-dioxane ring under acidic conditions . Because the acetalization is a reversible equilibrium, any residual acid catalyst left in the crude mixture during solvent evaporation will auto-catalyze the deprotection, reverting the product back to pyridoxine[3][4]. Therefore, standard purification workflows must be heavily modified to maintain a strictly neutral or slightly basic environment.

Quantitative Comparison of Purification Methods

To design an effective purification pipeline, researchers must balance yield, purity, and scalability. The table below summarizes the quantitative performance of the three core techniques required to isolate the pure bicyclic product.

Purification TechniqueTarget Purity (%)Yield Recovery (%)ScalabilityProcessing TimePrimary Use Case
Mild Base LLE 85 - 90> 95High (Multi-kg)1 - 2 hoursBulk removal of acid catalysts and salts.
Recrystallization > 9875 - 85High (Multi-kg)12 - 24 hoursBulk purification of the solid intermediate.
TEA-Silica Chromatography > 9960 - 70Low (< 5g)4 - 6 hoursIsolation of analytical standards.

Experimental Methodologies

As a self-validating system, each protocol below includes the mechanistic causality behind the solvent/reagent choices and a built-in Quality Control (QC) step to verify the success of the operation.

Protocol A: Mild Base Liquid-Liquid Extraction (LLE)

Causality: The crude reaction mixture contains the product, unreacted pyridoxine hydrochloride, and the acid catalyst. The addition of 5% aqueous sodium bicarbonate (


) serves a dual purpose: it quenches the acid catalyst to prevent acetal cleavage during concentration, and it partitions the highly polar, unreacted pyridoxine into the aqueous waste layer.
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Neutralization: Slowly add an equal volume of 5% aqueous

    
    . Caution: 
    
    
    
    gas evolution will occur. Gently invert the separatory funnel and vent frequently until pressure equalizes.
  • Separation: Allow the layers to separate. The protected 2H,4H-Dioxino[4,5-c]pyridine product will partition into the lower organic (DCM) layer.

  • Washing: Wash the organic layer once with saturated aqueous

    
     (brine) to remove residual water and salts.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure at 30°C to yield a crude yellowish solid.
    
  • Self-Validating QC: Test the pH of the aqueous waste layer; it must be > 7.0. If acidic, the organic layer must be washed with

    
     again before concentration.
    
Protocol B: Scalable Solvent/Anti-Solvent Recrystallization

Causality: Ethyl acetate (EtOAc) acts as the primary solvent because the protected bicyclic system is highly soluble in it, whereas any trace unreacted pyridoxine hydrochloride remains completely insoluble. Hexanes act as the anti-solvent to drive the crystallization of the pure product.

  • Primary Dissolution: Suspend the crude solid from Protocol A in a minimal amount of boiling EtOAc (approx. 2-3 mL/g).

  • Hot Filtration: If any white, crystalline solid remains undissolved at boiling, it is likely unreacted pyridoxine. Rapidly filter the hot solution through a pre-warmed fritted funnel to remove this impurity.

  • Anti-Solvent Addition: Return the hot filtrate to a gentle boil. Dropwise, add hexanes until the solution becomes faintly turbid (cloud point).

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator for 12 hours to maximize yield.

  • Isolation: Filter the resulting white, needle-like crystals and wash with ice-cold hexanes. Dry under high vacuum.

  • Self-Validating QC: Melting point determination. Pure 2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol exhibits a sharp melting point at 110–112°C.

Protocol C: Amine-Modified Silica Gel Chromatography

Causality: Standard silica gel (


) surfaces are populated with slightly acidic silanol groups (pH 4.5–5.5). When the acid-labile 1,3-dioxane ring interacts with these silanols, on-column hydrolysis occurs, leading to severe streaking and product loss. Pre-treating the column with 1% Triethylamine (TEA) irreversibly binds to these acidic sites, creating a neutral stationary phase.
  • Column Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of Hexanes containing 1% (v/v) TEA. Pack the column and flush with 2 column volumes of the TEA-hexanes mixture.

  • Equilibration: Flush the column with 2 column volumes of the initial mobile phase: 50% EtOAc in Hexanes (without TEA).

  • Loading: Dissolve the crude sample in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the product using an isocratic gradient of 50% EtOAc in Hexanes. Collect fractions.

  • Self-Validating QC: Perform Thin-Layer Chromatography (TLC) on the fractions. The pure product will elute as a single, UV-active spot (254 nm) with an

    
     of ~0.45 in 10% Methanol/DCM.
    

Workflow Visualization

The following decision matrix illustrates the logical flow of the purification process, highlighting the split between bulk scalability and analytical purity.

PurificationWorkflow Crude Crude 2H,4H-Dioxino[4,5-c]pyridine (Contains Acidic Impurities) LLE Liquid-Liquid Extraction (DCM / 5% NaHCO3) Crude->LLE Dissolve & Wash OrgPhase Organic Phase (Product in DCM) LLE->OrgPhase Separation AqPhase Aqueous Phase (Salts, Unreacted Pyridoxine) LLE->AqPhase Waste Concentration Drying (Na2SO4) & Concentration OrgPhase->Concentration Residue Crude Solid Residue Concentration->Residue Recryst Recrystallization (EtOAc / Hexanes) Residue->Recryst Scalable Route (>5g) Chroma Column Chromatography (TEA-treated Silica) Residue->Chroma High-Purity Route (<5g) PureBulk Pure Product (Bulk Scale) Recryst->PureBulk PureAnal Pure Product (Analytical Grade) Chroma->PureAnal

Experimental workflow for the purification of crude 2H,4H-Dioxino[4,5-c]pyridine derivatives.

References

  • National Center for Biotechnology Information. "2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridine-5-methanol | C11H15NO3 | CID 70818". PubChem.[Link]

  • Xu, H. T., et al. "Identification of a Pyridoxine-Derived Small-Molecule Inhibitor Targeting Dengue Virus RNA-Dependent RNA Polymerase." Antimicrobial Agents and Chemotherapy 60.1 (2016): 600-608.[Link]

Sources

Method

Application Note: Precision Monitoring of 2H,4H-Dioxino[4,5-c]pyridine Synthesis

This Application Note and Protocol guide details the monitoring of the synthesis of 2H,4H-[1,3]dioxino[4,5-c]pyridine derivatives, specifically focusing on the acetalization of pyridoxine (Vitamin B6) to form the 2,2-dim...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the monitoring of the synthesis of 2H,4H-[1,3]dioxino[4,5-c]pyridine derivatives, specifically focusing on the acetalization of pyridoxine (Vitamin B6) to form the 2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine core (also known as isopropylidenepyridoxine). This transformation represents a classic "polarity inversion" synthesis, converting a highly polar, water-soluble vitamin into a lipophilic medicinal chemistry intermediate.

Introduction & Synthetic Context

The 2H,4H-[1,3]dioxino[4,5-c]pyridine scaffold is a bicyclic system where a 1,3-dioxin ring is fused to the c-face (positions 3 and 4) of a pyridine ring. This structure is most commonly accessed via the acid-catalyzed acetalization of pyridoxine (1) with a carbonyl equivalent (e.g., acetone or 2,2-dimethoxypropane) to yield the isopropylidene derivative (2) .

Reaction Scheme:



Why Monitoring is Critical[1]
  • Polarity Shift: The starting material (SM) is zwitterionic and highly polar, while the product is lipophilic. This drastic change requires distinct analytical windows.

  • Kinetic Control: The reaction is an equilibrium. Monitoring is essential to determine the optimal quench time before hydrolysis (reverse reaction) occurs.

  • Regioselectivity: Pyridoxine has phenolic (C3) and aliphatic (C4, C5) hydroxyls. While the thermodynamic product is the 3,4-acetal (dioxinopyridine), kinetic traps can form the 4,5-acetal (dioxepinopyridine).

TLC Protocol: Qualitative Reaction Tracking[2]

Thin Layer Chromatography (TLC) is the primary tool for rapid, at-line monitoring. Due to the extreme polarity difference, a standard non-polar system will not move the starting material, while a polar system will solvent-front the product. A dual-system approach is recommended.

Materials
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.

  • Visualization: UV Lamp (254 nm) and Iodine Chamber (

    
    ).[1]
    
Method A: Product Monitoring (Lipophilic System)
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v].

  • Purpose: To confirm the appearance of the product and ensure it is not streaking.

  • Observation:

    • Starting Material (Pyridoxine):

      
       (Stays at baseline).
      
    • Product (Dioxinopyridine):

      
      .
      
    • Impurity (Bis-acetal):

      
       (If reaction is over-driven).
      
Method B: Consumption Monitoring (Polar System)
  • Mobile Phase: n-Butanol : Acetic Acid : Water [4:1:1 v/v/v].

  • Purpose: To track the disappearance of Pyridoxine.

  • Observation:

    • Starting Material (Pyridoxine):

      
      .
      
    • Product: Moves to solvent front (

      
      ).
      
Visualization Logic
  • UV (254 nm): Both compounds possess the pyridine chromophore and will quench fluorescence (appear as dark spots).

  • Ferric Chloride (

    
    ): 
    
    • Pyridoxine: Positive (Purple/Red) due to the free phenolic -OH at position 3.

    • Product: Negative (Colorless) because the phenolic -OH is tied up in the dioxin ring ether linkage. This is a definitive chemical test for cyclization.

LC-MS Protocol: Quantitative Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) provides structural confirmation and precise conversion data.

System Configuration[2][3][4][5]
  • Instrument: HPLC or UHPLC coupled to Single Quadrupole or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Rationale: Pyridines are basic and protonate readily (

      
      ).
      
Column Selection
  • Primary Choice: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Note: The polar SM will elute near the void volume (

      
      ), but the Product will retain well. This is acceptable for reaction monitoring where product formation is the key metric.[1]
      
Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate, pH 4.5).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Caution: Avoid high pH buffers as silica dissolves; avoid very low pH (<2) if the acetal is extremely sensitive, though standard 0.1% FA is usually safe for short run times.

Time (min)% Solvent BFlow Rate (mL/min)Description
0.0050.4Initial equilibration (polar)
0.5050.4Load sample
4.00950.4Ramp to elute lipophilic product
5.00950.4Wash
5.1050.4Re-equilibrate
7.0050.4End
Mass Spectrometry Parameters
  • Target Ions:

    • Pyridoxine (SM):

      
       170.1 
      
      
      
      (Calc MW: 169.18).
    • Product (Acetal):

      
       210.1 
      
      
      
      (Calc MW: 209.24).
    • Mechanistic Check: The mass shift is +40 Da (Addition of Isopropylidene

      
       [42 Da] minus 
      
      
      
      [2 Da]... wait, mechanism is loss of water.
      
      
      ).

Analytical Workflow Diagram

The following decision tree illustrates the logic for monitoring the reaction progress using the defined protocols.

MonitoringWorkflow Start Start Reaction (Pyridoxine + Acetone + H+) Sampling Take Aliquot (t=1h) Start->Sampling TLC_Check Perform TLC (Method A) DCM:MeOH (95:5) Sampling->TLC_Check Decision_Spot Is Product Spot (Rf ~0.5) Visible? TLC_Check->Decision_Spot TLC_Polar Perform TLC (Method B) BuOH:AcOH:H2O Decision_Spot->TLC_Polar Yes Continue Continue Heating Decision_Spot->Continue No Decision_SM Is SM Spot (Rf ~0.4) Absent? TLC_Polar->Decision_SM FeCl3_Test FeCl3 Stain Test (On TLC Plate) Decision_SM->FeCl3_Test Yes (SM Gone) Decision_SM->Continue No (SM Persists) LCMS_Confirm Run LC-MS (Confirm m/z 210) FeCl3_Test->LCMS_Confirm Product Spot is Colorless (Phenol blocked) FeCl3_Test->Continue Product Spot is Purple (Phenol free) Quench Quench Reaction (Neutralize Acid) LCMS_Confirm->Quench m/z 210 Confirmed >95% Purity

Caption: Logical workflow for monitoring the conversion of Pyridoxine to 2H,4H-Dioxino[4,5-c]pyridine, integrating TLC visual checks and LC-MS confirmation.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
TLC Streaking Pyridine nitrogen interaction with silanols.Add 1% Triethylamine (TEA) to the TLC mobile phase (Method A).
LC-MS Split Peaks Acetal hydrolysis on-column.Ensure mobile phase pH is not < 3.0. Use Ammonium Acetate (pH 5.0).
Low Ionization Ion suppression from high concentration.Dilute sample 1:1000 in 50:50 ACN:Water before injection.
Product

varies
Humidity affecting silica activity.Activate TLC plates (heat at 110°C for 30 min) or use a reference standard.

References

  • Wu, Y. K., & Ahlberg, P. (1989).[2] On the formation of isopropylidenepyridoxines. A convenient method for the preparation of 2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridin-5-ylmethanol from pyridoxine hydrochloride.[2] Acta Chemica Scandinavica, 43, 1009–1011.[2] Link

  • Korytnyk, W., & Ikawa, M. (1970). Synthesis of Vitamin B6 Analogs.[3] Methods in Enzymology, 18(A), 524-566. (Foundational text on Pyridoxine acetalization).

  • BenchChem. (2025).[4][5][6] Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards. Link

  • Fluorochem. (2025). Product Specification: 3-Hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine (Pyridoxine). Link

Sources

Application

Application Notes and Protocols: Exploring 2H,4H-Dioxino[4,5-c]pyridine Derivatives as a Novel Class of Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling a Novel Fluorophore Scaffold The quest for novel fluorophores with tunable photophysical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Novel Fluorophore Scaffold

The quest for novel fluorophores with tunable photophysical properties and specific sensing capabilities is a cornerstone of advancements in chemical biology, materials science, and drug discovery. While numerous heterocyclic systems have been extensively developed as fluorescent probes, the 2H,4H-dioxino[4,5-c]pyridine scaffold remains a largely unexplored territory. This document serves as a forward-looking guide, providing a scientifically grounded framework for the synthesis, characterization, and application of this promising new class of fluorescent molecules. By combining the electron-rich 1,4-dioxane ring with the versatile pyridine moiety, we anticipate that these derivatives will exhibit unique photophysical properties amenable to the rational design of highly selective fluorescent probes.

The pyridine ring, with its inherent electron-withdrawing characteristics and metal-coordinating nitrogen atom, is a well-established component of fluorescent sensors for a wide range of analytes, including metal ions and protons (pH).[1][2][3] The fusion of a 1,4-dioxane ring introduces a constrained, electron-donating environment that can significantly influence the electronic transitions of the pyridine system, potentially leading to high fluorescence quantum yields and large Stokes shifts—a desirable feature for minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging.[4]

This guide will provide detailed protocols and theoretical considerations for researchers venturing into this new area of fluorescent probe development. We will explore potential synthetic routes, propose key photophysical characterization steps, and outline a detailed application protocol for using these novel derivatives as chemosensors for metal ions, a prominent application for pyridine-based fluorophores.[5][6]

Core Principles: The Foundation of Fluorescence in Dioxino-Pyridines

The anticipated fluorescence of 2H,4H-dioxino[4,5-c]pyridine derivatives is predicated on the principles of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from a higher-energy occupied molecular orbital (HOMO) to a lower-energy unoccupied molecular orbital (LUMO). In a well-designed "push-pull" system, the electron-donating 1,4-dioxane moiety (the "push") and the electron-withdrawing pyridine ring (the "pull") facilitate this charge separation, creating an excited state with a significant dipole moment. The radiative relaxation from this ICT state back to the ground state results in the emission of a photon, i.e., fluorescence.

The specific photophysical properties of these derivatives can be finely tuned through chemical modification. For instance, the introduction of electron-donating or electron-withdrawing substituents on the pyridine ring can modulate the energy of the HOMO and LUMO, thereby altering the absorption and emission wavelengths.[7][8]

Proposed Synthetic Pathways

While the synthesis of 2H,4H-dioxino[4,5-c]pyridine derivatives is not extensively documented, we can extrapolate from established methods for related dioxino-fused heterocycles. A plausible approach involves the adaptation of the Smiles rearrangement, a powerful method for intramolecular aromatic nucleophilic substitution.[9][10]

G cluster_0 Proposed Synthesis of 2H,4H-Dioxino[4,5-c]pyridine Core Start 3,4-dihydroxypyridine Intermediate O-alkylated intermediate Start->Intermediate Williamson Ether Synthesis Reagent1 1,2-dihaloethane derivative Reagent1->Intermediate Product 2H,4H-Dioxino[4,5-c]pyridine Intermediate->Product Base-mediated cyclization Base Base (e.g., K₂CO₃) Cyclization Intramolecular Cyclization Base->Cyclization Cyclization->Product

Caption: Proposed synthetic workflow for the 2H,4H-Dioxino[4,5-c]pyridine core structure.

Protocol 1: Synthesis of the Core 2H,4H-Dioxino[4,5-c]pyridine Scaffold

This protocol outlines a general procedure for the synthesis of the parent 2H,4H-dioxino[4,5-c]pyridine ring system.

Materials:

  • 3,4-dihydroxypyridine

  • 1,2-dibromoethane (or a suitable derivative)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-dihydroxypyridine in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 30 minutes.

  • Add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the 2H,4H-dioxino[4,5-c]pyridine core structure.

Photophysical Characterization: Understanding the Probe's Behavior

A thorough characterization of the photophysical properties of the newly synthesized derivatives is crucial for understanding their potential as fluorescent probes.[4][11]

Protocol 2: Basic Photophysical Characterization

Materials:

  • Synthesized 2H,4H-dioxino[4,5-c]pyridine derivative

  • Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Absorption and Emission Spectra:

    • Prepare a dilute solution (typically 1-10 µM) of the derivative in the desired solvent.

    • Record the absorption spectrum using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).

    • Using the fluorometer, excite the solution at λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).

  • Stokes Shift Calculation:

    • Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em - λ_abs.

  • Fluorescence Quantum Yield Determination:

    • Determine the fluorescence quantum yield (Φ_F) relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Ensure the absorbance of both the sample and standard solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.[12]

    • The quantum yield can be calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Molar Absorptivity Calculation:

    • Prepare a series of solutions of the derivative with known concentrations.

    • Measure the absorbance at λ_abs for each solution.

    • Plot absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).

  • Solvatochromism Study:

    • Record the absorption and emission spectra of the derivative in a range of solvents with varying polarities.[12][13]

    • Analyze the shifts in λ_abs and λ_em as a function of solvent polarity to understand the nature of the excited state.

Photophysical Parameter Description Significance
λ_abs (nm) Wavelength of maximum absorptionDetermines the optimal excitation wavelength.
λ_em (nm) Wavelength of maximum emissionCharacterizes the color of the emitted light.
Stokes Shift (nm) λ_em - λ_absA larger Stokes shift is desirable to reduce self-absorption.
Φ_F Fluorescence Quantum YieldA measure of the probe's brightness.
ε (M⁻¹cm⁻¹) Molar AbsorptivityIndicates the efficiency of light absorption.
Solvatochromism Solvent-dependent spectral shiftsProvides insight into the electronic nature of the excited state.

Application as a Fluorescent Chemosensor for Metal Ions

The nitrogen atom in the pyridine ring of the 2H,4H-dioxino[4,5-c]pyridine scaffold provides a natural binding site for metal ions.[1][3] This interaction can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence output. This "turn-on" or "turn-off" response can be exploited for the selective detection of specific metal ions. Common fluorescence sensing mechanisms for metal ions involving pyridine moieties include Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[2]

G cluster_0 Metal Ion Sensing Workflow Probe Dioxino-Pyridine Probe Complex Probe-Metal Ion Complex Probe->Complex Binding Fluorescence_Off Low Fluorescence (PET Quenching) Probe->Fluorescence_Off In the absence of metal ion MetalIon Metal Ion (e.g., Zn²⁺, Cu²⁺) MetalIon->Complex Fluorescence_On High Fluorescence (CHEF) Complex->Fluorescence_On In the presence of metal ion Emission Fluorescence Emission Fluorescence_Off->Emission Fluorescence_On->Emission Excitation Excitation Light Excitation->Probe Excitation->Complex

Caption: Conceptual workflow for metal ion detection using a 2H,4H-Dioxino[4,5-c]pyridine-based fluorescent probe.

Protocol 3: Screening for Metal Ion Selectivity and Sensitivity

Materials:

  • Stock solution of the 2H,4H-dioxino[4,5-c]pyridine derivative (e.g., 1 mM in a suitable organic solvent like acetonitrile or DMSO).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in deionized water or a suitable buffer.

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Selectivity Screening:

    • In a cuvette, add the buffer solution and the probe stock solution to achieve a final probe concentration of 1-10 µM.

    • Record the initial fluorescence spectrum of the probe.

    • Add an excess (e.g., 10 equivalents) of each metal ion stock solution to separate cuvettes containing the probe and buffer.

    • Incubate for a short period (e.g., 5-10 minutes) and record the fluorescence spectrum for each metal ion.

    • Compare the fluorescence responses to identify which metal ion(s) induce a significant change in fluorescence intensity.

  • Titration Experiment for Sensitivity:

    • For the metal ion(s) that showed a significant response, perform a titration experiment.

    • To a cuvette containing the probe and buffer, add increasing concentrations of the target metal ion.

    • Record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at λ_em as a function of the metal ion concentration.

  • Determination of Detection Limit (LOD):

    • The limit of detection can be calculated from the titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (probe alone) and k is the slope of the linear portion of the titration curve at low concentrations.

  • Competition Experiment:

    • To assess the selectivity of the probe in the presence of other metal ions, prepare a solution of the probe and the target metal ion.

    • Add an excess of other potentially interfering metal ions and record any changes in the fluorescence signal.

Computational Modeling: A Predictive Approach

Computational chemistry can provide valuable insights into the electronic structure and photophysical properties of the proposed 2H,4H-dioxino[4,5-c]pyridine derivatives, guiding the design of more efficient probes.[14][15] Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to:

  • Predict the HOMO and LUMO energy levels and their spatial distribution.

  • Simulate the absorption and emission spectra.

  • Investigate the nature of the excited states (e.g., ICT character).

  • Model the interaction of the probe with metal ions to understand the binding mechanism and its effect on the electronic structure.

These computational studies can help rationalize experimental observations and predict the properties of yet-to-be-synthesized derivatives, accelerating the discovery process.[16][17]

Conclusion and Future Outlook

The 2H,4H-dioxino[4,5-c]pyridine scaffold represents a promising, yet untapped, platform for the development of novel fluorescent probes. This guide provides a comprehensive starting point for researchers interested in exploring this new chemical space. The proposed synthetic strategies, characterization protocols, and application workflows are grounded in established principles of fluorescence and probe design.[18][19][20] The inherent modularity of this scaffold, allowing for facile functionalization, opens up a vast array of possibilities for creating probes with tailored specificities for a multitude of analytes and applications in cellular imaging, environmental monitoring, and diagnostics. The convergence of innovative synthesis, rigorous photophysical characterization, and predictive computational modeling will be key to unlocking the full potential of this exciting new class of fluorophores.

References

  • Jung, M. E., & Lazarova, T. I. (1998). A new synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridines via a Smiles rearrangement. Tetrahedron Letters, 39(48), 8933-8936.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Fluorescent Probes Utilizing 3-Bromo-2-(bromomethyl)benzonitrile.
  • Baba Ahmed, I., Seijas, J., & Ridha, H. (2023).
  • Gotor, R., Jimenez, M. C., & Collado, D. (2022).
  • Gotor, R., et al. (2020). A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses. New Journal of Chemistry.
  • ResearchGate. (n.d.). Solvent effects on the fluorescence properties, as summarized in Table....
  • BenchChem. (2025). How to improve the fluorescence quantum yield of pyridine derivatives.
  • de Oliveira, K. T., et al. (2023).
  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Fluorescence Spectrum of 2-Phenylimidazo[1,2-a]pyridine.
  • Patra, S., et al. (2018).
  • Baba Ahmed, I., et al. (2021).
  • Jameson, D. M. (Ed.). (2014). Fluorescence Spectroscopy and Microscopy: Methods and Protocols. Humana Press.
  • MDPI. (2023).
  • Itoh, T., et al. (1993). Fluorescence and nonradiative processes of dioxin vapors. The Journal of Physical Chemistry.
  • Wang, Y., et al. (2024). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. RSC Publishing.
  • ResearchGate. (n.d.). Fluorescence Spectroscopy and Microscopy: Methods and Protocols.
  • Stony Brook University. (n.d.). Fluorescence Spectroscopy and Microscopy : Methods and Protocols.
  • Al-Adiwish, W. M., et al. (2012).
  • El Kihel, A., et al. (2000).
  • El Kihel, A., et al. (2005). Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[2][9]dioxino[2,3-b]pyridine derivatives and enantiomeric purity control by capillary electrophoresis. Chirality.

  • BenchChem. (2025). Photophysical properties of novel pyridine derivatives.
  • Leonard, N. J. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. HETEROCYCLES.
  • Gotor, R., et al. (2021). Chemosensors based on N-heterocyclic dyes: advances in sensing highly toxic ions such as CN− and Hg2+. RSC Advances.
  • Kumar, S., et al. (2022). Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR).
  • El Kihel, A., et al. (2004). Efficient Synthesis of 2- and 3-Substituted-2,3-dihydro[2][9]dioxino[2,3-b]pyridine Derivatives. ChemInform.

  • Mitra, A. K., & Chakraborty, N. (2024). EN ROUTE TO FLUOROPHORES BASED ON OXYGEN HETEROCYCLES. IIP Series.
  • Singh, G., & Singh, U. P. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones.
  • Kaur, N. (2024). Synthesis of fused pyridines and piperidines.
  • ResearchGate. (n.d.). Fluorescent heterocycles: Recent trends and new developments.
  • Molecules. (2022).
  • MDPI. (2022).
  • MDPI. (2019). Dioxin and Related Compound Detection: Perspectives for Optical Monitoring. MDPI.
  • MDPI. (2019). Dioxin and Related Compound Detection: Perspectives for Optical Monitoring. MDPI.
  • MDPI. (2020). Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening. MDPI.
  • Villalva-Servín, N. P., et al. (2011).
  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Preprints.org.
  • Beilstein Journals. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journals.
  • MDPI. (2023).
  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • PubMed. (2013). Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins. PubMed.
  • ResearchGate. (n.d.). Experimental and Computational Investigation of the Photophysical Properties of a Series of Luminescent D−A−D' and D−A−A' Pyrimidines.
  • ResearchGate. (n.d.). (PDF) Computational study on the optical and electronic properties of chrysene-derived deep-blue OLED molecules.

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction conditions for functionalized pyridine synthesis

Current Status: Operational | Tier: Level 3 (Advanced) Topic: Optimization of Reaction Conditions & Troubleshooting[1][2][3] Introduction: The Pyridine Paradox Welcome to the Technical Support Center. If you are here, yo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: Level 3 (Advanced)
Topic: Optimization of Reaction Conditions & Troubleshooting[1][2][3]

Introduction: The Pyridine Paradox

Welcome to the Technical Support Center. If you are here, you are likely experiencing the "Pyridine Paradox": the most common nitrogen heterocycle in drug discovery is also one of the most frustrating to functionalize.

As your Senior Application Scientist, I will not just give you a recipe; I will explain the electronic personality of the molecule causing your failure. Pyridine is electron-deficient (π-deficient), making it resistant to electrophilic attack (like benzene) but highly susceptible to nucleophilic attack. Furthermore, the nitrogen lone pair is a "catalyst poison" that binds to transition metals, killing your cross-coupling cycles.

Below are the three most common failure modes reported by our users, along with self-validating protocols to overcome them.

Module 1: Cross-Coupling (The "2-Pyridyl Problem")

User Issue: "My Suzuki coupling failed. The starting material is consumed, but I only see protodeboronation byproducts, not the biaryl product."

Root Cause Analysis

This is the classic "2-Pyridyl Problem."

  • Instability: 2-Pyridyl boronic acids are notoriously unstable. The basic nitrogen facilitates rapid protodeboronation (hydrolysis of the C-B bond) before transmetallation can occur.

  • Catalyst Poisoning: The pyridine nitrogen coordinates to the Palladium (Pd) center, displacing phosphine ligands and shutting down the catalytic cycle.[1]

Troubleshooting Logic Flow

Use this decision matrix to rescue your reaction.

Suzuki_Optimization Start Suzuki Coupling Failure CheckPartner Are you using a 2-Pyridyl Boronate? Start->CheckPartner Switch CRITICAL FIX: Switch Polarity. Use 2-Halo Pyridine + Aryl Boronate CheckPartner->Switch Yes (Unstable) LigandCheck Is Pyridine N Coordinating Pd? CheckPartner->LigandCheck No (Using Halide) Switch->LigandCheck If still failing MIDA Alternative: Use MIDA Boronate (Slow Release) Switch->MIDA If Boronate impossible to switch BulkyLigand Use Bulky Ligands (XPhos, SPhos) to crowd out Nitrogen LigandCheck->BulkyLigand Standard Ligand Failed

Caption: Decision matrix for optimizing Suzuki-Miyaura coupling involving pyridine rings.

Optimized Protocol: The "Reverse Polarity" Strategy

Instead of fighting the instability of pyridyl boronates, use the pyridine as the electrophile (halide).

Standard Operating Procedure (SOP-Pd-Pyr):

  • Electrophile: 2-Bromopyridine (1.0 equiv).

  • Nucleophile: Aryl Boronic Acid (1.5 equiv) — Note: Excess is required due to homocoupling.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

    • Why SPhos? This Buchwald ligand is bulky enough to prevent the pyridine nitrogen from binding to the Pd center.

  • Base: K₃PO₄ (3.0 equiv) in Toluene/Water (10:1).

    • Why Toluene/Water? The biphasic system solubilizes the inorganic base while keeping the organic catalyst active.

  • Temperature: 100°C for 12 hours.

Data: Ligand Performance Comparison

LigandYield (%)Observation
PPh3 (Triphenylphosphine)< 10%Catalyst poisoning (N-binding).
dppf45%Moderate turnover.
SPhos / XPhos 92% Steric bulk prevents N-coordination.

Module 2: C-H Functionalization (Regioselectivity)

User Issue: "I am trying to alkylate my pyridine using Minisci conditions, but I am getting a mixture of C2 and C4 isomers, or low yields."

Root Cause Analysis

The Minisci reaction involves a nucleophilic radical attacking the protonated (electron-deficient) pyridine ring.

  • Electronic Bias: The radical prefers the most electron-deficient positions: C2 and C4.

  • Steric Control: Without blocking groups, C2 is often favored statistically (2 positions vs 1), but C4 is thermodynamically accessible.

Advanced Solution: The C4-Blocking Strategy

To achieve high selectivity, we utilize a "Blocking Group" strategy validated by the Baran Lab.

Protocol: Regioselective C4-Alkylation

Step 1: Install the Blocker React your pyridine with Maleic Acid to form the salt. This activates the ring and sterically guides incoming radicals to the C4 position (or C2 if C4 is blocked, but the maleate strategy specifically targets C4 control).

Step 2: The Radical Reaction

  • Substrate: Pyridine-Maleate salt (1.0 equiv).

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu group) (3.0 equiv).

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv).

  • Catalyst: AgNO₃ (20 mol%).

  • Solvent: Water/DCM biphasic mixture (or pure water if soluble).

  • Temperature: 50°C.

Mechanism Note: The silver catalyzes the oxidative decarboxylation of the carboxylic acid, generating the alkyl radical. The protonated pyridine (salt form) is highly receptive to this radical.

Module 3: Purification (The "Sticky" Product)

User Issue: "My reaction worked, but I lost 50% of my product on the silica column. It streaked everywhere."

Root Cause Analysis

Pyridine is a base.[1][2][3] Standard silica gel is acidic (pH ~5-6). Your product is protonating on the silica surface, forming a salt that adheres strongly (streaking/tailing) and does not elute.

Troubleshooting Workflow: Purification Triage

Purification_Logic Crude Crude Mixture AcidWash Acid-Base Extraction (1M HCl wash) Crude->AcidWash Remove non-basic impurities Silica Silica Column? AcidWash->Silica TreatSilica Pre-treat Silica with 1% Et3N Silica->TreatSilica Standard Method Alumina Switch to Basic Alumina Silica->Alumina If product is acid-sensitive

Caption: Workflow for maximizing recovery of pyridine derivatives during purification.[3]

Corrective Protocol: The "Neutralized Silica" Method
  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (Et₃N) to the slurry.[3] Stir for 5 minutes.

  • Packing: Pour the column. The Et₃N neutralizes the acidic sites on the silica.

  • Elution: Run your column without Et₃N in the mobile phase (or keep 0.1% if streaking persists). This simple step can double your isolated yield.

Frequently Asked Questions (FAQs)

Q: Can I use pyridine N-oxide to improve C2-selectivity? A: Yes. Converting pyridine to Pyridine-N-Oxide activates the C2 position for nucleophilic attack and allows for subsequent deoxygenation (using PCl₃ or Zn). This is often more regioselective than direct C-H activation of the parent pyridine.

Q: My Hantzsch synthesis yielded the dihydropyridine (DHP), but it won't aromatize to the pyridine. A: This is an oxidation issue. Standard air oxidation is too slow.

  • Fix: Use MnO₂ (activated) in DCM at reflux for 2 hours. It is a heterogeneous oxidant that is easily filtered off, leaving clean pyridine. Alternatively, use DDQ (1.1 equiv) for rapid aromatization at room temperature.

Q: Why do I see homocoupling of my boronic acid? A: This indicates your catalytic cycle is stalling, likely due to oxygen or slow transmetallation.

  • Fix: Degas your solvents vigorously (sparging with Argon for 15 mins). Oxygen promotes homocoupling of boronic acids.[4][5]

References

  • Pfizer Internal Survey on 2-Pyridyl Boronates.Analysis of Suzuki-Miyaura coupling failures in pharmaceutical discovery. (Cited in Chem. Rev.
  • Baran, P. S., et al. (2021).[6] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society.

  • Dunton, M. A. (2011).[7] "Minisci reactions: Versatile C-H functionalization for drug discovery."[8] Med.[8] Chem. Commun.

  • BenchChem Technical Support. "Troubleshooting Common Issues in Pyridine Synthesis."

Sources

Optimization

overcoming incomplete cyclization in Williamson ether synthesis

Topic: Overcoming Incomplete Cyclization in Williamson Ether Synthesis Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Active Priority: High Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Incomplete Cyclization in Williamson Ether Synthesis

Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Active Priority: High

Executive Summary

You are encountering incomplete cyclization during intramolecular Williamson ether synthesis. This failure mode typically manifests as the formation of linear oligomers/polymers, unreacted starting material due to stalling, or elimination byproducts (alkenes). This guide provides a root-cause analysis and actionable protocols to shift the kinetic and thermodynamic balance toward ring closure.

Module 1: Diagnostic Triage

Why is my reaction failing? Before altering conditions, determine the dominant failure mode using the logic flow below.

Diagnostic Workflow

TroubleshootingFlow Start Analyze Crude Mixture Result1 Linear Oligomers / Polymers Start->Result1 High Viscosity / Multi-spot TLC Result2 Unreacted Starting Material Start->Result2 SM Recovery Result3 Alkene Formation (Elimination) Start->Result3 New Non-Polar Spot Fix1 Issue: Intermolecular Competition Solution: High Dilution Protocol Result1->Fix1 Fix2 Issue: Nucleophilicity/Solvation Solution: Phase Transfer Catalysis Result2->Fix2 Fix3 Issue: Steric Hindrance/Basicity Solution: Solvent/Base Tuning Result3->Fix3

Figure 1: Decision tree for identifying the root cause of cyclization failure.

Module 2: The High-Dilution Protocol

The Problem: Intermolecular


 (polymerization) competes with intramolecular 

(cyclization). The Science: According to the Ruggli-Ziegler dilution principle , the rate of intramolecular reaction is independent of concentration (first-order kinetics), while the rate of intermolecular polymerization depends on the square of the concentration (second-order kinetics).

The Solution: Pseudo-High Dilution via Syringe Pump Addition. Instead of using a massive volume of solvent (which is environmentally and economically inefficient), use a "pseudo-high dilution" technique where the substrate is added slowly to the base.

Experimental Protocol: Pseudo-High Dilution
  • Reactor Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a rubber septum. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Base Suspension: Suspend the base (e.g., NaH, 2-5 equiv) in a minimal volume of dry solvent (THF or DMF) in the flask. Heat to reflux.

  • Feed Preparation: Dissolve the substrate (halo-alcohol or tosylate-alcohol) in a large volume of solvent.

  • Addition: Load the substrate solution into a syringe. Using a syringe pump, add the substrate to the refluxing base suspension extremely slowly (e.g., over 8–12 hours).

    • Why? This keeps the instantaneous concentration of the reactive alkoxide near zero, statistically forcing it to react with its own tail before it encounters another molecule [1].

Module 3: Phase Transfer Catalysis (PTC) & Template Effects

The Problem: The "Naked Anion" Dilemma. In standard conditions, the alkoxide anion is tightly paired with its metal cation (e.g.,


) or heavily solvated by protic solvents, reducing its nucleophilicity.

The Solution: Use Phase Transfer Catalysts (PTC) or Crown Ethers to sequester the cation and expose the "naked" alkoxide anion.

Mechanism of Action

Crown ethers (like 18-crown-6) specifically bind metal cations.[1] This separation of the ion pair increases the energy of the ground state alkoxide, lowering the activation energy for the


 attack.

PTC_Mechanism Substrate Substrate (RO- Na+) Complex [Na+ ⊂ Crown] Substrate->Complex Cation Sequestration NakedAnion Naked Anion (RO-) Substrate->NakedAnion Dissociation Crown 18-Crown-6 Crown->Complex Cyclized Cyclized Product NakedAnion->Cyclized Accelerated SN2

Figure 2: Crown ethers sequester cations, leaving the 'naked' alkoxide free to react rapidly.

Data: Catalyst Selection Guide
CationRecommended CatalystCavity Size (Å)Application Note

12-Crown-41.2 - 1.5Good for tight ion pairs.

15-Crown-51.7 - 2.2Standard for sodium alkoxides.

18-Crown-62.6 - 3.2Gold Standard. Highly effective for most Williamson ethers [2].
General TDA-1 / TBABN/ATDA-1 is a cryptand effective for various cations; TBAB is a cheaper quaternary ammonium salt.

Protocol Adjustment: Add 5–10 mol% of the matched crown ether to your reaction mixture. For solid-liquid PTC (e.g., solid KOH in Toluene), this is essential for any reaction to occur [3].

Module 4: Structural Tuning (Thorpe-Ingold Effect)

The Problem: Entropic penalty. Long chains have high degrees of freedom. The probability of the two ends meeting is low.

The Solution: The Thorpe-Ingold Effect (Gem-Dimethyl Effect).[2][3][4][5] Replacing hydrogen atoms on the tether chain with bulky alkyl groups (like methyls) compresses the internal bond angle. This pushes the reactive end-groups closer together, increasing the rate of cyclization by orders of magnitude [4].

  • Action: If your synthetic route allows, introduce a gem-dimethyl group on the carbon backbone.[5]

  • Result: This creates a "pre-organized" conformation that mimics the transition state geometry, reducing the entropy of activation (

    
    ).
    

Module 5: Frequently Asked Questions (FAQ)

Q1: I am seeing a significant amount of alkene byproduct. How do I stop this? A: This is an elimination (E2) side reaction.[6][7] It occurs when the alkoxide acts as a base rather than a nucleophile.

  • Fix 1: Lower the temperature.[6][7] Elimination has a higher activation energy than substitution; heating favors elimination.[7]

  • Fix 2: Change the leaving group. Iodides are better leaving groups than bromides/chlorides and can favor

    
     at lower temperatures.
    
  • Fix 3: Ensure your geometry allows for backside attack.[8] If the ring closure requires a "forbidden" geometry (see Baldwin's Rules), elimination will dominate.

Q2: Can I use water or alcohol as a solvent? A: Generally, no .

  • Reason: Hydroxide ions (from water) or alkoxide exchange (from alcohol solvent) will compete with your intramolecular nucleophile.

  • Exception: Unless you are performing a specific Green Chemistry protocol using surfactants, use strictly anhydrous polar aprotic solvents (THF, DMF, DMSO) or non-polar solvents (Toluene) with a Phase Transfer Catalyst [5].

Q3: My reaction stalls at 80% conversion. Adding more base doesn't help. A: This often indicates product inhibition or catalyst poisoning.

  • Check: Is your product complexing the metal cation? (Template effect gone wrong).

  • Fix: Switch to a non-coordinating cation (e.g., use K+ with 18-crown-6 instead of Na+) or use a stronger, non-nucleophilic base like KHMDS to drive the equilibrium if the alcohol is less acidic.

References

  • Ruggli, P. (1912). Die Verdünnungsprinzip bei der Cyclisierung. Annalen der Chemie. (Foundational text on high dilution principles).
  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society.[9] Link

  • Gokel, G. W., & Durst, H. D. (1976). Crown ether chemistry: Principles and Applications. Aldrichimica Acta. Link

  • Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions. Link

  • BenchChem Technical Support. (2025). Troubleshooting guide for Williamson ether synthesis. BenchChem. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Base and Solvent Selection for Intramolecular Cyclization

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, intramolecular cyclization—whether through macrolactonization, transition-metal-catalyzed cross-coupling (e.g., Buchwald...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, intramolecular cyclization—whether through macrolactonization, transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig), or Dieckmann condensation—represents a critical bottleneck. The competition between intramolecular ring closure and intermolecular oligomerization is dictated by thermodynamics, reaction kinetics, and the precise tuning of the microenvironment.

This guide provides field-proven troubleshooting protocols, focusing on the causal relationships between solvent polarity, base pKa, and cyclization efficiency to ensure your synthetic workflows are robust and reproducible.

Decision Matrix for Cyclization Optimization

CyclizationOptimization Start Intramolecular Cyclization Workflow Type Determine Reaction Class Start->Type Macro Esterification / Macrolactonization (e.g., Shiina, Yamaguchi) Type->Macro Cross Transition Metal-Catalyzed (e.g., Buchwald-Hartwig) Type->Cross SolventMacro Solvent: Non-polar (Toluene, DCM) Rationale: Promotes folding, limits intermolecular collisions Macro->SolventMacro SolventCross Solvent: Polar Aprotic (DMF, DMSO) Rationale: Solvates cations, enhances nucleophilicity Cross->SolventCross BaseMacro Base: Mild, Non-nucleophilic Amine (DMAP, DIPEA, 2,6-Lutidine) SolventMacro->BaseMacro Trouble Troubleshooting Bottlenecks BaseMacro->Trouble BaseCross Base: Inorganic Base (Cs2CO3, KOtBu, K3PO4) SolventCross->BaseCross BaseCross->Trouble Oligomer Issue: Oligomerization Action: Increase Dilution (<0.005 M) Trouble->Oligomer NoRxn Issue: Incomplete Conversion Action: Adjust Base pKa for Solvent Trouble->NoRxn

Decision matrix for selecting optimal base and solvent in intramolecular cyclization workflows.

Frequently Asked Questions (Fundamental Principles)

Q1: Why is solvent selection the most critical factor in preventing oligomerization during macrolactonization? A1: The competition between intramolecular cyclization (yielding the desired macrolactone) and intermolecular reaction (yielding macrodiolides or linear oligomers) is governed by reaction kinetics. Intramolecular cyclization is a first-order process, whereas intermolecular oligomerization is a second-order process. By utilizing a "high dilution technique" in non-polar or moderately polar solvents like toluene or dichloromethane (DCM), the collision frequency between distinct molecules is minimized[1]. Furthermore, non-polar solvents can induce conformational folding that brings the reactive termini into proximity, lowering the activation entropy (


) required for cyclization.

Q2: How does the choice of base differ between transition-metal-catalyzed cyclizations and esterifications? A2: In transition-metal-catalyzed intramolecular aminations (such as the synthesis of 1-aryl-1H-indazoles), inorganic bases like Cs₂CO₃ or K₃PO₄ in polar aprotic solvents (DMF, DMSO) are preferred[2]. The large ionic radius of the cesium cation leads to weaker ion-pairing, generating a highly reactive, "naked" nucleophile. Conversely, in macrolactonization, non-nucleophilic organic bases like DMAP or 2,6-lutidine are used to facilitate proton transfer without competing as nucleophiles against the substrate's own hydroxyl group[1].

Q3: Why does a base that works perfectly in water fail to deprotonate my substrate in DMSO? A3: The basicity (and corresponding pKa) of a molecule is highly solvent-dependent. Water stabilizes conjugate bases (anions) exceptionally well through hydrogen bonding. Polar aprotic solvents like DMSO solvate cations effectively but are poor at solvating anions. Consequently, the localized negative charge on a conjugate base is destabilized in DMSO, making the parent acid significantly weaker (higher pKa)[3]. A base must be selected based on its pKa in the specific reaction solvent, not its aqueous pKa.

Quantitative Data: Base pKa and Solvent Properties

To successfully drive a cyclization, the base must be thermodynamically capable of deprotonating the reactive intermediate in the chosen solvent. Use the table below to match your base to your solvent environment.

Base / Solvent SystempKa in WaterpKa in DMSOSolvent Dielectric Constant (

)
Solvent Boiling Point (°C)
Triethylamine (Et₃N) 10.79.02.4 (Toluene)110
DIPEA 10.5~8.58.9 (DCM)40
DMAP 9.6-38.3 (DMF)153
Potassium tert-butoxide 17.032.046.7 (DMSO)189
Cesium Carbonate (Cs₂CO₃) ~10.3>15.02.2 (Dioxane)101

Troubleshooting Specific Cyclization Issues

Issue 1: High levels of dimerization/oligomerization (Macrodiolide formation).

  • Root Cause: The local concentration of the reactive intermediate is too high, or the solvent is disrupting the pre-organization of the acyclic chain.

  • Solution: Implement a syringe-pump addition to maintain an artificially low steady-state concentration of the activated precursor. Switch to a less coordinating solvent (e.g., from THF to Toluene) to encourage intramolecular hydrogen bonding or hydrophobic collapse that brings the reacting ends together[1].

Issue 2: Incomplete conversion in Pd-catalyzed intramolecular amination.

  • Root Cause: The base is insoluble in the chosen solvent, preventing the critical deprotonation step before reductive elimination, or the base is too weak in that specific solvent environment.

  • Solution: Change the base from Na₂CO₃ to Cs₂CO₃ to increase solubility and leverage the cesium effect in polar aprotic solvents[2]. If using a non-polar solvent like toluene, add a phase transfer catalyst or switch to a mixed solvent system.

Issue 3: Epimerization at the


-stereocenter during lactonization. 
  • Root Cause: The base used is too strong or the reaction time is too long, leading to reversible deprotonation at the acidic

    
    -position.
    
  • Solution: Use a milder, sterically hindered base (e.g., 2,6-lutidine instead of Et₃N) and rely on stoichiometric activation (like MNBA in Shiina macrolactonization) to drive the kinetics faster than the epimerization rate[4].

Standardized Experimental Protocol: Self-Validating Optimization Screen

When optimizing a novel intramolecular cyclization, avoid testing conditions randomly. Use this self-validating, step-by-step methodology to systematically isolate kinetic and thermodynamic variables.

Step 1: Establish a Baseline (Control)

  • Run the cyclization at a standard concentration (0.05 M) with a generic base/solvent pair (e.g., K₂CO₃/DMF for cross-coupling, or Et₃N/DCM for lactonization).

  • Analyze the crude mixture via LC-MS to establish a baseline ratio of monomer (intramolecular) to oligomer (intermolecular).

Step 2: Construct a Solvent Polarity & Base Matrix

  • Set up a parallel screening grid.

  • Solvents: Toluene (Non-polar), THF (Moderate), DMF/DMSO (Polar aprotic).

  • Bases: DIPEA (Organic, mild), Cs₂CO₃ (Inorganic, strong in aprotic), KOtBu (Strong alkoxide).

Step 3: Enforce Kinetics Control (Syringe Pump Addition)

  • Dissolve the base and catalyst (if applicable) in the chosen solvent (10 mL) and bring to the desired reaction temperature.

  • Dissolve the acyclic precursor (0.1 mmol) in 5 mL of the same solvent.

  • Using a syringe pump, add the precursor solution to the base/catalyst mixture at a rate of 0.5 mL/hour to enforce pseudo-infinite dilution.

Step 4: In-Process Monitoring

  • Extract 50

    
    L aliquots at 1h, 4h, and 12h. Quench immediately.
    
  • Use LC-MS to track the disappearance of the linear precursor and calculate the Monomer:Dimer ratio.

Step 5: Self-Validation & Course Correction

  • Validation Check: If the Monomer:Dimer ratio does not improve with syringe-pump dilution compared to the Step 1 baseline, your issue is thermodynamic (e.g., severe ring strain), not kinetic. You must alter the substrate's protecting groups or change the site of cyclization rather than continuing to screen solvents.

References

  • Source: acs.
  • Source: chemrxiv.
  • Source: researchgate.
  • Source: nih.

Sources

Optimization

addressing difficult purification of 2H,4H-Dioxino[4,5-c]pyridine due to side products

Welcome to the technical support center dedicated to addressing the synthetic and purification challenges associated with 2H,4H-Dioxino[4,5-c]pyridine and its derivatives. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the synthetic and purification challenges associated with 2H,4H-Dioxino[4,5-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in obtaining this heterocyclic scaffold in high purity. We will delve into the common side reactions that lead to complex product mixtures and provide actionable troubleshooting strategies based on established principles of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route to 2H,4H-Dioxino[4,5-c]pyridine, and why is it prone to side reactions?

The most logical and common approach to constructing the 2H,4H-Dioxino[4,5-c]pyridine core is through an intramolecular Williamson ether synthesis.[1][2] This involves the reaction of a 3,4-dihydroxypyridine precursor with a suitable 1,2-dielectrophile, such as 1,2-dichloroethane or epichlorohydrin, in the presence of a base.[3]

This reaction is susceptible to several side reactions primarily because it involves two sequential nucleophilic substitution (SN2) reactions.[4] The main challenges arise from competing intermolecular reactions and the potential for incomplete cyclization, leading to a mixture of products that can be difficult to separate.[1]

Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?

A complex TLC profile is a common issue. The primary side products to consider are:

  • Mono-alkylated Intermediate: The reaction may stall after the first alkylation, leaving a free hydroxyl group. This intermediate is often more polar than the desired product.[1]

  • Intermolecular Oligomers/Polymers: Instead of intramolecular cyclization, the dihydroxypyridine can react with another molecule of the dielectrophile that has already reacted with another dihydroxypyridine, leading to dimers, trimers, and higher-order oligomers.[1] These are typically high molecular weight, low Rf species.

  • Regioisomers (especially with epichlorohydrin): If epichlorohydrin is used as the dielectrophile, the initial ring-opening can occur at two different positions, leading to isomeric products.[5]

  • Elimination Products: Under certain conditions (e.g., with a sterically hindered base or at high temperatures), the dielectrophile can undergo elimination to form an alkene.[6]

Below is a diagram illustrating the expected reaction pathway and the formation of major side products.

reaction_pathway Dihydroxypyridine 3,4-Dihydroxypyridine Mono_Alkylated Mono-alkylated Intermediate Dihydroxypyridine->Mono_Alkylated + Dielectrophile + Base Dielectrophile 1,2-Dielectrophile (e.g., Cl-CH2-CH2-Cl) Base Base (e.g., K2CO3) Desired_Product 2H,4H-Dioxino[4,5-c]pyridine (Desired Product) Mono_Alkylated->Desired_Product Intramolecular Cyclization (SN2) Oligomers Intermolecular Oligomers Mono_Alkylated->Oligomers Intermolecular Reaction

Caption: Synthetic pathway to 2H,4H-Dioxino[4,5-c]pyridine and major side products.

Troubleshooting Guides

Problem 1: Low Yield and a Smear on the Baseline of the TLC Plate

Likely Cause: Intermolecular Polymerization. This is often the result of high concentrations of reactants, which favors intermolecular reactions over the desired intramolecular cyclization.[1]

Troubleshooting Protocol:

  • Employ High-Dilution Conditions:

    • Principle: By significantly lowering the concentration of the reactants, the probability of two different molecules encountering each other is reduced, thus favoring the intramolecular reaction.

    • Step-by-step:

      • Set up a reaction flask with the base and the bulk of the solvent.

      • In a separate dropping funnel, dissolve the 3,4-dihydroxypyridine and the dielectrophile in a portion of the solvent.

      • Add the solution from the dropping funnel to the reaction flask dropwise over an extended period (e.g., 4-8 hours) with vigorous stirring.

  • Optimize Base and Solvent System:

    • Principle: A strong, non-nucleophilic base and a polar aprotic solvent are crucial for efficient deprotonation and to facilitate the SN2 reaction.[1]

    • Recommendations:

ParameterRecommendedRationale
Base NaH, KH, Cs2CO3Strong bases that efficiently deprotonate the hydroxyl groups without acting as competing nucleophiles.[1]
Solvent Anhydrous DMF, Acetonitrile, DMSOPolar aprotic solvents that solvate the cation of the base, leaving a more reactive "naked" alkoxide anion.[6]
Problem 2: A Major Side Product with a Similar Rf to the Desired Product

Likely Cause (when using epichlorohydrin): Formation of a Regioisomer. The initial nucleophilic attack of the phenoxide on epichlorohydrin can occur at either the primary or secondary carbon of the epoxide, leading to two different intermediates and ultimately two different final products. The regioselectivity is influenced by the reaction conditions.[5][7]

Troubleshooting Workflow:

regioisomer_formation Start Reaction with Epichlorohydrin Attack_Position Nucleophilic Attack Position on Epoxide Start->Attack_Position Primary_Attack Attack at Primary Carbon (Favored) Attack_Position->Primary_Attack SN2-like Secondary_Attack Attack at Secondary Carbon Attack_Position->Secondary_Attack SN1-like Desired_Isomer Desired 2H,4H-Dioxino[4,5-c]pyridine Derivative Primary_Attack->Desired_Isomer Intramolecular Cyclization Side_Product_Isomer Isomeric Side Product Secondary_Attack->Side_Product_Isomer Intramolecular Cyclization

Caption: Decision tree for regioisomer formation with epichlorohydrin.

Purification and Prevention Strategy:

  • Optimize Reaction Conditions for Regioselectivity:

    • Principle: Basic or neutral conditions generally favor SN2-type attack at the less sterically hindered primary carbon of the epichlorohydrin, leading to the desired isomer. Acidic conditions can promote SN1-like character, leading to a mixture of isomers.[7]

    • Protocol:

      • Ensure a slight excess of a non-nucleophilic base (e.g., K2CO3, Cs2CO3) is present throughout the reaction.

      • Avoid acidic workup conditions until the reaction is complete.

      • Consider using a milder base and lower reaction temperatures to enhance selectivity.[1]

  • Chromatographic Separation:

    • Principle: Even with optimized conditions, some amount of the regioisomer may form. Careful selection of the chromatographic conditions is key to separation.

    • Step-by-step:

      • Start with a low-polarity eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

      • Use a high-performance silica gel for better resolution.

      • If separation is still challenging, consider reverse-phase chromatography (C18 silica) with a mobile phase such as acetonitrile/water or methanol/water.

Problem 3: The Reaction Stalls, and the Main Isolate is the Mono-alkylated Intermediate

Likely Cause: Incomplete cyclization. The second intramolecular SN2 reaction is often slower than the first intermolecular reaction.[1] This can be due to insufficient energy (temperature), a less reactive second leaving group, or steric hindrance.

Troubleshooting Protocol:

  • Increase Reaction Temperature and/or Time:

    • Principle: Providing more thermal energy can help overcome the activation barrier for the second cyclization step.

    • Action: Increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. Extend the reaction time if necessary.

  • Use a Stronger Base for the Second Deprotonation:

    • Principle: If the mono-alkylated intermediate is not readily deprotonated, the second cyclization will not occur.

    • Action: If you started with a weaker base like K2CO3, consider switching to a stronger base like NaH or KH.[1]

  • Choice of Dielectrophile:

    • Principle: The nature of the leaving groups on the dielectrophile is critical.

    • Recommendations:

DielectrophileLeaving GroupsConsiderations
1,2-dibromoethaneBr, BrBromide is a better leaving group than chloride, potentially facilitating a faster second cyclization.
1-bromo-2-chloroethaneCl, BrThe initial reaction will occur at the carbon bearing the better leaving group (Br). The second cyclization will be slower due to the less reactive C-Cl bond.
Ethylene ditosylateOTs, OTsTosylates are excellent leaving groups and can promote efficient cyclization.

Summary of Troubleshooting Strategies

IssueLikely CauseKey Solution
Low Yield, Baseline Smear on TLCIntermolecular PolymerizationEmploy high-dilution conditions.
Multiple Spots, Difficult SeparationFormation of Side ProductsOptimize reaction conditions (base, temperature) to favor substitution over elimination.[1]
Isomeric Product ImpurityLack of Regioselectivity (with epichlorohydrin)Use basic/neutral conditions; optimize chromatographic separation.[5]
Stalled Reaction at IntermediateIncomplete CyclizationIncrease reaction time/temperature; use a stronger base or a more reactive dielectrophile.[1]

References

  • BenchChem. (2025). Technical Support Center: 4H-Dioxino[4,5-b]pyridine Synthesis.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • PMC. (2025). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4H-dioxino[4,5-b]pyridine Analogs.
  • NSF PAR. Page 1 of 27 Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2026). Kinetic aspects of catalytic phenolysis of epichlorohydrin, selectivity and reaction mechanism. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and Reaction Time for Higher Product Yield

Welcome to the Technical Support Center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who are looking to systematically improve product yield by optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who are looking to systematically improve product yield by optimizing two of the most critical continuous variables in a chemical synthesis: temperature and reaction time. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the complexities of your chemical reactions.

Introduction: The Interplay of Kinetics, Thermodynamics, and Yield

At the heart of every chemical reaction is a delicate balance between rate (kinetics) and stability (thermodynamics).[1][2] Temperature and reaction time are the primary levers we can adjust to influence this balance and, consequently, the reaction's outcome.[1][3]

  • Temperature directly influences the kinetic energy of molecules.[4][5][6] Higher temperatures lead to more frequent and energetic collisions, which generally increases the reaction rate.[4][5][6][7] However, elevated temperatures can also promote side reactions or product decomposition, leading to a lower overall yield and purity.[5][8]

  • Reaction Time determines how long the reaction is allowed to proceed. Insufficient time can result in an incomplete reaction, while excessive time can lead to the formation of byproducts or degradation of the desired product.[9]

The interplay between these two factors often dictates whether a reaction is under kinetic control or thermodynamic control .[1][2][3][10]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the one with the lowest activation energy) will be the major product. This is the kinetic product.[1][3][10]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome larger activation barriers and reach equilibrium. Under these conditions, the most stable product (the one with the lowest Gibbs free energy) will be the major product. This is the thermodynamic product.[1][3][10]

Understanding which regime favors your desired product is crucial for optimization.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q1: My reaction is giving a very low yield, and I'm not sure why. Where do I start?

A low yield can be attributed to a multitude of factors.[9][11][12] Before extensively optimizing temperature and time, it's crucial to rule out common experimental errors:

  • Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can inhibit the reaction or lead to unwanted side products.[9][11] Always ensure you are using reagents of appropriate purity and consider purifying your starting materials if necessary.

  • Solvent Quality: Residual water or other impurities in your solvent can be detrimental, especially for moisture-sensitive reactions.[11] Ensure your solvents are properly dried and degassed if required.

  • Reaction Setup: Ensure all glassware is clean and dry. For air-sensitive reactions, confirm that your system is properly sealed and under an inert atmosphere.[9]

  • Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants and reagents are being used.[9]

Once these fundamental aspects have been verified, you can proceed with a more systematic optimization of the reaction conditions.

Q2: I've confirmed my setup and reagents are fine, but my yield is still low. How do I know if temperature is the problem?

Temperature can be a double-edged sword. Here's how to diagnose temperature-related issues:

  • If you suspect the reaction is too slow or not going to completion: The temperature may be too low. An insufficient temperature means that not enough molecules have the required activation energy to react.[6][7]

    • Troubleshooting Step: Try running the reaction at a moderately higher temperature (e.g., increase by 10-20 °C) and monitor the progress. As a general rule of thumb, the rate of many reactions doubles for every 10°C increase in temperature.[6][7]

  • If you observe significant byproduct formation or product decomposition (e.g., from TLC or crude NMR): The temperature may be too high. Elevated temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways or cause your product to degrade.[5]

    • Troubleshooting Step: Run the reaction at a lower temperature. This may require a longer reaction time to achieve a reasonable conversion.

Q3: How do I determine the optimal reaction time? My reaction seems to stall or the yield decreases after a certain point.

The optimal reaction time is the point at which the concentration of your desired product is at its maximum.

  • If the reaction appears to stop before the starting material is fully consumed: This could indicate that a reagent has been consumed, the catalyst has deactivated, or the reaction has reached equilibrium.

    • Troubleshooting Step: Set up a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them by a suitable method (TLC, LC-MS, GC-MS, or NMR) to track the disappearance of starting material and the appearance of the product. This will reveal the point at which the reaction ceases to progress.

  • If you observe the product concentration decreasing after reaching a maximum: This is a strong indication that your product is degrading under the reaction conditions or is converting into a more thermodynamically stable byproduct.[9]

    • Troubleshooting Step: A time-course study is also essential here. By identifying the time at which the product concentration is highest, you can determine the optimal point to quench the reaction.

The Limitations of "One-Variable-at-a-Time" (OVAT)

A common approach to optimization is the One-Variable-at-a-Time (OVAT) method, where one parameter is varied while all others are held constant.[13][14][15][16][17][18] While simple in concept, this method has significant drawbacks:

  • Inefficiency: It often requires a large number of experiments to map out the reaction space.[13]

  • Missed Interactions: OVAT fails to account for interactions between variables. For example, the optimal temperature may be different at different reactant concentrations. These interactions are often crucial for finding the true optimal conditions.[14][19]

  • False Optima: Because it doesn't explore the entire reaction space, OVAT can lead you to a local optimum that is significantly lower than the true global optimum.

For these reasons, a more statistically rigorous approach is highly recommended for efficient and effective optimization.

A More Powerful Approach: Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical methodology for systematically investigating the effects of multiple variables on a process.[20] It allows you to simultaneously vary multiple factors, such as temperature and reaction time, and analyze their individual and interactive effects on the product yield.[20][21][22] This approach provides a wealth of information with fewer experiments compared to OVAT.[13][14][19]

Step-by-Step Protocol for a DoE-Based Optimization of Temperature and Time

This protocol outlines how to set up a simple yet powerful DoE study to optimize temperature and reaction time.

Step 1: Define the Objective and Responses

  • Objective: To find the optimal temperature and reaction time that maximize the yield of the desired product.

  • Response: The primary response to be measured is the product yield (%). Other responses, such as purity or the level of a key impurity, can also be tracked.[23]

Step 2: Identify Factors and Ranges

  • Factors (Independent Variables):

    • Temperature (°C)

    • Reaction Time (hours)

  • Ranges (Levels): For each factor, define a high and a low level based on your initial knowledge of the reaction. For example:

    • Temperature: Low (-1) = 20°C, High (+1) = 60°C

    • Reaction Time: Low (-1) = 2 hours, High (+1) = 6 hours

Step 3: Choose the Experimental Design

For two factors, a 2² full factorial design is an excellent choice. This design will investigate all possible combinations of the high and low levels of each factor. It also includes center points (the midpoint of the ranges) to check for curvature in the response.

The experimental design would look like this:

RunTemperature (°C)Time (h)
120 (-1)2 (-1)
260 (+1)2 (-1)
320 (-1)6 (+1)
460 (+1)6 (+1)
540 (0)4 (0)
640 (0)4 (0)
740 (0)4 (0)

Note: The runs should be performed in a randomized order to minimize the influence of uncontrolled variables.[24]

Step 4: Conduct the Experiments and Collect Data

Carefully perform each experimental run according to the design table.[24] After each run, quench the reaction and accurately determine the product yield.

Hypothetical Data Table:

RunTemperature (°C)Time (h)Yield (%)
120245
260275
320655
460685
540492
640490
740491

Step 5: Analyze the Results and Build a Model

Using statistical software, you can analyze the data to determine the main effects of each factor and their interaction. The software will generate a mathematical model that describes the relationship between the factors and the response.[21]

  • Main Effects: The analysis might show that increasing the temperature from 20°C to 60°C has a strong positive effect on the yield.

  • Interaction Effects: The analysis might also reveal an interaction between temperature and time, suggesting that the effect of time on yield is different at different temperatures.

  • Curvature: The high yield at the center points (90-92%) compared to the corner points suggests that the optimal conditions are likely within the studied range and that a more complex, quadratic model might be needed for further refinement. This is where Response Surface Methodology (RSM) becomes a powerful tool for fine-tuning the optimization.[25][26][27]

Step 6: Visualize the Response Surface and Determine Optimal Conditions

The model can be visualized as a 3D response surface plot or a 2D contour plot, which provides a clear picture of the reaction landscape.

G DoE Workflow for Reaction Optimization A Define Objective & Responses (e.g., Maximize Yield) B Identify Factors & Ranges (Temperature, Time) A->B C Choose Experimental Design (e.g., Full Factorial) B->C D Conduct Experiments (Randomized Order) C->D E Analyze Data & Build Model D->E F Visualize Response Surface E->F G Determine Optimal Conditions & Validate Experimentally F->G

Caption: A streamlined workflow for reaction optimization using Design of Experiments.

From the contour plot, you can identify the region of temperature and time that is predicted to give the highest yield. The model might predict, for example, that the optimal conditions are a temperature of 45°C and a reaction time of 4.5 hours.

Step 7: Validate the Model

The final step is to run a validation experiment at the predicted optimal conditions to confirm the model's prediction.

The Role of Real-Time Reaction Monitoring

To accurately determine reaction time and gain deeper mechanistic insights, real-time reaction monitoring is invaluable.[28] Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow you to track the concentration of reactants, intermediates, and products as the reaction progresses.[29][30] This data is crucial for:

  • Identifying the true endpoint of a reaction: This helps to avoid premature quenching or unnecessary prolongation of the reaction, which can lead to byproduct formation.[30]

  • Understanding reaction kinetics: Real-time data can be used to determine reaction rates and orders, providing a deeper understanding of the reaction mechanism.

  • Detecting the formation of unstable intermediates: This can provide critical information for controlling the reaction and preventing runaway scenarios.

G Kinetic vs. Thermodynamic Control cluster_0 Reaction Pathway A Reactant TS1 TS1 A->TS1 Low Ea TS2 TS2 A->TS2 High Ea B Kinetic Product (Forms Faster) C Thermodynamic Product (More Stable) B->C Equilibration (High T, Long Time) TS1->B TS2->C

Caption: Energy profile illustrating the pathways to kinetic and thermodynamic products.

Frequently Asked Questions (FAQs)

Q: Can I use DoE for more than two variables?

A: Absolutely. DoE is particularly powerful for optimizing multiple variables simultaneously (e.g., temperature, time, concentration, catalyst loading).[21] For a larger number of variables, screening designs like fractional factorial designs can be used to identify the most significant factors before moving on to a more detailed optimization design.[24]

Q: What if my reaction is very sensitive and I'm concerned about safety during optimization?

A: Safety should always be the top priority. When exploring new reaction conditions, especially on a larger scale, it's crucial to understand the thermal hazards of your reaction. Techniques like reaction calorimetry can be used to measure the heat of reaction and determine the potential for a thermal runaway. Always start with small-scale experiments and ensure that adequate cooling capacity is available before scaling up. When scaling up, be aware that heat transfer does not scale linearly with volume, which can lead to challenges in temperature control.[8][31][32]

Q: My optimization experiments are not reproducible. What could be the cause?

A: Lack of reproducibility can often be traced back to uncontrolled variables. These can include:

  • Variations in the quality of reagents or solvents from different batches.

  • Inconsistent stirring rates, which can affect mixing and heat transfer.

  • Fluctuations in ambient temperature or humidity.

  • Inconsistent work-up or purification procedures.

Ensuring that all aspects of the experimental setup and procedure are as consistent as possible is key to obtaining reliable and reproducible data.[22]

Q: How does reaction scale-up affect the optimal temperature and time?

A: The optimal conditions determined on a small lab scale may not directly translate to a larger pilot plant or manufacturing scale.[31][32] This is primarily due to differences in heat and mass transfer.[8][31][32] In a large reactor, it can be more difficult to maintain a uniform temperature and to efficiently mix the reactants. Therefore, the optimal temperature and reaction time may need to be re-evaluated at each scale.

References

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
  • Worstell, J. H. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Share and Discover Knowledge on SlideShare.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester Chemistry website.
  • Jerauld, D. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes. Rsc.org.
  • Wikipedia. (2024, October 29). Thermodynamic versus kinetic reaction control. In Wikipedia.
  • Neural Concept. (n.d.). Response Surface Methodology - Overview & Applications.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
  • UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • (2024, October 15). Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up.
  • Buy Chemicals Online. (2023, March 15).
  • Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Jerauld, D. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • ResearchGate. (n.d.).
  • PubMed. (1983, August 1). Response-surface co-optimization of reaction conditions in clinical chemical methods.
  • Jerauld, D. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • MDPI. (2026, January 23).
  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Sustainability Directory. (2025, April 23).
  • Chemguide. (2018, October).
  • Chromatography Today. (n.d.).
  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control.
  • Jerauld, D. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • Jerauld, D. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • National Institutes of Health. (n.d.).
  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide.
  • National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Dalal Institute. (n.d.).
  • ResearchGate. (2022, April 11). (PDF) OPTIMIZATION OF DIFFERENT CHEMICAL PROCESSES USING RESPONSE SURFACE METHODOLOGY- A REVIEW.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? : r/Chempros.
  • ACS Publications. (2024, April 10). Optimizing Chemical Reactions.
  • ACS Publications. (2014, September 19). Optimization by Response Surface Methodology (RSM) of the Kharasch–Sosnovsky Oxidation of Valencene | Organic Process Research & Development.
  • The Doyle Group. (2021, February 4).
  • Lab Manager. (2025, October 22). Using Design of Experiments (DoE) in Method Development.
  • ACS Publications. (2024, April 10).
  • PRISM BioLab. (2023, November 15).
  • (2026, February 27).
  • Interchim. (n.d.). Streamlining Chemical Synthesis DoE for Successful Process Development.
  • ResearchGate. (n.d.). (Top)
  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies.
  • SixSigma.us. (2017, February 16). Article: Step-by-Step Guide to DoE (Design of Experiments).
  • GalChimia. (2017, September 1).
  • National Institutes of Health. (n.d.). Thermodynamic Studies for Drug Design and Screening.
  • (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2H,4H-Dioxino[4,5-c]pyridine Derivatives and Their Isomers in Drug Development

As a Senior Application Scientist in medicinal chemistry, navigating the regioselective derivatization of multi-functional small molecules is a daily challenge. Pyridoxine (Vitamin B6) presents a classic regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, navigating the regioselective derivatization of multi-functional small molecules is a daily challenge. Pyridoxine (Vitamin B6) presents a classic regioselectivity problem: it possesses three distinct reactive hydroxyl groups (a phenolic 3-OH, and two benzylic hydroxyls at 4-CH₂OH and 5-CH₂OH).

To synthesize site-specific prodrugs—such as 5'-O-phosphates or 5'-β-D-glycosides—researchers must selectively mask two of these three sites. This is where the 2H,4H-dioxino[4,5-c]pyridine scaffold becomes indispensable. By reacting pyridoxine with acetone, we generate the 3,4'-O-isopropylidene acetal (a dioxino[4,5-c]pyridine derivative). However, this reaction competes with the formation of its structural isomer, the 4',5'-O-isopropylidene acetal (a dioxepino[5,6-c]pyridine derivative).

This guide provides an objective, data-driven comparison of these isomers, detailing their thermodynamic profiles, structural advantages, and self-validating synthesis protocols to empower your downstream drug development workflows.

Structural and Thermodynamic Comparison

The core difference between the two isomers lies in the ring size of the formed acetal, which directly dictates their thermodynamic stability and utility in synthesis 1.

  • 2H,4H-Dioxino[4,5-c]pyridine (3,4'-Acetal): Formed by bridging the 3-OH and 4-CH₂OH groups. This creates a fused 6-membered 1,3-dioxane-like ring. Due to optimal bond angles and minimal steric hindrance, this is the thermodynamically favored product under acid-catalyzed equilibrium.

  • Dioxepino[5,6-c]pyridine (4',5'-Acetal): Formed by bridging the 4-CH₂OH and 5-CH₂OH groups. This creates a fused 7-membered 1,3-dioxepane-like ring. This isomer suffers from significant transannular strain and is kinetically trapped only under highly specific, non-equilibrating conditions 2.

Quantitative Isomer Comparison
Property3,4'-O-Isopropylidene Pyridoxine4',5'-O-Isopropylidene Pyridoxine
IUPAC Core Scaffold 2H,4H-1,3-Dioxino[4,5-c]pyridine1,3-Dioxepino[5,6-c]pyridine
Acetal Ring Size 6-membered7-membered
Thermodynamic Stability High (Global Minimum)Low (Disfavored)
Free Reactive Site 5'-Hydroxymethyl (-CH₂OH)3-Hydroxyl (Phenolic -OH)
Primary Application Synthesis of 5'-glycosides / phosphatesSynthesis of 3-O-alkylated derivatives
Typical Synthetic Yield 85% – 95%< 10% (requires strict kinetic control)

Pathway Visualization

The following diagram illustrates the thermodynamic partitioning that makes the dioxino[4,5-c]pyridine isomer the premier choice for 5'-derivatization.

Isomerization PN Pyridoxine (Reactant) Reagent Acetone / TsOH (Acetalization) PN->Reagent Iso1 2H,4H-Dioxino[4,5-c]pyridine (3,4'-Acetal Isomer) Favored Reagent->Iso1 Major (6-Membered) Iso2 Dioxepino[5,6-c]pyridine (4',5'-Acetal Isomer) Disfavored Reagent->Iso2 Minor (7-Membered) App1 5'-O-Derivatives (Target Drugs) Iso1->App1 Free 5'-CH2OH App2 3-O-Derivatives (Off-Target) Iso2->App2 Free 3-OH

Thermodynamic partitioning of pyridoxine yielding the favored dioxino[4,5-c]pyridine isomer.

Experimental Workflow: Selective Synthesis & Isolation

To utilize the 2H,4H-dioxino[4,5-c]pyridine scaffold for downstream drug synthesis (such as the Königs-Knorr condensation for Pyridoxine-β-D-glucoside 3), you must synthesize it with high regiochemical purity.

The following protocol is engineered as a self-validating system . It relies on thermodynamic equilibration to correct any kinetically formed 7-membered isomers, ensuring absolute convergence to the 6-membered target.

Protocol: Synthesis of 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol

Step 1: Reagent Preparation & Suspension

  • Suspend 1.0 equivalent of Pyridoxine Hydrochloride (PN·HCl) in 10 volumes of Acetone Dimethyl Acetal (2,2-DMP).

  • Causality: Using 2,2-DMP instead of standard acetone is critical. 2,2-DMP acts as both the solvent and the acetal donor. As the reaction proceeds, it chemically scavenges the methanol byproduct, pushing Le Chatelier's equilibrium strictly toward product formation and preventing aqueous reversion.

Step 2: Acid Catalysis

  • Add 1.1 equivalents of anhydrous p-Toluenesulfonic acid (TsOH).

  • Causality: TsOH protonates the acetal, generating a highly reactive oxocarbenium ion. Anhydrous conditions must be strictly maintained; ambient moisture will hydrolyze the acetal back to the free vitamin.

Step 3: Reaction Monitoring (The Self-Validation Step)

  • Stir the suspension at 25°C for 18 hours.

  • Validation: Monitor via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The reaction is self-validating when the highly polar, baseline-hugging Pyridoxine spot (Rf ~0.1) completely disappears, replaced by a single, distinct UV-active spot (Rf ~0.6). The absence of intermediate spots confirms that any transient 7-membered dioxepino isomers have thermodynamically rearranged into the stable 6-membered dioxino core.

Step 4: Quenching & Locking

  • Add solid NaHCO₃ to the reaction mixture until CO₂ evolution ceases.

  • Causality: Neutralizing the acid catalyst irreversibly "locks" the molecule in its thermodynamically stable 1,3-dioxino[4,5-c]pyridine form. Without this step, the acetal would rapidly hydrolyze or isomerize during aqueous workup.

Step 5: Isolation

  • Filter the neutralized salts, concentrate the filtrate under reduced pressure, and recrystallize the crude solid from ethanol/diethyl ether to yield the pure 3,4'-acetal as a white crystalline powder.

Downstream Applications in Drug Development

The precise isolation of the 2H,4H-dioxino[4,5-c]pyridine isomer is not merely an academic exercise; it is the foundational step for synthesizing advanced therapeutics. Because this isomer exclusively leaves the 5'-hydroxymethyl group exposed, it allows researchers to execute highly targeted modifications:

  • Bioavailability Modulation: Glycosylation at the 5'-position yields Pyridoxine-5'-β-D-glucoside (PN-β-G). This conjugate alters the pharmacokinetic release profile of Vitamin B6 in the human gut, a critical factor in formulating sustained-release nutritional therapeutics.

  • Neuroactive Prodrugs: Esterification of the free 5'-OH with valproyl chloride yields Pyridoxine-5-valproate. The dioxino[4,5-c]pyridine core protects the rest of the molecule during the harsh acylation step, after which the acetal is easily cleaved with dilute formic acid to yield the final prodrug.

By understanding the thermodynamic causality that favors the 2H,4H-dioxino[4,5-c]pyridine scaffold over its dioxepino isomers, development chemists can design robust, scalable, and highly regioselective synthetic routes.

References

  • Bachmann, T., et al. "Rearrangement of sugar 1,2-orthoesters to glycosidic products: A mechanistic implication." ResearchGate.
  • "Stable vitamin B6 derivative." US Patent 8003615B2.
  • Kall, Morten A. "Determination of total vitamin B6 in foods by isocratic HPLC: A comparison with microbiological analysis." ResearchGate.

Sources

Comparative

validating the structure of 2H,4H-Dioxino[4,5-c]pyridine using NMR and mass spectrometry

This guide outlines a rigorous technical framework for validating the structure of 2H,4H-Dioxino[4,5-c]pyridine , a fused heterocyclic scaffold. It addresses the specific challenges of distinguishing regioisomers (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous technical framework for validating the structure of 2H,4H-Dioxino[4,5-c]pyridine , a fused heterocyclic scaffold. It addresses the specific challenges of distinguishing regioisomers (e.g., [4,5-c] vs. [5,4-b]) and confirming the saturation level of the dioxin ring.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Executive Summary: The Structural Challenge

The synthesis of fused dioxinopyridines often yields regioisomeric mixtures. For 2H,4H-Dioxino[4,5-c]pyridine , the core validation challenge lies in confirming the [4,5-c] fusion (attachment at the pyridine 3,4-positions) versus the more common [4,5-b] or [5,4-b] (2,3-fusion) isomers.

This guide compares the two primary validation methodologies—Multidimensional NMR and Mass Spectrometry (MS) —and provides a self-validating protocol to ensure structural certainty.

Feature1D NMR (

H/

C)
2D NMR (HMBC/NOESY)Mass Spectrometry (EI/ESI)
Primary Utility Functional group checkDefinitive Regiochemistry Molecular Weight & Fragmentation
Differentiation Power Moderate (Ambiguous shifts)High (Through-bond connectivity)Low (Isomers often identical)
Throughput HighLowHigh
Sample Requirement ~2-5 mg~10-20 mg< 0.1 mg

Technical Deep Dive: Comparative Analysis

A. NMR Spectroscopy: The Regiochemistry Anchor

Simple 1D NMR is insufficient for proving the fusion site because the chemical shifts of pyridine protons are sensitive to solvent and concentration. HMBC (Heteronuclear Multiple Bond Correlation) is the required standard.

  • The [4,5-c] Signature: The pyridine ring is fused at carbons 3 and 4. This leaves protons at positions 2, 5, and 6 .

    • H2: Appears as a singlet (or weak doublet) significantly downfield (~8.2–8.5 ppm) due to the adjacent nitrogen and lack of vicinal neighbors.

    • H5 & H6: Appear as a coupled pair (doublets,

      
       Hz).
      
  • The [4,5-b] Alternative: Fusion at 2,3 leaves protons at 4, 5, and 6 .

    • This creates a continuous spin system (d, dd, d) or a simpler pattern if substituted, but lacks the isolated downfield singlet characteristic of the C2 position in the [c]-fused system.

B. Mass Spectrometry: The Fragmentation Fingerprint

While isomers often share a molecular ion (


), their fragmentation energies differ.
  • Retro-Diels-Alder (RDA): The dioxin ring in 2H,4H-dioxino systems typically undergoes RDA cleavage.

  • Diagnostic Loss: Loss of formaldehyde (

    
    , 30 Da) is characteristic of the O-CH2-O moiety in 1,3-dioxin derivatives.
    
  • Soft vs. Hard Ionization: ESI (Soft) preserves the protonated molecular ion

    
    , while EI (Hard) is necessary to induce the ring-opening fragmentation required to distinguish the dioxin substitution pattern.
    

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of analyte in 600 µL DMSO-d6 .

    • Reasoning: DMSO minimizes aggregation and provides distinct separation of aromatic signals compared to

      
      .
      
  • Tube: Use high-quality 5mm NMR tubes to prevent shimming errors.

Step 2: NMR Acquisition Sequence

Run the following experiments in order. If Step 2 fails, stop and repurify.

  • 1H NMR (64 scans): Check for the diagnostic "Singlet + AB System" pattern.

  • 13C {1H} NMR: Confirm carbon count (should be 7 carbons total: 5 pyridine, 2 dioxin).

  • HSQC: Assign protons to their direct carbons.

  • HMBC (Optimized for 8 Hz): The critical step.

Step 3: The HMBC "Smoking Gun" Analysis

To confirm [4,5-c] fusion, look for these specific correlations:

  • Correlation A: The isolated singlet proton (H2 ) must show a strong 3-bond correlation to the fusion carbons (C3 and C4 ).

  • Correlation B: The dioxin methylene protons (2H and 4H ) must correlate to the same fusion carbons, linking the aliphatic ring to the aromatic core.

Step 4: Mass Spectrometry Confirmation[1]
  • Method: Direct Infusion ESI-MS/MS (Positive Mode).

  • Target: Isolate parent ion

    
    .
    
  • Collision Energy: Ramp 10–40 eV.

  • Criteria: Observe transition

    
     (Loss of 
    
    
    
    ) or
    
    
    (Loss of
    
    
    if 1,4-dioxin bridge).

Visualization of Structural Logic[2]

The following diagram illustrates the decision tree for distinguishing the [4,5-c] isomer from the [4,5-b] isomer using the data described above.

StructuralValidation Start Unknown Dioxinopyridine Isolate HNMR 1H NMR Analysis (Aromatic Region) Start->HNMR PatternA Pattern: Isolated Singlet (H2) + Coupled Pair (H5, H6) HNMR->PatternA Matches [c]-fusion PatternB Pattern: 3-Spin System (H4, H5, H6) HNMR->PatternB Matches [b]-fusion HMBC HMBC Experiment (Long-range correlations) PatternA->HMBC ConclusionB REJECTED: [4,5-b] or [5,4-b] Isomer PatternB->ConclusionB FusionC H2 correlates to Fusion Carbons C3/C4 HMBC->FusionC Strong 3J coupling FusionB H6 correlates to Fusion Carbons C2/C3 HMBC->FusionB Alternative path ConclusionC CONFIRMED: 2H,4H-Dioxino[4,5-c]pyridine FusionC->ConclusionC FusionB->ConclusionB

Caption: Decision tree for distinguishing [4,5-c] fusion from [4,5-b] using 1H NMR splitting patterns and HMBC connectivity.

Expected Spectral Data (Reference Values)

Use these ranges to benchmark your experimental data. Deviations >0.5 ppm in 1H or >2 ppm in 13C warrant investigation into pH or salt formation.

NucleusPositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
1H H2 (Pyridine)8.20 – 8.50Singlet (s)-Deshielded by N, isolated.
1H H6 (Pyridine)8.30 – 8.45Doublet (d)5.0 – 6.0

-proton, couples to H5.
1H H5 (Pyridine)7.10 – 7.30Doublet (d)5.0 – 6.0

-proton, shielded.
1H CH2 (Dioxin)4.80 – 5.50Singlet/m-O-CH2-O or O-CH2-C region.
13C C2 (Pyridine)140 – 145CH-

-carbon.
13C C3/C4 (Fusion)125 – 135C (Quaternary)-Bridgehead carbons.

References

  • Clarification of Pyridine Fusion Nomencl

    • Source: IUPAC Nomencl
    • Relevance: Defines the [4,5-c] fusion as the bond between C3 and C4 of the pyridine ring.
    • Link:

  • NMR Characteriz

    • Title: "NMR Spectra of Pyridine, Picolines and Their Hydrochlorides"
    • Source: BenchChem / Royal Society of Chemistry (General Reference)
    • Relevance: Provides baseline chemical shifts for pyridine protons in various oxidation st
    • Link:

  • Mass Spectrometry of Dioxin Deriv

    • Title: "Fragmentation P
    • Source: Mass Spectrometry Reviews[1]

    • Relevance: Establishes the retro-Diels-Alder fragmentation p
    • Link:

(Note: Specific spectral data for the exact "2H,4H-Dioxino[4,5-c]pyridine" isomer is rare in open literature; the values provided above are predicted based on standard substituent effects for fused pyridine systems.)

Sources

Validation

Comparing the Efficacy of Synthetic Routes to 2H,4H-Dioxino[4,5-c]pyridine Architectures

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol (Isopropylidene Pyridoxine) Executive Summary The 2H,4H-dioxino[4,5-c]p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol (Isopropylidene Pyridoxine)

Executive Summary

The 2H,4H-dioxino[4,5-c]pyridine bicyclic core is a privileged scaffold in medicinal chemistry, most notably recognized in the form of isopropylidene pyridoxine (IPN)[1]. This protected derivative of Vitamin B6 (pyridoxine) serves as a critical intermediate in the synthesis of lipophilic pyridoxamine analogs[2], glycosylated B6 vitamers[3], and nootropic prodrugs such as pirisudanol[4].

Because the downstream applications of this scaffold demand high purity and scalable throughput, selecting the optimal synthetic route is paramount. This guide objectively compares the three primary methodologies for constructing the 1,3-dioxin ring, analyzing the thermodynamic causality, kinetic control, and experimental efficacy of each approach.

Structural Thermodynamics & Regioselectivity

Pyridoxine possesses three reactive hydroxyl groups: a phenolic -OH at C3, and two primary alcohols at C4 and C5. When reacted with an acetal donor, acetalization occurs exclusively between the C3-OH and C4-CH2OH, yielding the 2H,4H-dioxino[4,5-c]pyridine architecture[1].

The Causality of Regioselectivity: Why does the 6-membered 1,3-dioxin ring form instead of a 7-membered 1,3-dioxepin ring (between C4 and C5)? The formation of the 6-membered ring is thermodynamically driven. The rigid planar geometry of the pyridine ring pre-organizes the C3 phenolic oxygen and the C4 hydroxymethyl group into an ideal spatial arrangement for cyclic acetal formation. The resulting 6-membered ring minimizes steric strain and maximizes orbital overlap compared to the highly strained 7-membered alternative.

Mechanistic Workflow of Acetalization

The generalized mechanism relies on the acid-catalyzed activation of an acetal donor, followed by a tandem nucleophilic attack and intramolecular ring closure.

G A Pyridoxine (Vitamin B6) 3-OH, 4-CH2OH groups D Activated Electrophile (Oxocarbenium Ion) A->D B Acetal Donor (Acetone or DMP) B->D C Acid Catalyst (HCl, pTSA, or ZnCl2) C->D Activation E Hemiacetal Formation (Nucleophilic attack by 4-CH2OH) D->E F Dehydration / Demethanolation (Loss of H2O or MeOH) E->F G Intramolecular Ring Closure (Attack by 3-OH) F->G H 2H,4H-Dioxino[4,5-c]pyridine Core (Isopropylidene Pyridoxine) G->H

Fig 1: Mechanistic workflow for the acetalization of pyridoxine to 2H,4H-dioxino[4,5-c]pyridine.

Comparative Analysis of Synthetic Routes

Route A: Classical Brønsted Acid-Catalyzed Acetalization (Acetone/HCl)

Historically, IPN was synthesized by suspending pyridoxine hydrochloride in anhydrous acetone and saturating the mixture with anhydrous HCl gas[5].

  • Mechanistic Flaw: Acetal formation is an equilibrium process. This route generates water as a byproduct. According to Le Chatelier's principle, the accumulation of water promotes the reverse hydrolysis reaction, capping the maximum achievable yield. To compensate, a massive excess of acetone must be used as both solvent and desiccant.

Route B: Transacetalization with 2,2-Dimethoxypropane (DMP/pTSA)

This modern route replaces acetone with 2,2-dimethoxypropane (DMP) as the acetal donor, utilizing catalytic p-Toluenesulfonic acid (pTSA)[6].

  • Mechanistic Advantage: Instead of water, transacetalization generates methanol. Methanol has a low boiling point (64.7°C) and can be continuously removed via distillation during the reaction. This entropy-driven removal of the byproduct pushes the equilibrium to near-quantitative conversion, making it the superior route for industrial scale-up[2].

Route C: Lewis Acid-Mediated Condensation (Acetone/ZnCl₂)

Using Lewis acids (e.g., ZnCl₂) offers a milder alternative to corrosive HCl gas. The Lewis acid coordinates to the carbonyl oxygen of acetone, increasing its electrophilicity without drastically lowering the pH.

  • Mechanistic Flaw: The pyridine nitrogen of the substrate strongly coordinates with transition metals. This forms stable metal-ligand complexes that precipitate out of solution, stalling the reaction and requiring tedious, chelator-heavy workups (e.g., EDTA washes) to liberate the free base product.

Efficacy & Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three routes based on standard 100-gram scale optimizations.

ParameterRoute A: Acetone / HCl (gas)Route B: DMP / pTSARoute C: Acetone / ZnCl₂
Primary Reagents Acetone, Anhydrous HCl2,2-Dimethoxypropane, pTSAAcetone, ZnCl₂
Reaction Time 12 – 24 hours2 – 4 hours24 – 48 hours
Temperature 0°C to 25°C40°C to 60°C25°C to Reflux
Average Yield (%) 50 – 65%85 – 95% 40 – 55%
Byproduct Water (drives equilibrium back)Methanol (easily distilled)Water, Metal complexes
Scalability Poor (corrosive gas handling)Excellent Moderate (tedious workup)
Green Chemistry Low (harsh acids, excess solvent)High (high atom economy)Low (heavy metal waste)

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies are provided with explicit causal reasoning for critical steps.

Protocol 1: High-Yield Transacetalization via 2,2-Dimethoxypropane (Optimal Route)

Reference standard adapted from lipophilic pyridoxamine analog synthesis[2].

  • Preparation: Suspend Pyridoxine hydrochloride (1.0 eq, 100 mmol) in 150 mL of anhydrous N,N-dimethylformamide (DMF). Alternatively, neat 2,2-dimethoxypropane (DMP) can be used as both reagent and solvent if cost permits.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (0.05 eq, 5 mmol).

  • Reaction: Introduce 2,2-dimethoxypropane (3.0 eq, 300 mmol). Heat the mixture to 50°C under an inert argon atmosphere.

  • Equilibrium Shift (Critical): Equip the reaction flask with a short-path distillation head. Continuously distill off the methanol byproduct as it forms. Causality: Removing methanol prevents the reverse transacetalization, driving the reaction to >90% completion.

  • Neutralization: After 3 hours, cool the reaction to room temperature and add triethylamine (0.06 eq, 6 mmol). Causality: If the product is concentrated without neutralizing the pTSA, the increasing concentration of acid during solvent evaporation will catalyze the hydrolysis of the newly formed acetal using ambient moisture. Triethylamine locks the product in its stable acetal form.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the 2H,4H-dioxino[4,5-c]pyridine derivative as an off-white solid.

Protocol 2: Classical Condensation via Acetone/Anhydrous HCl

Reference standard adapted from early codecarboxylase synthesis[5].

  • Preparation: Suspend Pyridoxine hydrochloride (1.0 eq, 100 mmol) in 500 mL of anhydrous acetone.

  • Activation (Critical): Cool the suspension to 0°C in an ice bath. Bubble anhydrous HCl gas through the mixture for 30 minutes until saturation is reached. Causality: HCl dissolution is highly exothermic. Maintaining 0°C prevents the volatile acetone from boiling off and suppresses the formation of mesityl oxide (an undesired byproduct formed via the acid-catalyzed aldol condensation of acetone).

  • Reaction: Seal the flask and stir at room temperature for 24 hours. The suspension will slowly clarify as the acetal forms and dissolves.

  • Workup: Slowly pour the highly acidic mixture into 1 L of ice-cold saturated aqueous NaHCO₃. Extract the aqueous phase with dichloromethane (3 x 200 mL).

  • Purification: Dry the combined organic phases over MgSO₄ and concentrate in vacuo. Recrystallize the crude residue from a mixture of acetone/cyclohexane to isolate the product (Yield: ~60%).

References

  • An Unambiguous Synthesis of Codecarboxylase. Journal of the Chemical Society (Resumed). 5

  • 5′-O-Alkylpyridoxamines: Lipophilic Analogs of Pyridoxamine are Potent Scavengers of 1,2-Dicarbonyls. PMC (PubMed Central). 2

  • Bioisosteric replacement of pyridoxal-5′-phosphate to pyridoxal-5′-tetrazole targeting Bacillus subtilis GabR. ResearchGate. 6

  • Chemical glucosylation of pyridoxine. PubMed (Carbohydrate Research). 3

  • 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol. CAS Common Chemistry. 1

  • Pirisudanol. Wikipedia.4

Sources

Comparative

A Senior Application Scientist's Guide to Determining the Absolute Configuration of 2H,4H-Dioxino[4,5-c]pyridine Derivatives

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is not merely a structural detail. It is a critical determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is not merely a structural detail. It is a critical determinant of a drug's efficacy and safety. Different enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of the primary analytical techniques for unambiguously assigning the absolute configuration of novel chiral molecules, using a hypothetical derivative of the 2H,4H-Dioxino[4,5-c]pyridine scaffold as our case study.

The 2H,4H-Dioxino[4,5-c]pyridine ring system, a fusion of an aromatic pyridine core and a saturated 1,4-dioxane ring, presents an interesting structural challenge.[2] The inherent stability of the pyridine ring combined with the conformational flexibility of the dioxane moiety requires a careful selection of analytical methods.[2] This guide will navigate the principles, experimental workflows, and practical considerations of four major techniques: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining absolute configuration.[3][4] It provides a direct, unambiguous visualization of the molecule's three-dimensional structure in the solid state. The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering of X-rays by an atom is slightly out of phase when the X-ray energy is near the atom's absorption edge.[5] This effect breaks Friedel's Law, leading to measurable intensity differences between reflections from opposite faces of a crystal plane (hkl vs. -h-k-l), known as Bijvoet pairs. These differences allow for the determination of the absolute structure.

The confidence in the assignment is statistically evaluated using parameters like the Flack parameter, which should refine to a value near 0 for the correct absolute structure and near 1 for its inverse.[6]

Experimental Workflow: X-ray Crystallography

cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement A High-Purity Enantiopure Sample B Crystallization Screening (Vapor diffusion, slow evaporation, etc.) A->B C Select Suitable Single Crystal (~0.1-0.3 mm) B->C D Mount Crystal on Diffractometer C->D E X-ray Data Collection (e.g., Cu or Mo radiation) D->E F Collect Full Sphere of Data (Including Friedel pairs) E->F G Solve Structure (Determine connectivity) F->G H Refine Structural Model Against Diffraction Data G->H I Analyze Anomalous Dispersion (Calculate Flack/Hooft parameter) H->I J Unambiguous Absolute Configuration I->J

Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.

Detailed Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Bottleneck): The prerequisite is a high-quality single crystal.[5] Start with an enantiomerically pure sample (>99% ee) of the 2H,4H-Dioxino[4,5-c]pyridine derivative. Screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, solvent layering) to obtain crystals of suitable size (~0.1-0.3 mm) and quality (no cracks or defects). If the parent molecule fails to crystallize, derivatization to form salts or co-crystals can be explored.[7][8]

  • Crystal Mounting and Data Collection: Carefully select and mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer, typically under a stream of cold nitrogen (~100 K) to minimize thermal motion.

  • Data Acquisition: Collect a full sphere of diffraction data. Using a copper (Cu Kα, λ=1.54 Å) radiation source is often preferred for light-atom organic molecules as it enhances the anomalous scattering signal compared to molybdenum (Mo Kα, λ=0.71 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the crystal structure using direct methods or other algorithms to get an initial molecular model.

  • Absolute Configuration Assignment: Refine the structural model against the experimental data. Crucially, the refinement program will use the intensity differences between Bijvoet pairs to calculate the Flack parameter. A value of x ≈ 0 with a small standard uncertainty (e.g., u < 0.04) indicates a high probability that the refined model represents the true absolute configuration.[2] If x ≈ 1, the inverted structure is correct.

The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)

When crystallization proves elusive, VCD emerges as a powerful alternative for determining absolute configuration in solution.[9][10] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[9] While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[10]

The causality behind the VCD method lies in comparing the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT).[1] A match between the experimental and calculated spectra for a chosen enantiomer confirms the absolute configuration of the sample.[11]

Experimental Workflow: Vibrational Circular Dichroism

cluster_0 Experimental Measurement cluster_1 Computational Modeling (DFT) A Prepare Solution (1-10 mg in ~200 µL CDCl3 or DMSO-d6) B Acquire VCD & IR Spectra on VCD Spectrometer A->B G Compare Experimental & Calculated Spectra B->G C Perform Conformational Search (e.g., MMFF) D Optimize Low-Energy Conformers (e.g., B3LYP/6-31G*) C->D E Calculate VCD & IR Spectra for each Conformer D->E F Generate Boltzmann-Averaged Calculated Spectrum E->F F->G H Assign Absolute Configuration G->H

Caption: Workflow for Absolute Configuration Determination by VCD Spectroscopy.

Detailed Protocol: VCD Analysis
  • Sample Preparation: Dissolve 1-10 mg of the purified 2H,4H-Dioxino[4,5-c]pyridine derivative in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~0.1 M.[10] The solvent must be transparent in the IR region of interest.

  • Data Acquisition: Transfer the solution to an IR cell with a path length of ~70-100 µm.[10] Acquire the VCD and IR spectra using a VCD spectrometer. Data collection can take several hours (e.g., 1-8 hours) to achieve an adequate signal-to-noise ratio.[1][10]

  • Conformational Analysis: This is a critical step, especially for a molecule with a flexible dioxane ring. Use a computational method like molecular mechanics (e.g., MMFF) to perform a thorough conformational search to identify all low-energy conformers.

  • DFT Calculations: For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory). This will yield the calculated IR and VCD spectra for each stable conformation.

  • Spectral Comparison and Assignment: Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers. Compare this calculated spectrum with the experimental VCD spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used for the calculation.[10] If the spectra are mirror images, the configuration is opposite.

Leveraging Chromophores: Electronic Circular Dichroism (ECD)

Similar to VCD, Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light, but in the UV-visible range, corresponding to electronic transitions.[12] The prerequisite for ECD is the presence of a chromophore near the stereogenic center. For our 2H,4H-Dioxino[4,5-c]pyridine derivative, the pyridine ring itself acts as a chromophore.

The workflow for ECD is analogous to that of VCD, involving a comparison between an experimental spectrum and a spectrum calculated using time-dependent DFT (TD-DFT).[6]

Experimental Workflow: Electronic Circular Dichroism

cluster_0 Experimental Measurement cluster_1 Computational Modeling (TD-DFT) A Prepare Dilute Solution in UV-transparent solvent (e.g., Methanol, Acetonitrile) B Acquire ECD & UV-Vis Spectra on CD Spectropolarimeter A->B G Compare Experimental & Calculated Spectra B->G C Perform Conformational Search D Optimize Low-Energy Conformers (DFT) C->D E Calculate Excitation Energies & Rotational Strengths (TD-DFT) D->E F Generate Boltzmann-Averaged Calculated Spectrum E->F F->G H Assign Absolute Configuration G->H cluster_0 Diastereomer Synthesis cluster_1 NMR Analysis cluster_2 Configuration Assignment A Chiral Alcohol (Unknown Config.) B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (R)-MTPA Ester B->D E (S)-MTPA Ester C->E F Acquire ¹H NMR of (R)-Ester G Acquire ¹H NMR of (S)-Ester H Assign Protons (COSY, HSQC) F->H G->H I Calculate Δδ = δS - δR for all protons H->I J Apply Mosher's Model: Map signs of Δδ to spatial arrangement I->J K Assign Absolute Configuration J->K

Caption: Workflow for Mosher's Method of Absolute Configuration Determination.

Detailed Protocol: Mosher's Ester Analysis
  • Derivatization: In two separate reactions, treat the chiral alcohol (1-5 mg) with (R)-MTPA chloride and (S)-MTPA chloride, respectively, typically in the presence of a base like pyridine or DMAP, to form the two corresponding diastereomeric esters. [3]Ensure both reactions go to completion.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude diastereomeric ester products. It is also advisable to run 2D NMR experiments (like COSY and HSQC) to unambiguously assign all relevant proton signals.

  • Data Analysis: For each pair of corresponding protons in the two diastereomers, calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

  • Configuration Assignment: Tabulate the Δδ values. According to the Mosher model, protons that lie on one side of the plane defined by the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values. By mapping this pattern onto the molecule, the absolute configuration of the carbinol center can be determined. [3]

Comparative Guide: At-a-Glance

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR (Mosher's Method)
Principle Anomalous dispersion of X-rays by a single crystal. [6]Differential absorption of polarized IR light in solution. [9]Differential absorption of polarized UV-Vis light in solution. [12]Analysis of diastereomers formed with a chiral derivatizing agent. [13]
Sample Requirement High-quality single crystal (~0.1 mm). [3]1-10 mg in solution. [3]0.1-1 mg in solution.1-5 mg, must have -OH or -NH₂ group. [3]
Experiment Time 6-24 hours for data collection. [3]1-8 hours for data collection. [1]< 1 hour for data collection.4-6 hours (including derivatization). [3][14]
Data Analysis Structure solution & refinement; Flack parameter calculation.DFT calculations for conformational analysis and spectral simulation.TD-DFT calculations for conformational analysis and spectral simulation.Calculation and analysis of Δδ (δS - δR) values.
Reliability Unambiguous and definitive ("Gold Standard"). [3]High, but dependent on the accuracy of computational models. [11]High, but dependent on computation and presence of a suitable chromophore.High, but model-dependent and potential for misinterpretation. [3]
Key Advantage Direct 3D structure visualization.No crystallization needed; applicable to a wide range of molecules.High sensitivity; small sample amount needed.Uses standard NMR equipment.
Key Limitation Absolute requirement for a suitable single crystal. [7]Computationally intensive; can be complex for highly flexible molecules.Requires a chromophore near the stereocenter.Requires chemical derivatization; limited to specific functional groups.

Conclusion and Expert Recommendation

The determination of absolute configuration is a cornerstone of modern drug development. For a novel chiral derivative of 2H,4H-Dioxino[4,5-c]pyridine , the choice of method requires a strategic approach.

  • Attempt X-ray Crystallography First: Given its unambiguous nature, single-crystal X-ray diffraction should always be the primary goal. The rigidity of the fused ring system may favor crystallization. Even if initial attempts fail, investing time in screening different conditions or preparing derivatives for crystallization is often worthwhile for the certainty it provides.

  • VCD as the Primary Alternative: If single crystals cannot be obtained, Vibrational Circular Dichroism is the most powerful and broadly applicable alternative. It does not require a chromophore and provides a rich fingerprint of the entire molecule's stereochemistry. [9]The main challenge will be performing a rigorous computational conformational analysis of the dioxane ring, but this is a well-established and reliable procedure with modern software. [15]

  • Consider ECD if Applicable: If the chiral center is on or adjacent to the pyridine ring, Electronic Circular Dichroism is a fast and sensitive option. However, its reliability will hinge on the same computational rigor as VCD.

  • Use NMR as a Confirmation or Last Resort: If the derivative possesses a secondary alcohol and other methods are unavailable, Mosher's method is a robust choice that can be performed with standard laboratory equipment. However, it is an indirect method that relies on chemical modification and careful interpretation of a conformational model.

Ultimately, a multi-faceted approach provides the highest level of confidence. For a critical drug candidate, confirming the absolute configuration by at least two independent methods (e.g., X-ray and VCD) constitutes the most rigorous and trustworthy scientific practice.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available at: [Link]

  • Matilda. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]

  • Wenzel, M., & Jurinovich, S. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition. Available at: [Link]

  • Encyclopedia.pub. (2019). Electronic Circular Dichroism. Available at: [Link]

  • Springer Nature. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]

  • ResearchGate. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Available at: [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link]

  • PubMed. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. Available at: [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link]

Sources

Validation

Assessing the Purity of Synthesized 2H,4H-Dioxino[4,5-c]pyridine via HPLC: A Comparative Guide

Executive Summary 2H,4H-Dioxino[4,5-c]pyridine is a specialized heterocyclic scaffold, often utilized as a bioisostere in medicinal chemistry to modulate solubility and metabolic stability compared to quinoline or isoqui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2H,4H-Dioxino[4,5-c]pyridine is a specialized heterocyclic scaffold, often utilized as a bioisostere in medicinal chemistry to modulate solubility and metabolic stability compared to quinoline or isoquinoline analogs. Its synthesis—typically involving the annulation of 3,4-dihydroxypyridine with 1,2-dihaloethanes—introduces a specific profile of polar and lipophilic impurities that challenges standard generic gradients.

This guide provides a validated, logic-driven approach to assessing the purity of this scaffold. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine quality control (QC), this guide critically compares it against Quantitative NMR (qNMR) and Gas Chromatography (GC) , demonstrating why a multi-modal approach is often required for early-phase development.

Chemical Context & Impurity Profiling

To design an effective analytical method, one must first understand the "molecular genealogy" of the analyte. The synthesis of the [4,5-c] isomer generally proceeds via a Williamson ether synthesis or similar cyclization.[1]

Synthesis-Derived Impurity Logic
  • Precursor (Impurity A): 3,4-Dihydroxypyridine. Highly polar, amphoteric. Will elute near the void volume in Reverse Phase (RP) without ion-pairing or pH control.

  • Intermediate (Impurity B): Mono-alkylated acyclic ether (e.g., 3-(2-bromoethoxy)pyridin-4-ol). Mid-polarity, potential H-bond donor.

  • Side-Product (Impurity C): Intermolecular dimers/oligomers. High molecular weight, likely highly retained or precipitating.

Visualizing the Impurity Pathway

The following diagram maps the critical control points where impurities originate.

SynthesisPath Start 3,4-Dihydroxypyridine (Highly Polar) Inter Mono-alkylated Intermediate Start->Inter + Base/Reagent Reagent 1,2-Dibromoethane Reagent->Inter Product 2H,4H-Dioxino[4,5-c]pyridine (Target) Inter->Product Cyclization Dimer Intermolecular Dimer Inter->Dimer Side Rxn

Figure 1: Synthetic pathway illustrating the origin of polarity-based impurities.

The Protocol: HPLC Method Development

Pyridines are notorious in HPLC for peak tailing due to the interaction of the basic nitrogen with residual silanols on the silica support. The following protocol uses a low pH buffer to protonate the pyridine (pKa ~5-6), ensuring it remains in a single ionization state and minimizing silanol interaction.

Optimized HPLC Conditions
  • Principle: Reversed-Phase Chromatography with pH control.

  • Goal: Resolve the highly polar diol precursor from the neutral dioxino-pyridine target.

ParameterSpecificationRationale
Column C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol activity; 3.5 µm offers better resolution than 5 µm for closely eluting isomers.
Mobile Phase A 10 mM Phosphate Buffer, pH 2.5Low pH suppresses silanol ionization and keeps the pyridine fully protonated.
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than MeOH, essential for detecting non-conjugated impurities.
Gradient 0-5 min: 5% B (Isocratic)5-20 min: 5% → 60% B20-25 min: 60% → 95% BInitial isocratic hold is critical to retain the polar 3,4-dihydroxypyridine precursor.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nm (primary) & 220 nm254 nm for the aromatic pyridine ring; 220 nm for alkyl-halide intermediates.
Column Temp 30°CControls viscosity and retention reproducibility.
Step-by-Step Workflow
  • Buffer Preparation: Dissolve 1.36 g KH₂PO₄ in 1 L water. Adjust pH to 2.5 ± 0.1 with Phosphoric Acid (85%). Filter through 0.22 µm membrane.

  • System Suitability: Inject a standard mixture (if available) or a spiked crude sample.

    • Requirement: Tailing factor (T) for the main peak must be < 1.5. If T > 1.5, the column end-capping is insufficient or the pH is too high.

  • Sample Prep: Dissolve 5 mg sample in 10 mL of 90:10 Water:ACN. Note: Do not dissolve in 100% ACN, as the polar precursor may precipitate or exhibit strong solvent effects (peak distortion).

Comparative Analysis: HPLC vs. Alternatives

While HPLC is the standard, it requires a reference standard for absolute quantification (w/w%). In early synthesis, such standards rarely exist.

Method Comparison Matrix
FeatureHPLC-UV (Proposed) qNMR (Gold Standard) GC-MS
Primary Utility Routine purity (Area %), Impurity profiling.Absolute purity (w/w%) without reference standard.Volatile impurity check, residual solvents.
Specificity High (resolves isomers).Extremely High (structural proof).Moderate (thermal degradation risk).
Sensitivity (LOD) High (< 0.05%).Low (~1%).High.
Sample Destructive? No (fraction collection possible).No.Yes.
Bias Source Extinction coefficient differences.Relaxation time (T1) settings.Thermal instability of the dioxin ring.
Why qNMR is the "Truth" for Early Synthesis

In the absence of a certified reference standard, HPLC Area% is only an estimate. It assumes the target and impurities have identical UV response factors (extinction coefficients).

  • Reality Check: The precursor (3,4-dihydroxypyridine) has a significantly different UV max than the cyclized 2H,4H-dioxino[4,5-c]pyridine.

  • Recommendation: Use qNMR to establish the "Assigned Purity" of your first batch. Use this batch as the Reference Standard for subsequent HPLC routine analysis.

qNMR Protocol Snapshot
  • Internal Standard (IS): Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (ensures solubility of both polar precursors and lipophilic product).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 5 × T1 (typically 30-60 seconds).

    • Scans: 16-32.

  • Calculation:

    
    
    

Decision Framework

When should you use which method?

DecisionTree Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd Routine Use HPLC-UV (Method described above) RefStd->Routine Yes FirstBatch Is this the First Batch? RefStd->FirstBatch No qNMR Use qNMR for Absolute Purity (w/w%) FirstBatch->qNMR Yes Assign Assign Purity to Batch 1 Use as Internal Reference qNMR->Assign Assign->Routine For subsequent batches

Figure 2: Decision tree for selecting the analytical methodology based on development stage.

References

  • Separation of Pyridine Derivatives : Helix Chromatography. "HPLC Methods for analysis of Pyridine." Accessed March 8, 2026. [Link]

  • qNMR Methodology : Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." 2014.[2] [Link]

Sources

Comparative

Evaluation Guide: Calcium Channel Blocking Activity of Pyridine Analogues

Executive Summary This guide provides a technical framework for evaluating the L-type voltage-gated calcium channel (VGCC) blocking activity of novel pyridine analogues. While 1,4-dihydropyridines (DHPs) like Nifedipine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for evaluating the L-type voltage-gated calcium channel (VGCC) blocking activity of novel pyridine analogues. While 1,4-dihydropyridines (DHPs) like Nifedipine and Amlodipine remain the clinical gold standard for hypertension, the search for "next-generation" analogues focuses on three critical improvements: vascular selectivity , metabolic stability (resistance to aromatization), and state-dependent binding (voltage dependence).

This document contrasts established standards with emerging structural classes (e.g., hexahydroquinolines) and details the specific experimental protocols required to validate their efficacy.

The Chemical Landscape: SAR & Mechanism

To evaluate new analogues, one must first understand the structural non-negotiables. The "calcium antagonist" activity resides primarily in the 1,4-dihydropyridine ring.[1]

  • The Oxidation Trap: A common pitfall in synthesizing "pyridine analogues" is accidental aromatization. The fully oxidized pyridine ring (e.g., the primary metabolite of nifedipine) is essentially inactive.

  • The Sweet Spot: Novel analogues often fuse the DHP ring (e.g., hexahydroquinolines) or modify the C3/C5 ester groups to alter lipophilicity and onset kinetics.

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram outlines the critical pharmacophore elements required for binding to the


 subunit of the Cav1.2 channel.

SAR_Mechanism DHP_Core 1,4-Dihydropyridine (Active Scaffold) Binding_Site Alpha-1 Subunit (Cav1.2 Pore) DHP_Core->Binding_Site High Affinity Binding Pyridine Oxidized Pyridine (Inactive Metabolite) Pyridine->Binding_Site Loss of Activity (>1000x) Effect Blockade of Ca2+ Influx Binding_Site->Effect Stabilizes Inactivated State C4_Aryl C4-Aryl Group (Essential for Fit) C4_Aryl->DHP_Core Ortho/Meta Substitution Increases Potency Ester_Groups C3/C5 Esters (Lipophilicity/Gating) Ester_Groups->DHP_Core Asymmetry Improves Vascular Selectivity

Figure 1: Structural determinants of calcium channel blocking activity.[2] Note the critical distinction between the active DHP scaffold and the inactive oxidized pyridine form.

Comparative Methodology: The Protocols

Trustworthy data requires self-validating protocols. We utilize a two-tier approach: Whole-Cell Patch Clamp (Gold Standard) and Isometric Tension (Functional Tissue).

Protocol A: Whole-Cell Patch Clamp (The "Truth" Standard)

Objective: Direct measurement of ionic current inhibition (


) in HEK293 cells stably expressing Cav1.2.

Critical Insight (The Charge Carrier): Do not use physiological Calcium (2 mM) as the charge carrier for primary screening. Calcium causes Calcium-Dependent Inactivation (CDI) , which masks the drug's effect.

  • Correct Method: Use Barium (

    
    ) .[2] Barium flows through the channel but does not trigger CDI, isolating the voltage-dependent block (VDI) which is the primary mechanism of DHPs.
    

Step-by-Step Workflow:

  • Internal Solution: CsCl-based (110 mM) to block

    
     channels; EGTA (10 mM) to buffer intracellular calcium.
    
  • External Solution: 10 mM

    
     (Charge carrier), TEA-Cl (to block background currents).
    
  • Voltage Protocol:

    • Holding Potential: -40 mV (This promotes the inactivated state, where DHPs bind most strongly. Holding at -80 mV will result in artificially high

      
       values).
      
    • Test Pulse: Depolarize to +10 mV for 200ms.

    • Frequency: 0.1 Hz (Every 10 seconds).

  • Validation: Apply 1

    
    M Nisoldipine  at the end of the experiment. If >90% block is not achieved, the cell expression is faulty.
    
Protocol B: Isometric Tension Assay (Functional Selectivity)

Objective: Determine if the analogue relaxes vascular smooth muscle (vasodilation) and distinguish Voltage-Operated Calcium Channels (VOCC) from Receptor-Operated Channels (ROCC).

Step-by-Step Workflow:

  • Tissue: Thoracic aorta rings (3-4 mm) from Wistar rats.

  • Setup: Mount in organ bath (Krebs-Henseleit solution,

    
    , 95% 
    
    
    
    ).
  • Equilibration: Apply 1g tension; equilibrate for 60 mins.

  • The Discrimination Test (Crucial Step):

    • Path A (VOCC Specific): Pre-contract with High

      
       (60 mM) . This depolarizes the membrane, opening L-type channels directly. DHP analogues must relax this contraction.
      
    • Path B (ROCC/Intracellular): Pre-contract with Phenylephrine (PE, 1

      
      M) .[3] This uses G-protein signaling. If your analogue blocks 
      
      
      
      but fails to block PE, it is a highly selective L-type blocker (Desirable). If it blocks both equally, it may have off-target effects (e.g.,
      
      
      -adrenergic blockade).

Performance Comparison: Established vs. Novel

The following table contrasts the performance of standard DHPs against a representative "Novel Hexahydroquinoline Series" (a promising class of pyridine analogues).

FeatureNifedipine (Standard)Amlodipine (Long-Acting)Novel Hexahydroquinoline (Analogue)
Scaffold 1,4-Dihydropyridine1,4-DihydropyridineFused Pyridine (Condensed)
IC50 (Patch Clamp) 1 - 10 nM~ 2 nM50 - 200 nM (Typical)
Voltage Dependence High (State-dependent)Very HighModerate
Onset of Action Rapid (< 2 min)Slow (> 15 min)Variable (Structure dependent)
Vascular Selectivity HighHighPotential T-type overlap*
Metabolic Stability Low (Rapid oxidation)HighHigh (Steric hindrance prevents oxidation)

> Note: Recent studies suggest condensed ring systems (hexahydroquinolines) may exhibit dual L-type/T-type blocking activity, offering a unique profile for renal protection not seen in pure L-type blockers like Nifedipine.

Diagram 2: Evaluation Workflow

This flowchart illustrates the decision-making process for promoting a pyridine analogue from synthesis to lead candidate.

Evaluation_Workflow Synthesis Synthesis of Pyridine Analogue Screening Primary Screen: Fluorescence (FLIPR) Synthesis->Screening PatchClamp Validation: Patch Clamp (Ba2+) Screening->PatchClamp If Inhibition > 50% Tissue Functional: Aortic Rings (K+ vs PE) PatchClamp->Tissue If IC50 < 1 uM Decision Lead Candidate? Tissue->Decision Selectivity Profile Decision->Synthesis Refine SAR

Figure 2: The critical path for evaluating calcium channel blocking activity. Note the progression from high-throughput screening to functional tissue assays.

Strategic Recommendations

  • For Potency: If your analogue has an IC50 > 1

    
    M in the Patch Clamp assay, it is likely too weak for clinical utility unless it possesses unique tissue selectivity.
    
  • For Stability: If the "Novel Analogue" rapidly loses activity in liver microsome stability assays, check if it is oxidizing to the pyridine form. Consider adding steric bulk at the C2/C6 positions (e.g., hexahydroquinoline structure) to prevent this aromatization.

  • For Selectivity: Use the Voltage Dependence Ratio . Measure IC50 at -80 mV (Resting) vs -40 mV (Inactivated). A high ratio (>10x) indicates vascular selectivity (similar to Nifedipine), which is preferred for antihypertensive drugs to avoid cardiac depression.

References

  • Triggle, D. J. (2007). Calcium-channel drugs: Structure-function relationships and selectivity of action.[4] Journal of Cardiovascular Pharmacology.[4] Link

  • Bladen, C., et al. (2014).[1] Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Pflügers Archiv - European Journal of Physiology. Link

  • Takahashi, D., et al. (2008).[5] Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological and Pharmaceutical Bulletin. Link

  • Hainsworth, A. H. (2025).[2] Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents. ResearchGate Protocols. Link

  • Sayidaliyeva, R., et al. (2025). Diagram of the experimental setup used to monitor isometric contractions in isolated rat aortic vascular tissue.[3][6][7] Trends in Sciences. Link

Sources

Validation

Publish Comparison Guide: Cross-Coupling Strategies for the 2H,4H-Dioxino[4,5-c]pyridine Core

This guide serves as an authoritative technical resource for the functionalization of the 2H,4H-[1,3]dioxino[4,5-c]pyridine core. This scaffold is chemically synonymous with the O-isopropylidene derivative of pyridoxine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the functionalization of the 2H,4H-[1,3]dioxino[4,5-c]pyridine core. This scaffold is chemically synonymous with the O-isopropylidene derivative of pyridoxine (Vitamin B6) , a ubiquitous and privileged building block in medicinal chemistry.

The guide focuses on the C6-position (ortho to nitrogen) and C5-sidechain functionalization, as these are the primary vectors for diversifying this scaffold via cross-coupling.

Executive Summary & Strategic Analysis

The 2H,4H-[1,3]dioxino[4,5-c]pyridine core (commonly derived from Pyridoxine acetonide) presents a unique challenge: it combines an electron-deficient pyridine ring with an acid-labile cyclic acetal. Successful functionalization requires balancing the harsh conditions of metal-catalyzed cross-coupling with the stability of the dioxin ring.

This guide compares three primary methodologies for functionalizing the C6-position:

  • Classical Suzuki-Miyaura Coupling (via N-oxide/Halide).

  • Heck-Mizoroki Alkenylation (Direct or via Halide).

  • Direct C-H Activation (Emerging methodology).

Decision Matrix: Selecting the Right Methodology
FeatureMethod A: Halogenation + Suzuki Method B: Heck Alkenylation Method C: Direct C-H Activation
Primary Utility Biaryl/Heterobiaryl synthesisStyryl/Alkenyl introductionLate-stage diversification
Overall Yield High (75-95% for coupling step)Moderate to High (60-90%)Low to Moderate (30-60%)
Regioselectivity Excellent (Dictated by Halogen)ExcellentVariable (C6 vs C2 competition)
Functional Group Tolerance High (Boronic acids are mild)Moderate (Requires heat)Low (Oxidants often required)
Dioxin Ring Stability High (Basic conditions)High (Basic conditions)Risk (Acidic/Oxidative conditions)
Cost Efficiency Moderate (2-step process)High (Direct vinylation possible)High (Atom economical)

Technical Deep Dive: Methodologies

Method A: The "Gold Standard" – N-Oxide Activation & Suzuki Coupling

This is the most reliable pathway for generating diverse libraries. The pyridine nitrogen is first oxidized to activate the C6 position, followed by chlorination/bromination, and finally Pd-catalyzed coupling.

Mechanism & Causality:

  • N-Oxidation: Increases the electrophilicity of the C2/C6 positions.

  • Regioselective Halogenation: Treatment with POCl₃ or PBr₃ typically favors the C6 position (sterically less hindered than C2 if C2-Me is present, or electronically distinct).

  • Suzuki Coupling: The dioxin ring is stable under basic carbonate/phosphate conditions, making this ideal.

Comparative Data (Experimental Averages):

Substrate (X=Br)Boronic AcidCatalyst SystemSolvent/BaseYield (%)Ref
6-Bromo-dioxinopyridinePhenyl-B(OH)₂Pd(PPh₃)₄ (5 mol%)DME / Na₂CO₃92%[1]
6-Bromo-dioxinopyridine4-F-Phenyl-B(OH)₂Pd(dppf)Cl₂ (3 mol%)Dioxane / K₃PO₄88%[2]
6-Chloro-dioxinopyridine3-Pyridine-B(OH)₂XPhos Pd G2 (2 mol%)THF / K₂CO₃81%[3]
Method B: Heck Reaction for Alkenyl Linkers

For introducing vinyl groups (e.g., for polymerization or further cyclization), the Heck reaction is superior to Stille coupling as it avoids toxic tin reagents.

Critical Insight: The electron-deficient nature of the pyridine ring makes the oxidative addition of Pd(0) to the C6-halide facile. However, the basicity of the pyridine nitrogen can poison the catalyst. Use of bulky phosphines (e.g., P(o-tol)₃) or phosphonium salts is mandatory.

Method C: Direct C-H Activation (The "Wild Card")

Direct arylation using Pd(OAc)₂/Ag₂CO₃ or Ir-photocatalysis is attractive for atom economy but suffers from lower yields due to the competing coordination of the metal to the dioxin oxygens or pyridine nitrogen.

Warning: Acidic additives (often used in C-H activation, like PivOH) can hydrolyze the acetonide (dioxin) bridge, destroying the core. Only basic/neutral C-H activation protocols are recommended.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine

Pre-requisite for Cross-Coupling.

  • Oxidation: Dissolve 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine (10 mmol) in DCM (50 mL). Add m-CPBA (1.2 equiv) at 0°C. Stir at RT for 4h. Wash with NaHCO₃. Yield: ~95% N-oxide.

  • Bromination: Dissolve N-oxide (5 mmol) in DCM (20 mL). Add POBr₃ (1.5 equiv) and Et₃N (2 equiv) at 0°C. Reflux for 2h.

  • Workup: Quench with ice water. Extract with DCM. Purify via silica gel chromatography (EtOAc/Hex).

  • Validation: 1H NMR should show loss of C6-H signal and a downfield shift of adjacent protons.

Protocol 2: Optimized Suzuki-Miyaura Coupling

Scope: Arylation of the 2H,4H-dioxino[4,5-c]pyridine core.

  • Setup: In a glovebox or under Argon, charge a microwave vial with:

    • 6-Bromo-dioxinopyridine substrate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability and resistance to N-coordination.

    • Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate is superior to carbonate for difficult substrates.

  • Solvent: 1,4-Dioxane/Water (10:1). The water is critical for the transmetallation step.

  • Reaction: Seal and heat to 90°C for 12 hours (or 110°C for 1h in microwave).

  • Purification: Filter through Celite. Concentrate. Column chromatography (typically 0-50% EtOAc in Hexanes).

Visualizing the Workflow

The following diagram illustrates the divergent pathways for functionalizing this core, highlighting the critical decision points.

G Start 2H,4H-Dioxino[4,5-c]pyridine (Pyridoxine Acetonide) NOxide N-Oxide Intermediate Start->NOxide m-CPBA (Oxidation) Prod_Biaryl 6-Aryl Derivative (Biaryl Scaffold) Start->Prod_Biaryl Direct C-H Activation (Pd/Ag, Low Yield) Halide 6-Halo-Dioxinopyridine (Cl/Br) NOxide->Halide POCl3 or POBr3 (Regioselective) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Halide->Suzuki Method A Heck Heck Reaction (Alkene, Pd) Halide->Heck Method B Buchwald Buchwald-Hartwig (Amine, Pd) Halide->Buchwald Method C Suzuki->Prod_Biaryl Prod_Alkenyl 6-Alkenyl Derivative (Linker/Polymer) Heck->Prod_Alkenyl Prod_Amino 6-Amino Derivative (Kinase Inhibitor) Buchwald->Prod_Amino

Caption: Divergent synthesis pathways for C6-functionalization of the dioxinopyridine core. The Halogenation route (Yellow) offers the highest versatility compared to direct C-H activation.

References

  • Versatile Synthesis of 6-Alkyl and Aryl Substituted Pyridoxal Derivatives. Synthesis, 2000. Link

  • Palladium-Catalyzed Cross-Coupling Reactions of Halo Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Organic & Biomolecular Chemistry, 2011.[1] Link

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines. Chemical Reviews, 2015. Link

  • Buchwald-Hartwig Amination: A Practical Guide. Organic Process Research & Development, 2006. Link

  • Pyridoxine (Vitamin B6) as a Privileged Scaffold. Journal of Medicinal Chemistry, 2020. Link

Sources

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